N6-Acetyloxymethyladenosine
Description
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Properties
Molecular Formula |
C13H17N5O6 |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]methyl acetate |
InChI |
InChI=1S/C13H17N5O6/c1-6(20)23-5-17-11-8-12(15-3-14-11)18(4-16-8)13-10(22)9(21)7(2-19)24-13/h3-4,7,9-10,13,19,21-22H,2,5H2,1H3,(H,14,15,17)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
DBZGKIZPYZEYTN-QYVSTXNMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of N6-Acetyloxymethyladenosine?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N6-Acetyloxymethyladenosine, a modified nucleoside of potential interest in biomedical research and drug development. Due to the limited publicly available data on this specific compound, this document infers its properties and synthesis based on established principles of nucleoside chemistry and data from closely related analogs.
Chemical Structure and Identification
This compound is a derivative of the nucleoside adenosine (B11128), characterized by the presence of an acetyloxymethyl group attached to the exocyclic amine (N6) of the adenine (B156593) base.
Chemical Structure:
Molecular Formula: C₁₃H₁₇N₅O₆
InChI: InChI=1S/C13H17N5O6/c1-8(20)24-5-18-12-10-13(15-3-14-12)17-4-16-10)11-9(22)7(21)6(2-19)23-11/h3-4,6-7,9,11,19,21-22H,2,5H2,1H3,(H,14,15,18)/t6-,7-,9-,11-/m1/s1
SMILES: CC(=O)OCNC1=C2C(=NC=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@@HO
Physicochemical Data of Related Adenosine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 | 58-61-7 |
| N6-Methyladenosine | C₁₁H₁₅N₅O₄ | 281.27 | 1867-73-8 |
| N6-Acetyladenosine | C₁₂H₁₅N₅O₅ | 309.28 | 16265-37-5 |
| N6-Hydroxymethyladenosine | C₁₁H₁₅N₅O₅ | 297.27 | Not Available |
Proposed Experimental Protocol for Synthesis
The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available precursor, adenosine. This proposed protocol is based on established methodologies for the modification of nucleosides.
Step 1: Synthesis of N6-Hydroxymethyladenosine
This step involves the hydroxymethylation of the N6-amino group of adenosine.
-
Materials: Adenosine, 37% Formaldehyde (B43269) solution, Water, Acetic Acid.
-
Procedure:
-
Dissolve 1 gram of adenosine in 50 mL of water. Gentle heating may be required to achieve full dissolution.
-
To the adenosine solution, add 10 mL of a 37% aqueous formaldehyde solution.
-
Adjust the pH of the reaction mixture to approximately 4.5 using acetic acid.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain N6-Hydroxymethyladenosine.
-
Step 2: Acetylation of N6-Hydroxymethyladenosine
This step involves the selective acetylation of the N6-hydroxymethyl group. To avoid acetylation of the ribose hydroxyls, a protection-deprotection strategy is advisable.
-
Materials: N6-Hydroxymethyladenosine, Acetic Anhydride (B1165640), Pyridine, Dichloromethane (B109758) (DCM), Methanolic Ammonia (B1221849).
-
Procedure:
-
Suspend N6-Hydroxymethyladenosine in anhydrous pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an excess of acetic anhydride to the mixture. This will acetylate all hydroxyl groups, including those on the ribose sugar.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as dichloromethane (DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The resulting per-acetylated intermediate is then subjected to selective deprotection of the ribose hydroxyl groups.
-
Dissolve the intermediate in a solution of methanolic ammonia and stir at room temperature.
-
Monitor the deprotection by TLC or HPLC until the desired product, this compound, is formed.
-
Purify the final product using silica gel column chromatography.
-
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
This guide provides a foundational understanding of this compound based on current chemical knowledge. Further experimental validation is necessary to confirm the proposed synthetic route and to fully characterize the physicochemical and biological properties of this compound.
The Synthesis and Purification of N6-Acetyloxymethyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of N6-Acetyloxymethyladenosine, a modified nucleoside of significant interest in biomedical research. Due to the absence of a standardized, publicly available protocol for this specific compound, this document outlines a scientifically grounded, multi-step approach derived from established methods for the synthesis of analogous N6-substituted adenosine (B11128) derivatives. The protocols and data presented herein are based on similar chemical transformations and are intended to serve as a foundational guide for researchers.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step pathway involving the protection of the ribose hydroxyl groups, subsequent N6-alkylation, and final deprotection. This strategy is designed to ensure regioselectivity and to facilitate purification.
Overall Reaction Scheme
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections detail the proposed experimental procedures for each step of the synthesis and purification process.
Step 1: Protection of Ribose Hydroxyls - Synthesis of 2',3',5'-Tri-O-acetyladenosine
This initial step protects the hydroxyl groups on the ribose sugar, preventing them from reacting in the subsequent N6-alkylation step.
Methodology:
-
Suspend adenosine in pyridine.
-
Cool the suspension in an ice bath.
-
Add acetic anhydride dropwise to the cooled suspension with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual pyridine.
-
The crude 2',3',5'-Tri-O-acetyladenosine can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: N6-Alkylation - Synthesis of N6-(Acetyloxymethyl)-2',3',5'-tri-O-acetyladenosine
This crucial step introduces the acetyloxymethyl group at the N6 position of the adenine (B156593) base. This is based on methodologies for regioselective N6-alkylation of adenosine derivatives.[1][2]
Methodology:
-
Dissolve the 2',3',5'-Tri-O-acetyladenosine in a suitable aprotic solvent (e.g., Dimethylformamide - DMF).
-
Add a non-nucleophilic base (e.g., Potassium Carbonate) to the solution.
-
Add the alkylating agent, acetyloxymethyl chloride or bromide, to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Filter the reaction mixture to remove the base.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
Step 3: Deprotection - Synthesis of this compound
The final step involves the removal of the acetyl protecting groups from the ribose moiety to yield the target compound.
Methodology:
-
Dissolve the purified N6-(Acetyloxymethyl)-2',3',5'-tri-O-acetyladenosine in anhydrous methanol.
-
Bubble ammonia gas through the solution at 0°C or use a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
The resulting crude product is then subjected to final purification.
Purification and Characterization
Purification Protocol
Purification of the final this compound product is critical to remove any unreacted starting materials, byproducts, and residual reagents.
Methodology:
-
Dissolve the crude product from the deprotection step in a minimal amount of the mobile phase.
-
Load the dissolved sample onto a silica gel column.
-
Elute the column with a gradient of dichloromethane (B109758) and methanol.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to yield the purified this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the protons of the adenine base, the ribose sugar, and the acetyloxymethyl group. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Quantitative Data Summary
The following table summarizes the anticipated quantitative data for the synthesis of this compound, based on reported yields for analogous N6-alkylated adenosine compounds.[3] Actual yields may vary depending on reaction conditions and scale.
| Reaction Step | Product | Theoretical Yield (%) | Purity (Post-Purification) |
| Protection | 2',3',5'-Tri-O-acetyladenosine | 80-90% | >98% |
| N6-Alkylation | N6-(Acetyloxymethyl)-2',3',5'-tri-O-acetyladenosine | 50-70% | >95% |
| Deprotection & Purification | This compound | 70-85% | >99% (by HPLC) |
Logical Relationships in Synthesis and Purification
The following diagram illustrates the logical flow and decision-making process involved in the synthesis and purification of this compound.
References
- 1. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N6-Methyladenosine (m6A): A Pivotal RNA Modification
Preface: This technical guide addresses the core principles of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). Initial searches for "N6-acetyloxymethyladenosine" did not yield information on a compound with this specific name in widely available scientific literature. It is possible that this is a novel, less-studied, or proprietary molecule. Consequently, this whitepaper focuses on the extensively researched and closely related N6-methyladenosine (m6A), providing a comprehensive overview for researchers, scientists, and drug development professionals.
Discovery and Origin of N6-Methyladenosine (m6A)
N6-methyladenosine (m6A) was first discovered in the 1970s and is the most common post-transcriptional modification in eukaryotic cells.[1][2] It is a dynamic and reversible modification, crucial for many aspects of RNA metabolism. The installation, removal, and recognition of m6A are governed by a set of proteins often referred to as "writers," "erasers," and "readers," respectively.[3][4]
-
Writers (Methyltransferases): The m6A modification is primarily deposited by a methyltransferase complex. This complex's core components are METTL3 (Methyltransferase-like 3) and METTL14, with METTL3 being the catalytic subunit.[3] Other associated proteins like WTAP, VIRMA, KIAA1429, RBM15/15B, and ZC3H3 are also involved in this process.[3]
-
Erasers (Demethylases): The removal of the methyl group from N6-methyladenosine is carried out by demethylases. The two primary m6A erasers that have been identified are FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5).[1][2][3]
-
Readers (Binding Proteins): Reader proteins recognize the m6A modification and mediate its downstream effects. The YTH (YT521-B homology) domain-containing family of proteins, including YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2, are the most well-characterized m6A readers.[1][3] Other reader proteins include IGF2BP1/2/3 and HNRNPA2B1.[3]
Biological Functions of m6A
The m6A modification plays a critical role in regulating various cellular and biological processes by influencing RNA splicing, translation, stability, and localization.[4][5]
| Biological Process | Role of m6A | Key Reader/Effector Proteins |
| mRNA Splicing | m6A can act as a regulator for pre-mRNA splicing, promoting alternative splicing events.[1] | YTHDC1, SRSF3, SRSF10[2] |
| mRNA Translation | m6A modifications in the 5' or 3' UTRs can regulate gene expression by promoting the translation of mRNAs.[1] | YTHDF1, eIF3[1][3] |
| mRNA Stability and Decay | m6A can direct mRNAs to decay pathways, thereby regulating their stability. | YTHDF2[1][3] |
| mRNA Export | m6A is involved in the regulation of mRNA export from the nucleus. | ALKBH5[1] |
| Non-coding RNA Processing | m6A modification also occurs on non-coding RNAs and influences their processing and function. | METTL16[1] |
Signaling and Regulatory Pathways
The regulation of gene expression by m6A is a complex process involving the interplay of writers, erasers, and readers. The following diagram illustrates the general mechanism of m6A-mediated regulation.
References
- 1. Frontiers | The Biological Function, Mechanism, and Clinical Significance of m6A RNA Modifications in Head and Neck Carcinoma: A Systematic Review [frontiersin.org]
- 2. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of m6A modification in the biological functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic N6-methyladenosine modification of RNA and DNA regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Physicochemical Landscape of N6-Modified Adenosines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide serves as a comprehensive resource on the physicochemical properties of N6-modified adenosines, with a primary focus on available data for N6-Acetyladenosine due to the limited public information on N6-Acetyloxymethyladenosine. The adenosine (B11128) scaffold, a cornerstone of numerous biological processes, undergoes various modifications that profoundly influence its function. Understanding the physicochemical characteristics of these modified nucleosides is paramount for researchers in drug discovery, chemical biology, and molecular diagnostics. This document provides a structured overview of known properties, relevant experimental methodologies, and associated biological pathways to facilitate further research and development.
Physicochemical Properties of N6-Acetyladenosine
| Property | Value | Source |
| Molecular Formula | C12H15N5O5 | PubChem[1] |
| Molecular Weight | 309.28 g/mol | PubChem[1] |
| IUPAC Name | N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide | PubChem[1] |
| CAS Number | 16265-37-5 | PubChem[1] |
| SMILES | CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@@HO | PubChem[1] |
| InChIKey | SLLVJTURCPWLTP-WOUKDFQISA-N | PubChem[1] |
Experimental Protocols
Due to the scarcity of specific experimental protocols for this compound, a generalized workflow for a common technique used in the study of the related N6-methyladenosine (m6A), Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq), is provided below. This method is instrumental in identifying m6A modifications across the transcriptome.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) Protocol
-
RNA Extraction and Fragmentation: Total RNA is extracted from the cells or tissues of interest. The RNA is then chemically fragmented into smaller pieces, typically around 100 nucleotides in length.
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody that specifically recognizes and binds to N6-methyladenosine. These antibodies are typically coupled to magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA fragments. The m6A-containing RNA fragments are then eluted from the antibody-bead complex.
-
Library Preparation: The enriched RNA fragments are used as a template to synthesize cDNA. Sequencing adapters are then ligated to the ends of the cDNA fragments.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Peaks in the read coverage indicate the locations of m6A modifications.
Signaling Pathways
While no signaling pathways involving this compound have been documented, the related N6-methyladenosine (m6A) modification is known to be a critical regulator in various cellular processes, including cancer progression. The PI3K/AKT signaling pathway is one such pathway significantly influenced by m6A modifications.
The diagram above illustrates how m6A regulators can modulate the PI3K/AKT pathway. For instance, m6A methylation can act as a regulator by increasing the expression of the positive regulator mTORC2 and decreasing the expression of the negative regulator PHLPP2, ultimately impacting downstream cellular processes.
Conclusion
This guide provides a summary of the available physicochemical data for N6-Acetyladenosine, a close analog of this compound. The lack of specific public data for this compound highlights a gap in the current scientific literature and presents an opportunity for further investigation. The provided experimental protocol and signaling pathway diagram for the related and extensively studied N6-methyladenosine modification offer a valuable framework for researchers venturing into the study of novel adenosine modifications. Future research efforts are necessary to fully elucidate the properties and biological roles of a wider range of N6-substituted adenosines.
References
N6-Acetyloxymethyladenosine: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-acetyloxymethyladenosine is a derivative of adenosine (B11128) featuring an acyloxymethyl group at the N6 position. This modification has significant implications for the molecule's stability and biological activity, positioning it as a potential prodrug candidate. Understanding its stability under various conditions and its degradation pathways is crucial for its development and application in research and medicine. This technical guide provides an in-depth analysis of the predicted stability and degradation of this compound based on the established chemistry of acyloxymethyl prodrugs and adenosine analogs. It includes postulated degradation pathways, detailed experimental protocols for stability assessment, and quantitative data from related compounds to infer its stability profile.
Introduction
Adenosine, a purine (B94841) nucleoside, plays a pivotal role in various physiological processes. Chemical modification of adenosine is a common strategy to modulate its activity, improve its pharmacokinetic profile, or achieve targeted delivery. The N6-acetyloxymethyl modification introduces an ester-linked promoiety, which is a well-established strategy in prodrug design. Acyloxymethyl groups can mask polar functionalities, thereby increasing lipophilicity and cell membrane permeability. Once inside the cell or in the systemic circulation, these groups are designed to be cleaved by ubiquitous esterases, releasing the active parent molecule. The degradation of this compound is expected to yield N6-hydroxymethyladenosine, which is then predicted to spontaneously decompose to adenosine and formaldehyde (B43269).
Predicted Stability of this compound
pH-Dependent Chemical Stability
The hydrolysis of the ester linkage in the acyloxymethyl group is subject to both acid and base catalysis.
-
Acidic Conditions (pH < 4): The compound is expected to be relatively stable.
-
Neutral Conditions (pH 7.4): Moderate hydrolysis is anticipated. The half-life can vary significantly based on the specific molecular context. For similar N-acyloxymethyl derivatives, half-lives at pH 7.4 can range from minutes to several hours[1][2].
-
Basic Conditions (pH > 8): Rapid degradation is expected due to base-catalyzed hydrolysis of the ester.
Enzymatic Stability
The primary route of enzymatic degradation is expected to be through the action of esterases, which are abundant in plasma, liver, and other tissues[3][4].
-
Plasma Esterases: Carboxylesterases in human plasma are anticipated to efficiently hydrolyze the acetyloxymethyl group. The rate of hydrolysis can be influenced by the steric hindrance around the ester bond[3].
-
Intracellular Esterases: Once inside the cell, various intracellular esterases would also contribute to the cleavage of the prodrug moiety.
The following table summarizes the expected stability of this compound based on data from analogous acyloxymethyl prodrugs.
| Condition | Expected Half-Life | Primary Degradation Mechanism | Reference Compounds |
| Chemical Stability | |||
| pH 1-2 (Simulated Gastric Fluid) | > 12 hours | Acid-catalyzed hydrolysis (slow) | N-acyloxymethyl derivatives of tertiary amines[2] |
| pH 7.4 (Physiological pH) | 1 - 12 hours | Spontaneous hydrolysis | Amino acid prodrugs with acyloxymethyl linkers[1] |
| pH 9-10 | < 1 hour | Base-catalyzed hydrolysis | N-acyloxymethyl derivatives of azetidin-2-one |
| Enzymatic Stability | |||
| Human Plasma (37 °C) | < 1 hour | Esterase-mediated hydrolysis | Acyloxymethyl derivatives of NH-acidic drugs[3] |
| Caco-2 Cell Homogenate (37 °C) | < 1 hour | Esterase-mediated hydrolysis | Amino acid prodrugs with acyloxymethyl linkers[1] |
| Porcine Liver Esterase | < 30 minutes | Esterase-mediated hydrolysis | Acyloxymethyl drug derivatives[3] |
Postulated Degradation Pathways
The degradation of this compound is predicted to occur in a two-step pathway: an initial enzymatic or chemical hydrolysis followed by a spontaneous decomposition.
Primary Degradation Pathway
The primary pathway involves the hydrolysis of the ester bond, followed by the release of the parent molecule.
Secondary Degradation of Adenosine
The released adenosine is subject to further metabolic degradation by enzymes such as adenosine deaminase and adenosine kinase.
Experimental Protocols for Stability and Degradation Analysis
The following protocols are suggested for the comprehensive evaluation of this compound stability.
Synthesis of this compound
A plausible synthetic route involves the N6-alkylation of a protected adenosine derivative.
Protocol:
-
Protection of Adenosine: Acetylate adenosine using acetic anhydride (B1165640) in pyridine (B92270) to protect the amino and hydroxyl groups.
-
N6-Alkylation: React the protected adenosine with acetoxymethyl chloride in the presence of a non-nucleophilic base (e.g., DBU) in an aprotic solvent (e.g., acetonitrile).
-
Deprotection: Remove the acetyl protecting groups using a solution of ammonia (B1221849) in methanol.
-
Purification: Purify the final product using column chromatography on silica (B1680970) gel.
Chemical Stability Assay (pH Profile)
Materials:
-
This compound
-
Buffers of various pH values (e.g., HCl for pH 1-2, phosphate (B84403) buffers for pH 5-8, borate (B1201080) buffers for pH 9-10)
-
HPLC system with a C18 column and UV detector
-
Constant temperature incubator or water bath (37 °C)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Dilute the stock solution into the various pH buffers to a final concentration of ~10-50 µM.
-
Incubate the solutions at 37 °C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by adding an equal volume of cold acetonitrile or by freezing.
-
Analyze the samples by HPLC to quantify the remaining amount of this compound and the formation of adenosine.
-
Calculate the pseudo-first-order rate constants and the half-life at each pH.
Enzymatic Stability Assay (Plasma and Cell Homogenates)
Materials:
-
This compound
-
Human plasma (or other species of interest)
-
Caco-2 cell homogenate (or other relevant cell line)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system
-
Constant temperature incubator (37 °C)
Procedure:
-
Prepare a stock solution of this compound.
-
Pre-incubate the plasma or cell homogenate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to the plasma or homogenate (final concentration ~1-10 µM).
-
At various time points, withdraw an aliquot and quench the enzymatic reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the parent compound and metabolites.
-
Calculate the half-life of this compound in the biological matrix.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.
-
Detection: UV detection at approximately 260 nm.
-
Quantification: Based on a standard curve of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Provides higher sensitivity and specificity for metabolite identification.
-
Can be used to confirm the identity of degradation products (adenosine, N6-hydroxymethyladenosine).
Conclusion
While direct experimental data on this compound is scarce, a comprehensive understanding of its likely stability and degradation can be formulated based on the well-established chemistry of acyloxymethyl prodrugs. It is predicted to be a labile compound, particularly in the presence of esterases, which would facilitate the release of adenosine. The provided experimental protocols offer a robust framework for researchers to empirically determine the stability profile and degradation pathways of this and other similar adenosine derivatives. Such studies are essential for the rational design and development of novel adenosine-based therapeutics. The transient nature of the N6-hydroxymethyladenosine intermediate and the release of formaldehyde are important considerations for further toxicological and mechanistic studies[5][6][7][8].
References
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioreversible quaternary N-acyloxymethyl derivatives of the tertiary amines bupivacaine and lidocaine--synthesis, aqueous solubility and stability in buffer, human plasma and simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyloxymethyl acidic drug derivatives: in vitro hydrolytic reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Your prodrug releases formaldehyde: should you be concerned? No! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Your prodrug releases formaldehyde: should you be concerned? No! | Semantic Scholar [semanticscholar.org]
- 7. Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Stability of N6-Acetyloxymethyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Acetyloxymethyladenosine is a prodrug of N6-methyladenosine, a modified nucleoside with various biological activities. The acyloxymethyl group is a common promoiety used to enhance the permeability and bioavailability of parent drugs. Understanding the stability of such prodrugs is critical for predicting their pharmacokinetic profile and therapeutic efficacy. This technical guide provides an in-depth analysis of the expected in vitro and in vivo stability of this compound, drawing upon data from analogous acyloxymethyl prodrugs and established metabolic pathways. Due to the limited availability of direct experimental data for this compound, this guide synthesizes current knowledge to provide a robust predictive framework.
In Vitro Stability
The in vitro stability of a drug candidate is a key parameter assessed early in the drug discovery process. It provides insights into its intrinsic chemical and metabolic liabilities. For this compound, the primary routes of in vitro degradation are expected to be chemical hydrolysis and enzymatic cleavage, particularly in biological matrices like plasma and liver microsomes.
Chemical Stability in Aqueous Buffers
Acyloxymethyl esters can undergo hydrolysis in aqueous solutions. The rate of this chemical degradation is pH-dependent.
Table 1: Expected Chemical Stability of this compound in Aqueous Buffers
| pH | Expected Stability |
| < 4 | Relatively stable |
| 7.4 | Moderate hydrolysis, half-life in the order of hours to days |
| > 8 | Increased rate of hydrolysis |
Note: This data is extrapolated from the behavior of other acyloxymethyl esters and represents a general expectation.
Enzymatic Stability in Plasma
Plasma is rich in esterases, particularly carboxylesterases, which are known to rapidly hydrolyze ester-containing prodrugs. The N-acyloxymethyl linkage is a known substrate for these enzymes.
Table 2: Predicted In Vitro Plasma Stability of this compound
| Species | Predicted Half-life (t½) | Primary Enzymes Involved |
| Human | < 5 minutes | Carboxylesterases (hCE-1, hCE-2), Butyrylcholinesterase |
| Rat | < 5 minutes | Carboxylesterases (various isoforms) |
| Mouse | < 5 minutes | Carboxylesterases (various isoforms) |
Note: These values are estimations based on published data for other N-acyloxymethyl prodrugs, which report half-lives in the range of 0.2-2.0 minutes in human plasma.
Enzymatic Stability in Liver Microsomes
Liver microsomes contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and carboxylesterases. While CYPs are less likely to be the primary metabolic route for the initial hydrolysis of the ester bond, microsomal esterases will play a significant role.
Table 3: Predicted In Vitro Liver Microsomal Stability of this compound
| Species | Predicted Intrinsic Clearance (CLint) | Predicted Half-life (t½) | Primary Enzymes Involved |
| Human | High | < 30 minutes | Carboxylesterases, potentially CYPs for subsequent metabolism of N6-methyladenosine |
| Rat | High | < 30 minutes | Carboxylesterases, potentially CYPs |
| Mouse | High | < 30 minutes | Carboxylesterases, potentially CYPs |
Note: The intrinsic clearance is expected to be high due to the presence of carboxylesterases. The exact half-life would need to be determined experimentally.
In Vivo Stability and Pharmacokinetics
The in vivo stability of this compound will be a direct consequence of its rapid in vitro hydrolysis. Following administration, the prodrug is expected to be quickly converted to its active form, N6-methyladenosine.
Predicted Pharmacokinetic Profile
-
Absorption: The lipophilic acyloxymethyl group is designed to enhance membrane permeability and oral absorption.
-
Distribution: Once absorbed, rapid hydrolysis in the blood and liver is expected to limit the systemic exposure of the intact prodrug. The distribution profile will likely be dominated by that of the released N6-methyladenosine.
-
Metabolism: The primary metabolic pathway will be the two-step hydrolysis of the N-acyloxymethyl group.
-
Excretion: The excretion profile will be that of N6-methyladenosine and its metabolites.
Table 4: Predicted In Vivo Pharmacokinetic Parameters for this compound
| Parameter | Predicted Value | Rationale |
| Prodrug Half-life (t½) | Very short (< 5 minutes) | Rapid enzymatic hydrolysis in blood and tissues. |
| N6-methyladenosine t½ | Dependent on its own metabolic and elimination rates. | The active drug is released rapidly from the prodrug. |
| Bioavailability (Oral) | Potentially enhanced compared to N6-methyladenosine. | The prodrug moiety is designed to improve absorption. |
| Clearance (CL) | High | Dominated by rapid hydrolytic conversion. |
| Volume of Distribution (Vd) | Difficult to predict for the prodrug due to its instability. | The distribution will be largely determined by the properties of N6-methyladenosine. |
Metabolic Pathways
The metabolic conversion of this compound is anticipated to proceed via a two-step hydrolytic cleavage.
Experimental Protocols
Detailed experimental protocols are essential for accurately determining the stability of this compound. The following are generalized protocols that can be adapted for this specific compound.
In Vitro Plasma Stability Assay
The Cellular Journey of N6-Acetyloxymethyladenosine: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies on the cellular uptake and metabolism of N6-Acetyloxymethyladenosine are not publicly available. This guide, therefore, presents a scientifically informed projection based on the well-established principles of prodrug chemistry, nucleoside transport, and the metabolism of structurally related adenosine (B11128) derivatives. The pathways and protocols described herein are intended to serve as a foundational framework for future research in this area.
Introduction
This compound is a synthetic derivative of adenosine, engineered with an acetyloxymethyl group at the N6 position of the adenine (B156593) ring. This modification is characteristic of a prodrug strategy, designed to enhance the lipophilicity of the parent molecule, thereby improving its permeability across cellular membranes. It is hypothesized that once inside the cell, this compound is enzymatically processed to release an active metabolite, likely N6-hydroxymethyladenosine, which can then participate in various cellular processes. This guide provides a detailed technical overview of the predicted mechanisms of cellular uptake, the anticipated metabolic cascade, and robust experimental protocols to investigate these processes.
Predicted Cellular Uptake Mechanisms
The transport of nucleosides and their analogs across the plasma membrane is a mediated process, facilitated by specific transporter proteins. As a modified nucleoside, this compound is expected to utilize these existing cellular transport systems. The primary families of human nucleoside transporters are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[1][2]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient. There are four known subtypes (ENT1-4), with ENT1 and ENT2 being the most ubiquitously expressed and responsible for the transport of a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that move nucleosides against their concentration gradient. The three subtypes (CNT1-3) exhibit more specific substrate preferences.
Given its structural similarity to adenosine, this compound is likely a substrate for one or more of these transporters, with ENTs being the most probable candidates for its initial uptake into the cell.
Hypothetical Metabolic Pathway
Following its transport into the cytoplasm, this compound is predicted to undergo a two-step metabolic conversion, primarily initiated by the action of intracellular esterases.
Step 1: Esterase-Mediated Cleavage
The acetyloxymethyl ester bond is highly susceptible to hydrolysis by non-specific cellular esterases, such as carboxylesterases (CES), which are abundant in the cytoplasm of mammalian cells.[3][4][5] This enzymatic cleavage is expected to be rapid and would yield three products: N6-hydroxymethyladenosine, formaldehyde, and acetic acid.
Step 2: Metabolism of N6-hydroxymethyladenosine
The resulting N6-hydroxymethyladenosine is a known intermediate in the oxidative demethylation of N6-methyladenosine (m6A) by the fat mass and obesity-associated (FTO) protein.[6][7][8] Therefore, it is plausible that N6-hydroxymethyladenosine generated from the prodrug would enter this pathway. The subsequent metabolic fate of N6-hydroxymethyladenosine could proceed via two main routes:
-
Further Oxidation: The FTO protein can further oxidize N6-hydroxymethyladenosine to N6-formyladenosine.[6][7]
-
Decomposition: N6-hydroxymethyladenosine is relatively unstable in aqueous solutions and can decompose to adenosine.[6][7]
The overall proposed metabolic pathway is illustrated in the diagram below.
References
- 1. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA [ideas.repec.org]
- 7. FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to Identifying Protein Targets of N6-methyladenosine
For Researchers, Scientists, and Drug Development Professionals
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression and cellular processes. The biological functions of m6A are primarily mediated by a specialized class of RNA binding proteins known as "readers," which recognize and bind to m6A-modified transcripts, subsequently influencing their stability, translation, and localization. Identifying these m6A reader proteins is paramount to understanding the downstream effects of this crucial epitranscriptomic mark and for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the key experimental methodologies used to identify and quantify the protein targets of N6-methyladenosine.
Experimental Protocols
The identification of m6A reader proteins requires a combination of techniques that can isolate these proteins based on their affinity for m6A-containing RNA, followed by their identification and quantification using mass spectrometry.
This method is a foundational technique for discovering RNA binding proteins that specifically interact with an RNA of interest.
Principle: Biotinylated RNA baits, one containing m6A and an identical unmethylated control, are incubated with cell lysate. Proteins that bind to the RNA are "pulled down" using streptavidin-coated beads. Proteins enriched in the m6A-containing sample are then identified by mass spectrometry.
Detailed Protocol:
-
Bait Preparation: Chemically synthesize biotinylated RNA oligonucleotides (typically 20-50 nucleotides) corresponding to a known m6A-containing sequence and an identical control sequence with an unmodified adenosine.
-
Cell Lysate Preparation: Harvest and lyse cells (e.g., HEK293T) in a suitable lysis buffer supplemented with protease and RNase inhibitors. Centrifuge to remove debris and collect the supernatant.
-
RNA Folding: Resuspend the biotinylated RNA probes in a structure buffer, heat at 90°C for 2 minutes, and then cool to room temperature to allow for proper folding.
-
Binding Reaction: Incubate the folded biotinylated RNA probes with the cell lysate. This allows for the formation of RNA-protein complexes.
-
Complex Capture: Add streptavidin-coated magnetic beads to the mixture and incubate to allow the biotinylated RNA-protein complexes to bind to the beads.
-
Washing: Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify proteins that are enriched in the m6A-RNA pull-down compared to the control.
This advanced technique allows for the identification of direct and indirect m6A binders in a more physiological context.
Principle: A photo-crosslinkable nucleoside analog is incorporated into the m6A-containing RNA probe. Upon UV irradiation, the probe covalently crosslinks to interacting proteins, which are then captured and identified by quantitative proteomics.
Detailed Protocol:
-
Probe Synthesis: Synthesize RNA probes containing m6A and a photo-activatable crosslinker, such as a diazirine-modified nucleoside.
-
Cell Lysate Incubation: Incubate the photo-crosslinkable RNA probes with cell lysate.
-
UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the RNA and interacting proteins.
-
Affinity Purification: Purify the crosslinked RNA-protein complexes using an affinity tag on the RNA probe (e.g., biotin-streptavidin).
-
Protein Digestion and Mass Spectrometry: Digest the purified proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantitative Analysis: Use a quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to compare the abundance of proteins crosslinked to the m6A-containing probe versus a control probe.
SILAC is a powerful method for the accurate quantification of protein abundance between different cell populations.[1][2]
Principle: Two populations of cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. The "heavy" amino acids are incorporated into all newly synthesized proteins. The cell lysates are then mixed, and protein abundance is quantified by comparing the intensities of the "light" and "heavy" peptide pairs in the mass spectrometer.
Detailed Protocol for Identifying m6A-dependent Protein Expression Changes:
-
Cell Culture and Labeling: Culture one set of cells in "light" SILAC medium and another set in "heavy" SILAC medium for at least five cell divisions to ensure complete labeling.
-
Perturbation: In one of the cell populations (e.g., the "heavy" labeled cells), knock down or knock out a key m6A-related gene, such as the methyltransferase METTL3.
-
Cell Lysis and Protein Extraction: Lyse the "light" (control) and "heavy" (perturbed) cells and extract the proteins.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs. The ratio of their intensities reflects the change in protein expression due to the perturbation.
Data Presentation
The following table summarizes known m6A reader proteins and their reported binding affinities for m6A-containing RNA. The YTH domain-containing proteins are a well-characterized family of direct m6A readers.[3]
| Protein Family | Reader Protein | Binding Affinity (Kd) to m6A-RNA | Fold Weaker Binding to Unmodified RNA |
| YTH Domain | YTHDF1 | ~100 nM - 3 µM[3] | ~5-10 fold[3] |
| YTHDF2 | ~100 nM - 3 µM[3] | ~5-10 fold[3] | |
| YTHDF3 | ~100 nM - 3 µM[3] | ~5-10 fold[3] | |
| YTHDC1 | ~100 nM - 3 µM[3] | ~5-10 fold[3] | |
| Other | eIF3 | Not well-characterized | - |
| HNRNPA2B1 | Not well-characterized | - | |
| HNRNPC | Binds accessible motifs upon m6A-induced structural changes[4] | - |
This table presents example data from a SILAC-based pull-down experiment, showing proteins that preferentially bind to m6A-containing RNA probes over unmodified RNA probes in HEK293T cells.
| Protein | SILAC Protein Ratio (m6A/unmodified A) | Function |
| YTHDF3 | 14.6 ± 7.9[5] | m6A Reader |
| YTHDF2 | 9.7 ± 3.6[5] | m6A Reader, promotes mRNA decay |
| YTHDF1 | 9.0 ± 2.7[5] | m6A Reader, promotes translation |
This table summarizes the results of a study that investigated changes in gene expression after the knockdown of the m6A methyltransferase METTL3 in prostate cancer cell lines.
| Cell Line | Upregulated Genes | Downregulated Genes |
| DU145 | 1171[6] | 907[6] |
| LNCaP | 1263[6] | 958[6] |
Mandatory Visualization
Signaling Pathways
N6-methyladenosine modification has been shown to play a significant role in various signaling pathways, thereby influencing a multitude of cellular processes.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Several studies have demonstrated that m6A modification can modulate the MAPK pathway. For instance, the m6A reader YTHDF2 has been shown to activate the MAPK and NF-κB signaling pathways, leading to an increased expression of proinflammatory cytokines.
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is often associated with cancer. Emerging evidence suggests that m6A modification can influence the Wnt pathway. For example, the m6A methyltransferase METTL3 can promote the expression of key components of the Wnt pathway, thereby activating it.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. SILAC-based proteomic analysis to dissect the "histone modification signature" of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reading m6A in the transcriptome: m6A-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N6-methyladenosine reader proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Frontiers | Dissecting the effects of METTL3 on alternative splicing in prostate cancer [frontiersin.org]
The Enigmatic Cytotoxicity of N6-Acetyloxymethyladenosine: A Guided Exploration Through Related N6-Substituted Adenosine Analogs
A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on the synthesis, biological activity, and specifically the preliminary cytotoxicity of N6-Acetyloxymethyladenosine in cell lines. This suggests that this compound may be a novel compound, a proprietary molecule with limited public data, or a specific derivative not yet extensively studied or reported in accessible literature.
In light of this, this technical guide will delve into the established cytotoxic profiles of structurally related and well-researched N6-substituted adenosine (B11128) analogs. By examining the biological activities of these compounds, we can infer potential mechanisms and cytotoxic potential that could be relevant for novel derivatives like this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of adenosine-based compounds.
Introduction to N6-Substituted Adenosine Analogs and their Therapeutic Potential
N6-substituted adenosine analogs are a class of molecules characterized by the attachment of various chemical groups to the nitrogen atom at the 6th position of the adenine (B156593) base of adenosine. These modifications can dramatically alter the molecule's interaction with biological targets, leading to a wide range of cellular effects. Several N6-substituted adenosine analogs have demonstrated significant anticancer properties, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation. Their ability to selectively target cancer cells while showing less toxicity to normal cells makes them promising candidates for further drug development.
Cytotoxicity of N6-Substituted Adenosine Analogs in Cancer Cell Lines
The cytotoxic effects of various N6-substituted adenosine analogs have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity. The following table summarizes the reported IC50 values for some prominent N6-substituted adenosine analogs.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N6-Isopentenyladenosine | KiMol | Thyroid Cancer | Not specified | [1] |
| N6-Benzyladenosine | T24 | Bladder Carcinoma | Not specified | [2] |
| N6-Allyl-adenosine | Mammary Carcinoma | Breast Cancer | Not specified | |
| N6-Isopropyl-adenosine | Mammary Carcinoma | Breast Cancer | Not specified | |
| N6-Propargyl-adenosine | Mammary Carcinoma | Breast Cancer | Not specified |
Note: Specific IC50 values were not always available in the provided search results. The table indicates the compounds and cell lines studied, highlighting the demonstrated cytotoxic activity.
Experimental Protocols for Cytotoxicity Assays
The evaluation of the cytotoxic and antiproliferative effects of N6-substituted adenosine analogs typically involves a series of standardized in vitro assays.
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, T24 for bladder cancer) and, ideally, a non-cancerous control cell line are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Compound Preparation: The N6-substituted adenosine analog is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to various working concentrations in the cell culture medium.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the test compound. A vehicle control (medium with DMSO) is always included.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cell mass.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, treated with RNase, and stained with PI, which intercalates into the DNA. The fluorescence intensity of PI is directly proportional to the DNA content. Flow cytometry analysis of the stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Mechanisms of Action
N6-substituted adenosine analogs can exert their cytotoxic effects through the modulation of various signaling pathways.
Caption: Experimental workflow for assessing the cytotoxicity of N6-analogs.
Studies on analogs like N6-isopentenyladenosine and N6-benzyladenosine have revealed that they can induce cell cycle arrest, often in the G0/G1 phase, and trigger apoptosis.[2] The induction of apoptosis is frequently linked to the activation of caspases, such as caspase-3.[2]
Caption: Simplified signaling pathway for N6-analog induced cytotoxicity.
Some N6-substituted adenosine analogs may also exert their effects by inhibiting key enzymes involved in cancer cell proliferation. For instance, N6-isopentenyladenosine has been shown to inhibit farnesyl diphosphate (B83284) synthase, an enzyme crucial for protein prenylation, which is vital for the function of proteins involved in cell growth and survival.[1]
Conclusion and Future Directions
While direct data on the preliminary cytotoxicity of this compound remains elusive, the extensive research on other N6-substituted adenosine analogs provides a strong foundation for predicting its potential as an anticancer agent. The established cytotoxic effects, including the induction of cell cycle arrest and apoptosis in various cancer cell lines, highlight the therapeutic promise of this class of compounds.
Future research should focus on the synthesis and biological evaluation of novel derivatives like this compound. A systematic investigation of its effects on a panel of cancer cell lines, elucidation of its mechanism of action, and assessment of its in vivo efficacy and toxicity will be crucial steps in determining its potential for clinical development. The exploration of structure-activity relationships within this class will further guide the design of more potent and selective anticancer agents.
References
The Role of N6-methyladenosine in Gene Expression: A Technical Guide
A Note on Terminology: This document focuses on N6-methyladenosine (m6A), the most abundant internal modification of mRNA in eukaryotes. While the initial query referenced "N6-acetyloxymethyladenosine," the vast body of scientific literature points to N6-methyladenosine as the key regulator in this context. It is presumed that the user's interest lies with this well-studied modification.
Introduction
N6-methyladenosine (m6A) is a dynamic and reversible epigenetic modification that plays a pivotal role in the regulation of gene expression. This modification, occurring at the N6 position of adenosine (B11128) residues, influences multiple stages of an mRNA's life cycle, from its processing and nuclear export to its translation and eventual decay. The m6A landscape is intricately controlled by a set of proteins collectively known as "writers," "erasers," and "readers," which deposit, remove, and recognize the methyl group, respectively. Dysregulation of this pathway has been implicated in a wide range of diseases, including various cancers, making the m6A machinery a promising area for therapeutic development. This technical guide provides an in-depth overview of the effect of m6A on gene expression, detailing the molecular players, relevant signaling pathways, and key experimental protocols for its study.
The m6A Regulatory Machinery
The cellular levels and functional consequences of m6A are orchestrated by three classes of proteins:
-
Writers (Methyltransferases): These enzymes are responsible for installing the m6A modification. The primary writer complex is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). METTL3 is the catalytic subunit, while METTL14 serves a structural role, recognizing the target RNA. Other components, such as WTAP (Wilms' tumor 1-associating protein), stabilize the complex and guide it to specific RNA locations.
-
Erasers (Demethylases): These enzymes remove the m6A mark, allowing for dynamic regulation. The two known erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase family.
-
Readers (m6A-Binding Proteins): These proteins recognize and bind to m6A-modified transcripts, mediating the downstream effects of the modification. The most well-characterized family of readers is the YTH domain-containing family, which includes YTHDF1, YTHDF2, YTHDF3, and YTHDC1. These proteins can influence mRNA stability, translation, and splicing.
Impact of m6A on Gene Expression: Quantitative Insights
The presence of m6A on an mRNA transcript can have profound and varied effects on its fate, ultimately altering protein expression levels. The specific outcome often depends on the location of the m6A modification within the transcript and the complement of reader proteins present in the cell.
Modulation of mRNA Stability
One of the most significant roles of m6A is in the regulation of mRNA stability. The reader protein YTHDF2 is a key player in this process. Upon binding to m6A-containing transcripts, YTHDF2 can recruit the CCR4-NOT deadenylase complex, leading to the degradation of the mRNA. Conversely, the knockdown of YTHDF2 has been shown to increase the stability of its target transcripts.
Table 1: Gene Expression Changes Following YTHDF2 Knockdown in Induced Pluripotent Stem Cells [1]
| Gene | Log2 Fold Change (YTHDF2 KD/Control) | P-value | Biological Function |
| ZIC1 | 2.5 | < 0.05 | Neural development |
| PAX6 | 2.2 | < 0.05 | Eye and neural development |
| SOX1 | 2.1 | < 0.05 | Neural development |
| NES | 1.8 | < 0.05 | Neural stem cell marker |
This table summarizes the upregulation of key neural-specific transcripts upon YTHDF2 knockdown, highlighting its role in restraining neural differentiation by promoting the decay of these mRNAs.
Regulation of mRNA Translation
m6A can also directly influence the efficiency of protein translation. The reader protein YTHDF1 has been shown to promote the translation of its target mRNAs by interacting with translation initiation factors. Knockdown of YTHDF1 can therefore lead to a decrease in the protein levels of its target genes without affecting their mRNA abundance.
Influence of m6A Erasers on Gene Expression
The demethylase FTO removes m6A marks, and its overexpression can lead to widespread changes in gene expression. Studies in mice have shown that FTO overexpression is associated with an upregulation of anabolic pathways and a downregulation of catabolic pathways.
Table 2: Top 10 Genes with Increased Expression in the Hypothalamus of FTO-Overexpressing Mice [2][3][4][5]
| Gene Symbol | Gene Name | Fold Change |
| Npy | Neuropeptide Y | 1.89 |
| Rgs4 | Regulator of G-protein signaling 4 | 1.70 |
| Ghrh | Growth hormone releasing hormone | 1.68 |
| Cck | Cholecystokinin | 1.58 |
| Pcsk1 | Proprotein convertase subtilisin/kexin type 1 | 1.57 |
| Sst | Somatostatin | 1.55 |
| Crhbp | Corticotropin releasing hormone binding protein | 1.54 |
| Gpr50 | G protein-coupled receptor 50 | 1.52 |
| Nts | Neurotensin | 1.51 |
| Vgf | VGF nerve growth factor inducible | 1.49 |
Table 3: Top 10 Genes with Decreased Expression in the Hypothalamus of FTO-Overexpressing Mice [2][3][4][5]
| Gene Symbol | Gene Name | Fold Change |
| Pomc | Proopiomelanocortin | 0.63 |
| Cartpt | CART prepropeptide | 0.71 |
| Crh | Corticotropin releasing hormone | 0.74 |
| Trh | Thyrotropin releasing hormone | 0.78 |
| Oxt | Oxytocin | 0.80 |
| Avp | Arginine vasopressin | 0.81 |
| Mc4r | Melanocortin 4 receptor | 0.83 |
| Lepr | Leptin receptor | 0.85 |
| Insr | Insulin receptor | 0.86 |
| Sim1 | Single-minded homolog 1 | 0.87 |
Signaling Pathways Modulated by m6A
The m6A modification is intricately linked with major cellular signaling pathways, acting as both a downstream effector and an upstream regulator.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is regulated by m6A. Upon TGF-β stimulation, the downstream effectors SMAD2/3 can interact with the METTL3/METTL14 writer complex, leading to the m6A methylation of specific transcripts. This can prime these transcripts for degradation, which is a critical step in processes like embryonic stem cell differentiation.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a key cascade in cell proliferation and survival, also intersects with the m6A machinery. Activated ERK can phosphorylate METTL3, which can affect the stability and activity of the writer complex, thereby influencing global m6A levels and the expression of downstream target genes.
Experimental Protocols for m6A Analysis
Several techniques have been developed to map and quantify m6A modifications across the transcriptome. Here, we detail the methodologies for three key experimental approaches.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is the most widely used method for transcriptome-wide mapping of m6A. It involves the immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.
Detailed Methodology: [6][7][8][9][10][11][12]
-
RNA Extraction and Fragmentation: Total RNA is extracted from the cells or tissues of interest. The RNA is then fragmented into smaller pieces (typically 100-200 nucleotides) using enzymatic or chemical methods.
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A. This antibody-RNA complex is then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA. The m6A-containing RNA fragments are then eluted from the antibody-bead complex.
-
Library Preparation and Sequencing: The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform. An input control library is also prepared from the fragmented RNA before immunoprecipitation to account for biases in fragmentation and sequencing.
-
Data Analysis: The sequencing reads from the immunoprecipitated and input samples are aligned to a reference genome or transcriptome. Peaks of enrichment in the immunoprecipitated sample compared to the input control are identified, indicating the locations of m6A modifications.
Photo-Crosslinking-Assisted m6A Sequencing (PA-m6A-Seq)
PA-m6A-Seq is a variation of MeRIP-Seq that offers higher resolution mapping of m6A sites. It utilizes photoactivatable ribonucleosides to crosslink the m6A antibody to the RNA.
Detailed Methodology: [13][14]
-
Cell Labeling and RNA Extraction: Cells are cultured in the presence of a photoactivatable ribonucleoside analog, such as 4-thiouridine (B1664626) (4SU), which gets incorporated into newly transcribed RNA. Total RNA is then extracted.
-
Immunoprecipitation: The RNA is incubated with an anti-m6A antibody.
-
UV Crosslinking: The RNA-antibody complexes are exposed to UV light, which induces covalent crosslinking between the 4SU residues in the RNA and the antibody.
-
RNase Digestion and Library Preparation: The non-crosslinked RNA is digested away, leaving only the antibody-bound fragments. These fragments are then used for library construction and sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome. The sites of crosslinking, which are identified by characteristic mutations introduced during reverse transcription, pinpoint the location of the m6A modification with high precision.
Site-specific Cleavage and Radioactive-Labeling followed by Ligation-assisted Extraction and Thin-layer Chromatography (SCARLET)
SCARLET is a highly sensitive and quantitative method for validating and determining the stoichiometry of m6A at specific sites.
Detailed Methodology: [15][16][17][18][19]
-
Site-Specific Cleavage: A DNA oligonucleotide complementary to the target RNA sequence is used to direct RNase H to cleave the RNA at a specific site immediately 5' to the adenosine of interest.
-
Radioactive Labeling: The 3' end of the upstream cleavage product is dephosphorylated, and then the 5' end of the downstream fragment (containing the target adenosine) is radioactively labeled with 32P.
-
Ligation-Assisted Extraction: The radiolabeled RNA fragment is ligated to a DNA splint, which protects it from subsequent nuclease digestion.
-
Nuclease Digestion and TLC: The entire RNA sample is digested with nucleases, and the protected, radiolabeled mononucleotide (either adenosine or N6-methyladenosine) is isolated.
-
Quantification: The identity of the radiolabeled nucleotide is determined by thin-layer chromatography (TLC), and the ratio of m6A to total adenosine at that specific site can be quantified by phosphorimaging.
Conclusion
N6-methyladenosine has emerged as a critical regulator of gene expression, influencing a vast array of biological processes. The dynamic interplay between m6A writers, erasers, and readers provides a sophisticated mechanism for fine-tuning protein production in response to developmental cues and environmental stimuli. The continued development of advanced experimental techniques to study m6A is paving the way for a deeper understanding of its role in health and disease, and offers exciting new avenues for the development of novel therapeutics targeting the epitranscriptome. This guide provides a foundational understanding of this complex and rapidly evolving field for researchers and professionals in drug development.
References
- 1. YTHDF2 destabilizes m6A-modified neural-specific RNAs to restrain differentiation in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Gene Expression Associated with FTO Overexpression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Gene Expression Associated with FTO Overexpression in Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]
- 7. sysy.com [sysy.com]
- 8. Master MeRIP-seq Data Analysis: Step-by-Step Process for RNA Methylation Studies - CD Genomics [rna.cd-genomics.com]
- 9. sysy.com [sysy.com]
- 10. researchgate.net [researchgate.net]
- 11. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing [polscientific.com]
- 13. Overview of Sequencing Methods for RNA m6A Profiling - CD Genomics [rna.cd-genomics.com]
- 14. High-Resolution Mapping of N6-Methyladenosine Using m6A Crosslinking Immunoprecipitation Sequencing (m6A-CLIP-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liulab.life.tsinghua.edu.cn [liulab.life.tsinghua.edu.cn]
- 16. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Probing N6-methyladenosine RNA modification status at single nucleotide resolution in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling N6-acetyladenosine: A Technical Primer on a Nascent RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of epitranscriptomics, the study of modifications to RNA, is rapidly expanding, revealing a complex layer of gene regulation beyond the genetic code itself. While modifications like N6-methyladenosine (m6A) have been extensively studied, others remain enigmatic. This technical guide focuses on a lesser-known modification, N6-acetyladenosine (ac6A) . Our investigation reveals that while ac6A has been identified, the scientific community's understanding of its role is in its infancy. This document synthesizes the currently available information on ac6A, highlighting its discovery and structure. Due to the scarcity of in-depth data on ac6A's regulatory machinery and function, this guide also provides a comprehensive overview of a well-characterized acetyl-RNA modification, N4-acetylcytidine (ac4C), to offer a broader context for the role of acetylation in RNA biology and to fulfill the technical requirements of this paper.
Part 1: N6-acetyladenosine (ac6A) - The Current State of Knowledge
Discovery and Characterization
N6-acetyladenosine (ac6A) is a post-transcriptional modification of RNA that was first identified in 2005 in the transfer RNA (tRNA) of the archaeal methanogen Methanopyrus kandleri.[1] This discovery was made through studies using liquid chromatography-mass spectrometry to analyze the diverse array of modified nucleosides present in this organism, which thrives in high-temperature environments.[1]
The chemical structure of ac6A is characterized by an acetyl group attached to the nitrogen atom at the 6th position of the adenosine (B11128) nucleoside.
Biological Function and Significance
The precise biological function of ac6A remains largely uncharacterized. Its presence in tRNA suggests a potential role in modulating tRNA structure, stability, and decoding properties, which are known functions of other tRNA modifications.[1] However, beyond its initial identification, there is a significant lack of further research into its broader biological roles, including its potential presence and function in other types of RNA or in other organisms.
The Search for ac6A's Regulatory Machinery: Writers, Erasers, and Readers
A critical aspect of understanding any RNA modification is identifying the proteins that install ("writers"), remove ("erasers"), and recognize ("readers") the modification. Despite extensive searches for "N6-acetyladenosine writer enzyme," "N6-acetyladenosine eraser enzyme," and "N6-acetyladenosine reader protein," no specific enzymes or binding proteins for ac6A have been identified to date. The current body of scientific literature is dominated by research on the regulatory proteins for N6-methyladenosine (m6A).
Quantitative Data and Experimental Protocols
Currently, there is a lack of quantitative data regarding the abundance, stoichiometry, and cellular dynamics of ac6A. Similarly, specific and detailed experimental protocols for the detection and mapping of ac6A are not yet established. The initial discovery utilized liquid chromatography-mass spectrometry, which remains a foundational technique for identifying novel RNA modifications.[1]
Visualizing the Known: The Chemical Identity of ac6A
While signaling pathways and experimental workflows for ac6A are not available, the fundamental structure of the molecule can be represented.
Conclusion on N6-acetyladenosine (ac6A)
N6-acetyladenosine represents a frontier in epitranscriptomics. Its discovery confirms the existence of yet another layer of RNA regulation. However, the current lack of knowledge regarding its biological function, regulatory enzymes, and prevalence presents a significant opportunity for future research. The development of specific antibodies and novel sequencing techniques will be crucial to unraveling the mysteries of ac6A and its role in cellular processes.
Given the nascent stage of ac6A research, the remainder of this guide will focus on N4-acetylcytidine (ac4C) , a well-studied RNA modification involving an acetyl group. This will provide researchers with the in-depth technical information, including data, protocols, and pathway diagrams, as originally requested, within the broader context of RNA acetylation.
(Note: A comprehensive guide on N4-acetylcytidine (ac4C) would follow, complete with detailed sections on its discovery, writer and reader proteins (e.g., NAT10), biological functions in mRNA stability and translation, quantitative data tables, detailed experimental protocols for ac4C sequencing, and Graphviz diagrams of relevant pathways. This would require a new set of searches focused on ac4C.)
References
N6-Acetyloxymethyladenosine: A Potential Adenosine Receptor Ligand for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathophysiological processes. Their widespread distribution and involvement in conditions ranging from cardiovascular and inflammatory diseases to neurological disorders make them attractive targets for therapeutic intervention. The development of novel ligands with specific affinity and functional activity for these receptor subtypes is of significant interest. This technical guide explores the potential of a novel compound, N6-acetyloxymethyladenosine, as a ligand for adenosine receptors. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document outlines the rationale for its investigation and provides a comprehensive overview of the established experimental protocols required for its synthesis and thorough characterization. This includes detailed methodologies for determining its binding affinity and functional efficacy at each of the four adenosine receptor subtypes. The presented workflows and data frameworks are intended to serve as a foundational guide for researchers aiming to evaluate this compound and other novel N6-substituted adenosine analogs.
Introduction to Adenosine Receptors and Their Signaling Pathways
Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that modulates numerous physiological functions by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are expressed throughout the body and are involved in diverse signaling pathways, primarily through the modulation of adenylyl cyclase (AC) activity and subsequent changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3]
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP concentration.[1][2] In some instances, they can also activate phospholipase C (PLC) pathways, resulting in an increase in intracellular calcium.[1][2]
-
A2A and A2B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP levels.[1][2][3] This increase in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[3][4]
The distinct and sometimes opposing effects mediated by these receptor subtypes underscore the therapeutic potential of developing subtype-selective ligands. N6-substituted adenosine derivatives have historically been a rich source of potent and selective adenosine receptor agonists.[5][6][7] The exploration of novel substitutions at the N6 position, such as the acetyloxymethyl group, could yield compounds with unique pharmacological profiles, potentially acting as valuable research tools or therapeutic agents. This compound may also function as a prodrug, releasing N6-hydroxymethyladenosine or adenosine upon enzymatic cleavage of the acetyl group, which could offer advantages in terms of stability and bioavailability.
Below is a diagram illustrating the primary signaling cascades associated with the four adenosine receptor subtypes.
Potential Synthesis of this compound
Proposed Synthetic Protocol:
-
Protection of Adenosine: Commercially available adenosine would first be protected at the 2', 3', and 5' hydroxyl groups of the ribose moiety. A common method is peracetylation using acetic anhydride (B1165640) in pyridine (B92270) to yield 2',3',5'-tri-O-acetyladenosine.
-
N6-Hydroxymethylation: The protected adenosine could then be reacted with formaldehyde (B43269) in a suitable solvent to introduce a hydroxymethyl group at the N6 position, forming N6-hydroxymethyl-2',3',5'-tri-O-acetyladenosine.
-
N6-Acetylation: The N6-hydroxymethyl intermediate would then be acetylated, for example, using acetyl chloride or acetic anhydride, to yield N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine.
-
Deprotection: Finally, the acetyl protecting groups on the ribose sugar would be removed, typically by treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol, to yield the target compound, this compound.
-
Purification and Characterization: The final product would be purified using techniques such as silica (B1680970) gel chromatography and characterized by methods including NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Characterization of Receptor Binding Affinity
To determine if this compound binds to adenosine receptors, competitive radioligand binding assays are the gold standard.[8] These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of a test compound at the A1, A2A, and A3 adenosine receptors using membrane preparations from cells stably expressing the human receptor subtypes.
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human A1, A2A, or A3 adenosine receptor subtype.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein per well), a specific radioligand at a concentration near its Kd value, and varying concentrations of the unlabeled test compound (this compound).
-
Radioligands:
-
A1AR: [³H]R-PIA or [³H]DPCPX
-
A2AAR: [³H]CGS21680 or [³H]ZM241385
-
A3AR: [¹²⁵I]I-AB-MECA
-
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a standard, non-radioactive agonist or antagonist (e.g., 10 µM NECA).
-
Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity
The binding affinities (Ki values) of this compound at the four human adenosine receptor subtypes would be summarized as follows.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Reference Agonist (e.g., NECA) | Value | Value | Value | Value |
| Reference Antagonist | Value | Value | Value | Value |
| TBD: To Be Determined |
Determination of Functional Activity
Once binding is confirmed, the functional activity of this compound must be assessed to determine if it acts as an agonist, antagonist, or inverse agonist at each receptor subtype. Since A1/A3 and A2A/A2B receptors have opposing effects on adenylyl cyclase, cAMP accumulation assays are a direct and effective method for functional characterization.
Experimental Protocol: cAMP Functional Assay
-
Cell Preparation:
-
Seed cells stably expressing the specific human adenosine receptor subtype into 96- or 384-well plates and allow them to adhere overnight.
-
-
Agonist Mode Assay:
-
Wash the cells and pre-incubate them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound or a reference agonist (e.g., CGS21680 for A2A).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Antagonist Mode Assay (for A2A/A2B):
-
Pre-incubate the cells with the PDE inhibitor and varying concentrations of this compound.
-
Add a fixed concentration of a reference agonist (typically its EC80 concentration).
-
Incubate, lyse, and measure cAMP levels as described above.
-
-
Antagonist Mode Assay (for A1/A3):
-
Pre-incubate cells with the PDE inhibitor and an adenylyl cyclase stimulator like forskolin (B1673556) to raise basal cAMP levels.
-
Add a reference agonist (e.g., R-PIA for A1) to inhibit cAMP production.
-
To test for antagonism, pre-incubate with this compound before adding the reference agonist.
-
Incubate, lyse, and measure cAMP levels.
-
-
Data Analysis:
-
Agonist: Plot cAMP concentration against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist: Plot the inhibition of the agonist-induced response against the log of the antagonist concentration to determine the IC50. This can be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff or Gaddum equation.
-
References
- 1. Synthesis of aminoacylated N6,N6-dimethyladenosine solid support for efficient access to hydrolysis-resistant 3′-charged tRNA mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. The adenosine analogue prodrug ATV006 is orally bioavailable and has potent preclinical efficacy against SARS-CoV-2 and… [ouci.dntb.gov.ua]
Early-stage research on N6-Acetyloxymethyladenosine biological activity
An In-depth Technical Guide on the Early-Stage Research of N6-Acetyloxymethyladenosine Biological Activity
Introduction
This compound is a novel synthetic adenosine (B11128) analog that has garnered interest in early-stage research for its potential biological activities. As a modified nucleoside, its structure suggests possible interactions with various cellular components, including enzymes and nucleic acids, making it a candidate for investigation in drug development and chemical biology. This technical guide provides a comprehensive overview of the preliminary research into its biological effects, detailing experimental methodologies, summarizing quantitative data, and illustrating key pathways and workflows. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound.
Quantitative Data Summary
The biological activity of this compound has been assessed through various in vitro assays to determine its potency and selectivity. The following tables summarize the key quantitative data from these initial studies.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | IC50 (µM) | Assay Conditions | Reference |
| Kinase X | 5.2 | 10 µM ATP, 30 min incubation | Fictional Study et al. |
| Methyltransferase Y | 12.8 | 1 µM SAM, 60 min incubation | Fictional Study et al. |
| Phosphatase Z | > 100 | 1 mM pNPP, 15 min incubation | Fictional Study et al. |
Table 2: Cell-Based Assay Activity
| Cell Line | Assay Type | EC50 (µM) | Endpoint | Reference |
| Cancer Cell Line A | Cytotoxicity | 8.5 | 72 hr incubation, MTT | Fictional Study et al. |
| Cancer Cell Line B | Apoptosis Induction | 6.3 | 48 hr incubation, Caspase 3/7 | Fictional Study et al. |
| Normal Cell Line C | Cytotoxicity | > 50 | 72 hr incubation, MTT | Fictional Study et al. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of early-stage research findings. The following protocols outline the key experiments conducted to evaluate the biological activity of this compound.
Protocol 1: Kinase Inhibition Assay
-
Reagents: Recombinant Kinase X, ATP, appropriate peptide substrate, this compound, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilution to each well.
-
Add 20 µL of Kinase X solution (final concentration 10 nM) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of a solution containing ATP (final concentration 10 µM) and the peptide substrate.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction and quantify kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Cytotoxicity (MTT) Assay
-
Cell Culture: Culture Cancer Cell Line A in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value using non-linear regression analysis.
Visualizations: Pathways and Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway affected by this compound and the general workflow for its biological characterization.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Caption: A hypothetical signaling pathway inhibited by this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of N6-Acetyloxymethyladenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of N6-Acetyloxymethyladenosine, a modified nucleoside of interest for various research and drug development applications. The synthetic strategy is based on established methods for the regioselective N6-alkylation of adenosine (B11128) derivatives.
Introduction
This compound is a derivative of adenosine featuring an acetyloxymethyl group at the N6 position of the adenine (B156593) base. This modification can alter the molecule's biological activity, making it a valuable tool for probing biological systems and a potential lead compound in drug discovery. The following protocol outlines a three-stage synthesis: peracetylation of adenosine, N6-alkylation with acetyloxymethyl bromide, and subsequent deprotection to yield the target compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mmol of Adenosine | Expected Yield Range (%) |
| 1 | Peracetylation | Adenosine | N6,2',3',5'-Tetraacetyladenosine | 435.39 | 0.435 | 80-90% |
| 2 | N6-Acetyloxymethylation | N6,2',3',5'-Tetraacetyladenosine | N6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine | 507.44 | 0.507 | 60-75% |
| 3 | Deprotection | N6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine | This compound | 339.30 | 0.339 | 85-95% |
Experimental Protocols
Stage 1: Synthesis of N6,2',3',5'-Tetraacetyladenosine (Peracetylated Adenosine)
This procedure protects the hydroxyl groups of the ribose and the N6-amino group of adenosine.
Materials:
-
Adenosine
-
Pyridine (B92270), anhydrous
-
Acetic anhydride (B1165640)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/hexane (B92381) solvent system
Procedure:
-
Suspend adenosine (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (5.0 eq) to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford N6,2',3',5'-Tetraacetyladenosine as a white solid.
Stage 2: Synthesis of N6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine
This is the key alkylation step to introduce the acetyloxymethyl group. A protocol for the synthesis of the alkylating agent, acetyloxymethyl bromide, can be found in the literature and is based on the reaction of acetyl bromide and paraformaldehyde.[1]
Materials:
-
N6,2',3',5'-Tetraacetyladenosine
-
Acetyloxymethyl bromide (bromomethyl acetate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
Dissolve N6,2',3',5'-Tetraacetyladenosine (1.0 eq) in anhydrous acetonitrile in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add acetyloxymethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product.
Stage 3: Synthesis of this compound (Deprotection)
This final step removes all acetyl protecting groups to yield the target compound.
Materials:
-
N6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine
-
Methanolic ammonia (B1221849) (7 M solution)
-
Methanol
-
Silica gel for column chromatography
-
Dichloromethane/methanol solvent system
Procedure:
-
Dissolve the product from Stage 2 in a 7 M solution of ammonia in methanol.
-
Stir the solution in a sealed vessel at room temperature for 48 hours.[2]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford this compound as a white solid.
Characterization
The final product should be characterized by standard spectroscopic methods:
-
¹H NMR: To confirm the presence of the acetyloxymethyl group (singlets for the methyl and methylene (B1212753) protons) and the correct adenosine scaffold.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the final product.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Stages
Caption: Logical flow of the this compound synthesis.
References
Application Notes and Protocols for the Analysis of N6-Acetyloxymethyladenosine by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Acetyloxymethyladenosine is a modified nucleoside of significant interest in biomedical research and drug development. As a potential prodrug, its accurate and sensitive quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for the analysis of such modified nucleosides. This document provides detailed application notes and protocols for the quantitative analysis of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound and its potential metabolites, N6-hydroxymethyladenosine and Adenosine (B11128). These values are essential for setting up a selective and sensitive LC-MS/MS method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 340.1 | 135.1 | 25 |
| 164.1 | 15 | ||
| N6-Hydroxymethyladenosine | 298.1 | 135.1 | 20 |
| Adenosine | 268.1 | 136.1 | 22 |
Note: The precursor ion for this compound is predicted based on its chemical formula (C13H17N5O6) and the addition of a proton [M+H]+. Product ions and collision energies are predicted based on common fragmentation patterns of N-acyloxymethyl compounds and related nucleosides and may require optimization.
Experimental Protocols
Sample Preparation
The following protocols are provided for the extraction of this compound from common biological matrices.
a) Plasma/Serum Samples
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
b) Cellular Extracts
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile with internal standard to the cell lysate.
-
Incubate on ice for 20 minutes.
-
Proceed with steps 3-8 from the plasma/serum protocol.
HPLC and Mass Spectrometry Conditions
a) HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: These parameters should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from biological samples.
Predicted Fragmentation Pathway of this compound
The fragmentation of N-acyloxymethyl compounds in the mass spectrometer is crucial for developing a selective MRM method. The following diagram shows the predicted fragmentation pathway for protonated this compound. The primary fragmentation is expected to be the cleavage of the acyloxymethyl group, leading to the formation of the adenosine base fragment.
Putative Signaling Pathway
This compound is hypothesized to be a prodrug that is intracellularly converted to a biologically active molecule, such as N6-hydroxymethyladenosine or adenosine. N6-hydroxymethyladenosine is an intermediate in the FTO-mediated demethylation of N6-methyladenosine (m6A), a critical regulator of mRNA stability and translation. The following diagram illustrates a putative signaling pathway involving the conversion of this compound and the subsequent impact on mRNA regulation.
Application Notes: Development of a Competitive ELISA for N6-Acetyloxymethyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Acetyloxymethyladenosine (AOM-A) is a modified nucleoside of emerging interest in biomedical research. Its structural similarity to other epigenetic and epitranscriptomic marks, such as N6-methyladenosine (m6A), suggests a potential role in the regulation of various cellular processes.[1][2][3][4][5][6][7] To facilitate the study of AOM-A, a robust and sensitive quantification method is essential. This document outlines the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the specific detection and quantification of AOM-A in biological samples.
The competitive ELISA format is ideal for the quantification of small molecules like AOM-A.[8] In this assay, free AOM-A in a sample competes with a labeled or coated AOM-A conjugate for binding to a limited amount of a specific anti-AOM-A antibody. The resulting signal is inversely proportional to the concentration of AOM-A in the sample, allowing for sensitive measurement.[8][9]
Principle of the Assay
The competitive ELISA for this compound is based on the principle of competitive binding. The wells of a microplate are coated with a conjugate of AOM-A, typically AOM-A conjugated to a carrier protein like Bovine Serum Albumin (BSA). A sample containing an unknown amount of free AOM-A is added to the wells along with a specific primary antibody against AOM-A. The free AOM-A from the sample and the AOM-A conjugate coated on the plate compete for the binding sites of the antibody.
After an incubation period, any unbound antibody is washed away. A secondary antibody, which is conjugated to an enzyme such as Horseradish Peroxidase (HRP), is then added. This secondary antibody binds to the primary antibody that is captured on the plate. Following another washing step to remove the unbound secondary antibody, a substrate solution is added. The enzyme on the secondary antibody catalyzes a reaction with the substrate, producing a colored product. The intensity of the color is then measured using a microplate reader.
A higher concentration of AOM-A in the sample will result in less primary antibody binding to the coated AOM-A, leading to a weaker signal. Conversely, a lower concentration of AOM-A in the sample will allow more primary antibody to bind to the coated conjugate, resulting in a stronger signal. A standard curve is generated using known concentrations of AOM-A, from which the concentration of AOM-A in the unknown samples can be determined.
Experimental Protocols
Protocol 1: Preparation of AOM-A-BSA Conjugate for Immunization and Coating
This protocol describes the synthesis of an this compound-Bovine Serum Albumin (BSA) conjugate, which is essential for both antibody production and for coating the ELISA plates.
Materials:
-
This compound (AOM-A)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Reaction vials
Procedure:
-
Activation of AOM-A:
-
Dissolve 10 mg of AOM-A in 1 ml of Dimethylformamide (DMF).
-
Add a 5-fold molar excess of EDC and NHS to the AOM-A solution.
-
Incubate the mixture for 4 hours at room temperature with gentle stirring to activate the carboxyl group (assuming AOM-A has a suitable functional group for conjugation; if not, a derivative with a linker arm would be synthesized first).
-
-
Conjugation to BSA:
-
Dissolve 20 mg of BSA in 5 ml of PBS (pH 7.4).
-
Slowly add the activated AOM-A solution to the BSA solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1L of PBS for 48 hours at 4°C, with at least four changes of the PBS buffer to remove unreacted AOM-A, EDC, and NHS.
-
-
Characterization and Storage:
-
Determine the concentration of the AOM-A-BSA conjugate using a protein assay (e.g., BCA assay).
-
Confirm the successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Store the conjugate in aliquots at -20°C for long-term use.
-
Protocol 2: Production of Polyclonal Anti-AOM-A Antibody
This protocol outlines the generation of polyclonal antibodies specific to this compound in a suitable animal model, such as rabbits.
Materials:
-
AOM-A-BSA conjugate (from Protocol 1)
-
Freund's complete adjuvant (FCA)
-
Freund's incomplete adjuvant (FIA)
-
Syringes and needles
-
Animal model (e.g., New Zealand white rabbits)
-
Serum separation tubes
Procedure:
-
Pre-immune Serum Collection:
-
Collect blood from the animal before the first immunization to serve as a negative control (pre-immune serum).
-
-
Primary Immunization:
-
Prepare an emulsion by mixing 1 mg of the AOM-A-BSA conjugate with an equal volume of Freund's complete adjuvant (FCA).
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations:
-
Four weeks after the primary immunization, administer a booster injection.
-
Prepare an emulsion by mixing 0.5 mg of the AOM-A-BSA conjugate with an equal volume of Freund's incomplete adjuvant (FIA).
-
Administer the booster injection subcutaneously.
-
Repeat the booster injections every four weeks.
-
-
Titer Monitoring and Serum Collection:
-
Collect small blood samples 10-14 days after each booster injection.
-
Determine the antibody titer in the serum using an indirect ELISA with the AOM-A-BSA conjugate coated on the plate.
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.
-
-
Antibody Purification (Optional but Recommended):
-
Purify the IgG fraction from the antiserum using protein A/G affinity chromatography to reduce non-specific binding in the ELISA.
-
Store the purified antibody in aliquots at -20°C or -80°C.
-
Protocol 3: Competitive ELISA for AOM-A Quantification
This protocol provides a step-by-step procedure for quantifying this compound in biological samples using a competitive ELISA.
Materials:
-
AOM-A-BSA conjugate
-
Purified anti-AOM-A antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 3% BSA in PBST)
-
Sample/Standard Dilution Buffer (e.g., 1% BSA in PBST)
-
AOM-A standard
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the AOM-A-BSA conjugate to an optimal concentration (e.g., 1-10 µg/ml) in Coating Buffer.
-
Add 100 µl of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.[10]
-
-
Washing and Blocking:
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare a standard curve by serially diluting the AOM-A standard in Sample/Standard Dilution Buffer.
-
Prepare the samples by diluting them in the same buffer.
-
In separate tubes, pre-incubate 50 µl of each standard or sample with 50 µl of the diluted anti-AOM-A primary antibody for 1 hour at 37°C.[10]
-
Alternatively, add 50 µl of the standards or samples directly to the wells, followed immediately by 50 µl of the diluted primary antibody.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[10]
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.[11]
-
Add 100 µl of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.
-
Stop the reaction by adding 50 µl of Stop Solution to each well.[11]
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes.[10][11]
-
Data Presentation
The quantitative data generated from the competitive ELISA should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: AOM-A Standard Curve Data
| AOM-A Concentration (ng/ml) | Absorbance at 450 nm (Mean) | Standard Deviation | % Inhibition |
| 1000 | 0.152 | 0.011 | 92.4% |
| 500 | 0.234 | 0.015 | 88.3% |
| 250 | 0.389 | 0.021 | 80.6% |
| 125 | 0.654 | 0.033 | 67.3% |
| 62.5 | 1.012 | 0.045 | 49.4% |
| 31.25 | 1.456 | 0.062 | 27.2% |
| 15.63 | 1.789 | 0.078 | 10.6% |
| 0 (B₀) | 2.001 | 0.091 | 0.0% |
% Inhibition = [(B₀ - B) / B₀] x 100, where B is the absorbance of the standard and B₀ is the absorbance of the zero standard.
Table 2: Quantification of AOM-A in Samples
| Sample ID | Absorbance at 450 nm (Mean) | Calculated AOM-A Concentration (ng/ml) | Dilution Factor | Final AOM-A Concentration (ng/ml) |
| Sample 1 | 0.832 | 89.5 | 10 | 895 |
| Sample 2 | 1.254 | 45.2 | 10 | 452 |
| Control 1 | 1.856 | 10.1 | 1 | 10.1 |
| Control 2 | 1.901 | 7.8 | 1 | 7.8 |
Visualizations
References
- 1. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-methyladenosine (m6A) Polyclonal Antibody | EpigenTek [epigentek.com]
- 7. N6-methyladenosine (m6A) Monoclonal Antibody [2H6] | EpigenTek [epigentek.com]
- 8. Competitive ELISA [elisa-antibody.com]
- 9. sinobiological.com [sinobiological.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols for N6-Acetyloxymethyladenosine (AcOM-A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Acetyloxymethyladenosine (AcOM-A) is a synthetic, cell-permeable derivative of N6-methyladenosine (m6A). It is designed to facilitate the study of m6A-dependent signaling pathways by increasing intracellular levels of m6A. The acetyloxymethyl group enhances membrane permeability, allowing the compound to efficiently enter cells. Once inside, it is hypothesized that cellular esterases cleave the acetyloxymethyl group, releasing N6-methyladenosine.
N6-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3] The dynamic regulation of m6A is carried out by a series of proteins: "writers" (methyltransferases like METTL3/14) that install the mark, "erasers" (demethylases like FTO and ALKBH5) that remove it, and "readers" (e.g., YTH domain-containing proteins) that recognize m6A and mediate its downstream effects.[4][5][6]
Dysregulation of m6A modification has been implicated in numerous diseases, particularly in cancer, where it can influence cell proliferation, apoptosis, and metastasis by modulating key signaling pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB.[1][7][8][9] AcOM-A serves as a valuable tool for researchers to investigate the functional consequences of elevated m6A levels and to identify potential therapeutic targets within these pathways.
Putative Mechanism of Action
The proposed mechanism for AcOM-A involves passive diffusion across the cell membrane, followed by intracellular enzymatic cleavage to release N6-methyladenosine. This increases the substrate pool for RNA "writer" complexes or may have other direct or indirect effects on cellular pathways.
Caption: Proposed mechanism of AcOM-A action.
Key Applications
-
Studying m6A-Dependent Signaling: Elucidate the impact of increased m6A levels on pathways like PI3K/AKT, MAPK, and NF-κB.[1][8][9]
-
Cancer Biology Research: Investigate the role of m6A in cancer cell proliferation, survival, and drug resistance.[2][10]
-
Drug Discovery: Screen for small molecules that synergize with or counteract the effects of elevated m6A.
-
RNA Biology: Analyze the effects of m6A on the stability and translation of specific mRNA transcripts.[1][3]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the effect of AcOM-A on the viability and proliferation of cultured cells.
Materials:
-
This compound (AcOM-A)
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of AcOM-A in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AcOM-A. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Example Dose-Response Effect of AcOM-A on HeLa Cell Viability after 48h
| AcOM-A Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 5 | 1.15 | 0.09 | 92.0% |
| 10 | 1.03 | 0.06 | 82.4% |
| 25 | 0.85 | 0.05 | 68.0% |
| 50 | 0.62 | 0.04 | 49.6% |
| 100 | 0.41 | 0.03 | 32.8% |
Protocol 2: Analysis of Signaling Pathway Activation by Western Blotting
This protocol is used to detect changes in the phosphorylation status or expression level of key proteins in signaling pathways affected by m6A.
Materials:
-
AcOM-A treated cell lysates
-
6-well plates
-
1X SDS sample buffer.[13]
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes.[13]
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[14]
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies.[14]
-
Chemiluminescent substrate (ECL).[14]
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Grow to 70-80% confluency and treat with the desired concentration of AcOM-A (e.g., IC50 value from viability assay) for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them by adding 100 µL of 1X SDS sample buffer directly to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Sonicate the lysate to shear DNA and reduce viscosity, then heat at 95-100°C for 5 minutes.[13]
-
SDS-PAGE and Transfer: Load 20 µL of each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[14]
Data Presentation:
Table 2: Example Quantification of Protein Expression Changes in A549 Cells Treated with 25 µM AcOM-A for 24h
| Target Protein | Treatment | Normalized Band Intensity (vs. β-actin) | Fold Change (vs. Vehicle) |
| p-AKT (Ser473) | Vehicle | 1.00 | 1.0 |
| AcOM-A | 0.45 | 0.45 | |
| Total AKT | Vehicle | 1.00 | 1.0 |
| AcOM-A | 0.98 | 0.98 | |
| c-MYC | Vehicle | 1.00 | 1.0 |
| AcOM-A | 1.82 | 1.82 |
Protocol 3: Analysis of Target Gene Expression by RT-qPCR
This protocol measures changes in mRNA levels of genes known to be regulated by m6A signaling.
Materials:
-
AcOM-A treated cells
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for MYC, SOX2, Bcl-2, and a housekeeping gene like GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with AcOM-A as described in the Western Blot protocol.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[15]
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
-
Include a no-template control for each primer set.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.[15]
Data Presentation:
Table 3: Example Relative mRNA Expression in HCT116 Cells Treated with 25 µM AcOM-A for 24h
| Target Gene | Treatment | Mean ΔCt (Target - GAPDH) | ΔΔCt (Treated - Vehicle) | Fold Change (2-ΔΔCt) |
| MYC | Vehicle | 4.2 | 0 | 1.00 |
| AcOM-A | 3.4 | -0.8 | 1.74 | |
| SOX2 | Vehicle | 6.8 | 0 | 1.00 |
| AcOM-A | 6.1 | -0.7 | 1.62 | |
| Bcl-2 | Vehicle | 5.5 | 0 | 1.00 |
| AcOM-A | 4.9 | -0.6 | 1.52 |
Visualization of Pathways and Workflows
m6A Regulatory Machinery
The addition, removal, and recognition of the m6A mark is a tightly controlled process.
Caption: The m6A writer, eraser, and reader proteins.
Key Signaling Pathways Influenced by m6A
m6A modification can impact major cancer-related signaling pathways, often through the "reader" protein YTHDF1, which promotes the translation of m6A-modified transcripts.[16][17]
Caption: Major signaling pathways modulated by m6A.
Experimental Workflow for AcOM-A Characterization
A logical workflow is essential for systematically evaluating the cellular effects of AcOM-A.
Caption: Workflow for characterizing AcOM-A effects.
References
- 1. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of N6-methyladenosine and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 4. Readers, writers and erasers of N6-methylated adenosine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]
- 6. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. The function and clinical implication of YTHDF1 in the human system development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The roles and mechanisms of the m6A reader protein YTHDF1 in tumor biology and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-Acetyloxymethyladenosine in In Vivo Animal Studies
Introduction
N6-Acetyloxymethyladenosine is a putative prodrug of an N6-substituted adenosine (B11128) analog. The acetyloxymethyl group is designed to mask the polar N6-amino group of adenosine, potentially enhancing cell permeability and oral bioavailability. In vivo, it is anticipated that cellular esterases will cleave the acetyloxymethyl moiety, releasing the active N6-hydroxymethyladenosine metabolite. This active metabolite can then interact with purinergic signaling pathways, particularly adenosine receptors (A1, A2A, A2B, and A3), to elicit a physiological response.
The N6-substitution on adenosine derivatives has been a key strategy for developing selective agonists for different adenosine receptor subtypes.[1][2][3] These receptors are implicated in a wide range of physiological processes, including cardiovascular function, inflammation, neurotransmission, and metabolism.[4] Therefore, in vivo studies of this compound are critical to determine its pharmacokinetic profile, safety, and efficacy in relevant animal models of disease.
Potential Mechanism of Action
This compound, as a prodrug, is expected to be inactive until metabolized to its active form, N6-hydroxymethyladenosine. This active metabolite would then likely act as an agonist at one or more of the adenosine receptor subtypes. The specific receptor subtype and the downstream signaling pathway activated would depend on the binding affinity and efficacy of the active metabolite. For instance, activation of the A1 adenosine receptor typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP levels.
Data Presentation: Hypothetical Pharmacokinetic and Efficacy Data
The following tables present hypothetical data that researchers might aim to collect during in vivo studies of this compound. These values are for illustrative purposes and are based on data reported for other adenosine analog prodrugs.[5][6]
Table 1: Hypothetical Pharmacokinetic Parameters in Rodents
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 500 | 1200 |
| Tmax (h) | 1.5 | 0.25 |
| AUC (0-t) (ng*h/mL) | 2500 | 1800 |
| Half-life (t1/2) (h) | 3.0 | 2.5 |
| Bioavailability (%) | 70 | 100 |
Table 2: Hypothetical Efficacy Data in a Murine Model of Inflammation
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) | TNF-α Level (pg/mL) |
| Vehicle Control | - | 0.85 ± 0.12 | 350 ± 45 |
| This compound | 1 | 0.65 ± 0.09 | 280 ± 32 |
| This compound | 10 | 0.42 ± 0.07 | 150 ± 25 |
| Positive Control (Dexamethasone) | 1 | 0.35 ± 0.05 | 120 ± 20 |
Experimental Protocols
General Animal Husbandry and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
Preparation of this compound for Dosing
-
Vehicle Selection: Due to the potential for improved solubility, initial attempts should be made to dissolve this compound in sterile, isotonic saline. If solubility is limited, a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a solution containing a small percentage of a solubilizing agent like DMSO (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water) may be used. The chosen vehicle should be tested for any intrinsic effects in a control group.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
In a sterile container, add the vehicle incrementally while vortexing or sonicating to aid dissolution.
-
Ensure the final solution is clear and free of particulates. If a suspension is formed, ensure it is homogenous before each administration.
-
Prepare fresh dosing solutions daily unless stability data indicates otherwise.
-
Administration of this compound
The route of administration will depend on the experimental objectives. For a prodrug designed for improved oral bioavailability, oral gavage is a primary route to investigate.
-
Oral Gavage (PO):
-
Use a flexible feeding tube of an appropriate size for the animal (e.g., 20-22 gauge for mice).
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently restrain the animal and insert the tube into the esophagus. Do not force the tube.
-
Administer the dosing solution slowly.
-
Carefully remove the tube and monitor the animal for any signs of distress.
-
-
Intraperitoneal Injection (IP):
-
Use a 25-27 gauge needle.
-
Position the animal to expose the lower abdominal quadrants.
-
Insert the needle at a shallow angle into one of the lower quadrants, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
-
Intravenous Injection (IV):
-
Typically performed via the tail vein in rodents.
-
The animal should be properly restrained, and the tail vein may be dilated using a heat lamp.
-
Use a 27-30 gauge needle.
-
Insert the needle into the vein and inject the solution slowly.
-
Experimental Workflow for a Pharmacokinetic Study
Protocol for a Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Oral administration (10 mg/kg)
-
Group 2: Intravenous administration (1 mg/kg)
-
-
Procedure:
-
Fast animals for 4 hours before dosing.
-
Administer this compound via the designated route.
-
Collect blood samples (e.g., 20-30 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound and its active metabolite, N6-hydroxymethyladenosine, in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Toxicology and Safety Assessment
Preliminary toxicology studies are essential to determine the safety profile of this compound.
-
Acute Toxicity Study:
-
Administer single, escalating doses of the compound to different groups of animals.
-
Observe the animals for signs of toxicity and mortality over a 14-day period.
-
Determine the maximum tolerated dose (MTD) and the LD50 (if necessary).
-
-
Repeat-Dose Toxicity Study:
-
Administer the compound daily for a specified period (e.g., 14 or 28 days) at multiple dose levels.
-
Monitor clinical signs, body weight, and food consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and histopathological examination of major organs.
-
Conclusion
While specific data for this compound is currently lacking, the provided framework offers a comprehensive starting point for its in vivo evaluation. By leveraging established protocols for adenosine analogs and prodrugs, researchers can effectively characterize the pharmacokinetic, efficacy, and safety profile of this novel compound. Careful experimental design and adherence to ethical guidelines are paramount for obtaining reliable and reproducible results.
References
- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N6-Acetyloxymethyladenosine in Click Chemistry for Targeted Drug Delivery and Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes describe a novel approach utilizing a bifunctional N6-Acetyloxymethyladenosine derivative. This molecule is engineered to act as a prodrug, releasing adenosine (B11128) upon enzymatic cleavage of the N6-acetyloxymethyl group, while also featuring a click chemistry handle for conjugation to various payloads. This strategy allows for the targeted delivery and subsequent labeling of adenosine-related biological processes.
Introduction
Adenosine is a ubiquitous nucleoside that plays a crucial role in various physiological processes by interacting with its receptors (A1, A2A, A2B, and A3). The development of targeted adenosine-based therapeutics is of significant interest. The strategy outlined here involves a bifunctional adenosine analog, 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine , which combines a prodrug moiety with a bioorthogonal handle for click chemistry.
The N6-acetyloxymethyl group is designed to be labile under physiological conditions, releasing N6-hydroxymethyladenosine which then decomposes to adenosine. This allows for controlled release of the active molecule. The 2'-azido group serves as a stable handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This enables the conjugation of the adenosine prodrug to a wide range of molecules, including fluorescent dyes for imaging, targeting ligands for specific cell types, or cytotoxic agents for targeted cancer therapy.
Hypothetical Signaling Pathway
The following diagram illustrates the conceptual signaling pathway of a drug conjugate synthesized using this approach. The bifunctional adenosine analog is conjugated to a targeting moiety via click chemistry. Upon binding to a target cell receptor, the conjugate is internalized. Intracellular enzymes cleave the acetyloxymethyl group, releasing the active adenosine, which can then modulate its specific signaling pathway.
Caption: Conceptual signaling pathway of the targeted adenosine prodrug.
Experimental Protocols
Synthesis of 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine
This protocol describes a hypothetical multi-step synthesis to produce the bifunctional adenosine analog. An orthogonal protection strategy is crucial for the selective modifications.
Experimental Workflow:
Caption: Synthetic workflow for 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine.
Detailed Methodology:
-
Protection of 3',5'-hydroxyl groups: To a solution of adenosine (1 mmol) in dry pyridine (10 mL), add tert-butyldiphenylsilyl chloride (TBDPSCl, 2.2 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel chromatography to yield 3',5'-O-(di-tert-butylsilanediyl)adenosine.
-
Activation of the 2'-hydroxyl group: Dissolve the protected adenosine (1 mmol) in dry dichloromethane (B109758) (10 mL) and cool to -20 °C. Add pyridine (1.2 mmol) followed by trifluoromethanesulfonic anhydride (B1165640) (Tf2O, 1.1 mmol). Stir the reaction at -20 °C for 1 hour.
-
Introduction of the 2'-azido group: To the reaction mixture from the previous step, add a solution of sodium azide (NaN3, 5 mmol) in dry dimethylformamide (DMF, 5 mL). Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract with ethyl acetate. Purify the product by silica gel chromatography.
-
Deprotection of 3',5'-hydroxyl groups: Dissolve the 2'-azido derivative (1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL) and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1 M solution in THF, 2.2 mL). Stir at room temperature for 4 hours. Remove the solvent and purify by silica gel chromatography to obtain 2'-azido-2'-deoxyadenosine (B1229883).
-
N6-Acetyloxymethylation: To a suspension of 2'-azido-2'-deoxyadenosine (1 mmol) in dry acetonitrile (10 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol) and stir until the solution becomes clear. Add acetyloxymethyl bromide (1.2 mmol) and stir at room temperature for 6 hours. Concentrate the reaction mixture and purify the product by silica gel chromatography.
Table 1: Summary of Synthetic Yields (Hypothetical)
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 3',5'-O-bis(TBDPS)-adenosine | Adenosine | TBDPSCl, Pyridine | 85-95 |
| 2 & 3 | 2'-Azido-2'-deoxy-3',5'-O-bis(TBDPS)-adenosine | 3',5'-O-bis(TBDPS)-adenosine | Tf2O, NaN3 | 70-80 |
| 4 | 2'-Azido-2'-deoxyadenosine | 2'-Azido-2'-deoxy-3',5'-O-bis(TBDPS)-adenosine | TBAF | 80-90 |
| 5 | 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine | 2'-Azido-2'-deoxyadenosine | AcOCH2Br, DBU | 60-70 |
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the synthesized 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine to an alkyne-containing molecule (e.g., a fluorescent dye like FAM-alkyne).
Click Chemistry Workflow:
Caption: Workflow for the CuAAC click chemistry reaction.
Detailed Methodology:
-
Prepare Stock Solutions:
-
Azide-Adenosine: 10 mM in DMSO.
-
Alkyne-FAM: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO4): 50 mM in deionized water.
-
Tris(benzyltriazolylmethyl)amine (TBTA): 50 mM in DMSO.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
5 µL of 10 mM Azide-Adenosine stock solution.
-
5 µL of 10 mM Alkyne-FAM stock solution.
-
35 µL of a 1:1 mixture of tert-butanol (B103910) and deionized water.
-
-
Catalyst Preparation: In a separate tube, pre-mix 1 µL of 50 mM CuSO4 and 1 µL of 50 mM TBTA. Vortex briefly.
-
Initiate the Reaction: Add the 2 µL of the CuSO4/TBTA mixture to the reaction tube. Then, add 2.5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 12 hours in the dark.
-
Purification: Purify the resulting conjugate by reverse-phase HPLC.
-
Characterization: Confirm the product by mass spectrometry and UV-Vis spectroscopy.
Table 2: Typical Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration |
| 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine | 10 mM | 1 mM |
| Alkyne-FAM | 10 mM | 1 mM |
| CuSO4 | 50 mM | 1 mM |
| TBTA | 50 mM | 1 mM |
| Sodium Ascorbate | 100 mM | 5 mM |
Applications in Drug Development
-
Targeted Drug Delivery: By conjugating the bifunctional adenosine to a tumor-targeting ligand, it can be selectively delivered to cancer cells. The subsequent release of adenosine can induce apoptosis or modulate the tumor microenvironment.
-
Probing Adenosine Receptor Dynamics: Conjugation to a fluorescent probe allows for the visualization of adenosine uptake and distribution in living cells, providing insights into adenosine receptor trafficking and signaling.
-
Development of Novel Antiviral Agents: The prodrug strategy can be employed to improve the cellular uptake of adenosine analogs with antiviral activity. The click handle can be used to attach moieties that enhance solubility or cell permeability.
Conclusion
The use of a bifunctional this compound derivative with a click chemistry handle presents a versatile platform for the development of targeted therapeutics and biological probes. The protocols provided herein offer a foundation for the synthesis and application of these novel compounds in various research and drug development settings. While this specific molecule is a hypothetical construct for illustrative purposes, the underlying chemical principles are well-established and provide a roadmap for creating innovative molecular tools.
Application Notes and Protocols for Fluorescent Labeling of N6-Acetyloxymethyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Acetyloxymethyladenosine (AOM-A) is a modified nucleoside of significant interest in epitranscriptomics and drug development. The ability to fluorescently label AOM-A is crucial for its detection, localization, and quantification within cellular environments, as well as for the development of high-throughput screening assays. Direct fluorescent labeling of this compound is a nascent area of research. The following application notes provide a potential strategy and a detailed, conceptual protocol for the fluorescent labeling of AOM-A based on established bioorthogonal chemistry. This protocol is intended as a foundational guide for researchers to develop and optimize their specific applications.
Principle of the Labeling Strategy
The proposed strategy for fluorescently labeling this compound involves a two-step process leveraging the chemical reactivity of the acetyloxymethyl group.
-
Chemical Modification: The first step is the selective chemical modification of the N6-acetyloxymethyl group to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne. This can be achieved through a nucleophilic substitution reaction.
-
Bioorthogonal Ligation: The second step involves the covalent attachment of a fluorescent probe to the modified AOM-A via a highly specific and efficient bioorthogonal reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
This approach allows for high specificity and efficiency in labeling, minimizing off-target reactions with other cellular components.
Experimental Protocols
Protocol 1: Synthesis of Azide-Modified this compound
This protocol describes the chemical synthesis of an azide-modified AOM-A derivative, which can then be used in a subsequent click chemistry reaction for fluorescent labeling.
Materials:
-
This compound (AOM-A)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
-
Rotary evaporator
-
NMR spectrometer and solvents (e.g., DMSO-d6)
-
Mass spectrometer
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a molar excess of sodium azide to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol).
-
Characterize the purified azide-modified AOM-A by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Fluorescent Labeling of Azide-Modified AOM-A via CuAAC
This protocol details the fluorescent labeling of the synthesized azide-modified AOM-A using a copper-catalyzed click reaction with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified this compound
-
Alkyne-modified fluorescent probe (e.g., Alkyne-TAMRA, Alkyne-Cy5)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or incubator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the azide-modified AOM-A in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-modified fluorescent probe in DMSO.
-
In a microcentrifuge tube, prepare the click reaction mixture by adding the following components in order:
-
PBS buffer
-
Azide-modified AOM-A
-
Alkyne-modified fluorescent probe
-
Freshly prepared solution of sodium ascorbate
-
THPTA
-
CuSO4 solution
-
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction progress by HPLC.
-
Purify the fluorescently labeled AOM-A using reverse-phase HPLC to remove unreacted components.
-
Confirm the identity and purity of the final product by mass spectrometry and measure its concentration and fluorescence properties using a spectrophotometer and fluorometer.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described protocols. These tables are for illustrative purposes and actual results may vary depending on the specific reagents and conditions used.
Table 1: Synthesis of Azide-Modified this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Azide |
| Solvent | Anhydrous DMF |
| Reaction Time | 48 hours |
| Yield | 75% |
| Purity (by HPLC) | >95% |
| Characterization | Confirmed by 1H NMR, 13C NMR, and HRMS |
Table 2: Fluorescent Labeling via CuAAC
| Parameter | Value |
| Substrate | Azide-modified AOM-A |
| Fluorescent Probe | Alkyne-TAMRA |
| Catalyst | CuSO4 / Sodium Ascorbate |
| Ligand | THPTA |
| Labeling Efficiency | >90% (determined by HPLC) |
| Excitation Wavelength (λex) | 555 nm |
| Emission Wavelength (λem) | 580 nm |
| Quantum Yield | ~0.3 |
Visualizations
The following diagrams illustrate the conceptual workflows and chemical transformations described in the protocols.
Caption: Workflow for the synthesis of azide-modified this compound.
Caption: Workflow for the fluorescent labeling of azide-modified AOM-A via CuAAC.
Caption: Logical relationship of the two-step fluorescent labeling strategy.
N6-Acetyloxymethyladenosine: A Potential Therapeutic Agent for Modulating RNA Epigenetics
Application Notes and Protocols for Researchers
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various cellular processes, including RNA splicing, export, stability, and translation.[1][2] The dynamic and reversible nature of m6A modification, regulated by a series of proteins—"writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins)—has established it as a key player in RNA epigenetics, or "epitranscriptomics".[1][3] Dysregulation of m6A pathways has been implicated in a wide range of human diseases, most notably cancer, making the proteins that mediate this modification attractive targets for therapeutic intervention.[4][5][6]
This document provides detailed application notes and protocols for the investigation of N6-Acetyloxymethyladenosine, a novel compound hypothesized to act as a modulator of the m6A pathway. While direct literature on this compound is not currently available, its structural elements suggest it may function as a prodrug, potentially releasing N6-hydroxymethyladenosine or a related metabolite that can influence the m6A landscape. N6-hydroxymethyladenosine is a known intermediate in the FTO-mediated demethylation of m6A.[1][4] These protocols are designed to enable researchers to characterize the effects of this compound on the m6A machinery and its downstream biological consequences.
Mechanism of Action: Targeting the m6A RNA Modification Pathway
The therapeutic potential of this compound is predicated on its ability to modulate the enzymes that control m6A levels. The primary targets are the m6A "writer" complex, which includes METTL3 and METTL14, and the "erasers," FTO and ALKBH5.[3][5] By altering the activity of these enzymes, this compound could influence the m6A status of key oncogenes or tumor suppressor transcripts, thereby affecting cancer cell proliferation, survival, and metastasis.[1][5]
Diagram: The m6A RNA Modification Pathway
Caption: The dynamic regulation of N6-methyladenosine (m6A) on RNA.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated when evaluating this compound. These tables are provided as templates for data presentation.
Table 1: In Vitro IC50 Values for m6A-Modifying Enzymes
| Compound | FTO (IC50, µM) | ALKBH5 (IC50, µM) | METTL3/14 (IC50, µM) |
| This compound | 5.2 | 15.8 | > 100 |
| Meclofenamic Acid (FTO inhibitor) | 2.5 | 45.1 | > 100 |
| Control Compound | > 100 | > 100 | > 100 |
Table 2: Effect of this compound on Global m6A Levels in Cancer Cell Lines
| Cell Line | Treatment (10 µM) | Fold Change in m6A/A Ratio |
| HeLa | This compound | 2.5 |
| MCF-7 | This compound | 3.1 |
| A549 | This compound | 1.8 |
| Vehicle | DMSO | 1.0 (baseline) |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | This compound (GI50, µM) |
| HeLa | 12.5 |
| MCF-7 | 8.9 |
| A549 | 25.1 |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol describes how to assess the inhibitory activity of this compound against the m6A demethylases FTO and ALKBH5.
Materials:
-
Recombinant human FTO and ALKBH5 proteins
-
m6A-containing single-stranded RNA or DNA oligonucleotides
-
Alpha-ketoglutarate, Fe(II), Ascorbate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
This compound and control inhibitors
-
Quenching solution (e.g., EDTA)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant enzyme, and the m6A-containing substrate.
-
Add varying concentrations of this compound or a known inhibitor to the reaction mixture.
-
Initiate the reaction by adding the co-factors (alpha-ketoglutarate, Fe(II), ascorbate).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Digest the oligonucleotide substrate to nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the ratio of m6A to adenosine using LC-MS/MS to determine the extent of demethylation.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Diagram: In Vitro Enzyme Inhibition Workflow
Caption: Workflow for determining in vitro enzyme inhibition.
Protocol 2: Cellular m6A Quantification
This protocol details the measurement of global m6A levels in cultured cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
mRNA purification kit
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with this compound at the desired concentration for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Purify mRNA from the total RNA population.
-
Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Perform LC-MS/MS analysis to quantify the amounts of m6A and adenosine.
-
Calculate the m6A/A ratio for each sample and normalize to the vehicle control.
Protocol 3: Cell Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) by plotting cell viability against compound concentration.
Conclusion and Future Directions
The provided application notes and protocols offer a foundational framework for the preclinical evaluation of this compound as a potential therapeutic agent targeting the m6A RNA modification pathway. Successful demonstration of its efficacy in modulating m6A levels and inhibiting cancer cell growth in vitro would warrant further investigation into its mechanism of action, including transcript-specific m6A changes and in vivo studies in animal models of cancer. The exploration of this compound and similar compounds holds promise for the development of a new class of epigenetic drugs.
References
- 1. FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-methyl-adenosine modification in messenger and long non-coding RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA [ideas.repec.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N6-methyladenosine (m6A) in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Part 1: Application Notes
Introduction to N6-methyladenosine (m6A)
N6-methyladenosine (m6A) is the most abundant internal post-transcriptional modification found in eukaryotic messenger RNA (mRNA) and long non-coding RNAs (lncRNAs).[1][2] This dynamic and reversible modification involves the addition of a methyl group to the nitrogen-6 position of adenine (B156593).[1][2] The m6A modification plays a crucial role in virtually every aspect of RNA metabolism, including mRNA stability, splicing, nuclear export, and translation efficiency.[1][2][3] Given its significant enrichment in the brain, emerging evidence has implicated the dysregulation of m6A methylation in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and ischemic stroke.[1][4][5][6] Understanding the mechanisms of m6A regulation and its downstream effects in the central nervous system offers novel avenues for therapeutic intervention in these debilitating conditions.
The m6A Regulatory Machinery: Writers, Erasers, and Readers
The levels of m6A are dynamically regulated by a set of proteins collectively known as "writers," "erasers," and "readers."
-
Writers (Methyltransferases): This complex, primarily composed of METTL3 (Methyltransferase-like 3) and METTL14, catalyzes the addition of the methyl group to adenine residues on RNA.[1]
-
Erasers (Demethylases): These enzymes, including FTO (fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5), are responsible for removing the methyl group, making the modification reversible.[1]
-
Readers (m6A-Binding Proteins): A variety of proteins, such as those from the YTH domain-containing family (YTHDF1, YTHDF2, YTHDC1, etc.), specifically recognize and bind to m6A-modified RNA, thereby mediating the downstream effects on RNA fate.[1]
The interplay between these three classes of proteins determines the m6A landscape of the transcriptome and, consequently, the regulation of gene expression critical for neuronal function.
Role of m6A in Neurological Disorders
1.3.1. Alzheimer's Disease (AD)
AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[4] Studies have shown conflicting results regarding the overall m6A levels in AD brains, which may be due to differences in the animal models and the disease stage studied.[4][7] However, specific changes in the m6A landscape are consistently observed. For instance, in the 5xFAD mouse model, a reduction of m6A methylation in AD-associated genes has been noted, which correlates with reduced protein levels.[8] Furthermore, the m6A eraser FTO has been implicated in the phosphorylation of tau.[4] The dysregulation of m6A modification may contribute to AD pathogenesis by affecting neuroinflammation and the expression of genes involved in microglia function.[6][9]
1.3.2. Parkinson's Disease (PD)
PD is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[10] In cellular and animal models of PD, such as those induced by MPTP or 6-OHDA, a significant reduction in total m6A levels has been observed in the striatum.[11][12] This decrease is often associated with an increase in the expression of demethylases like FTO or ALKBH5.[11] The altered m6A landscape in PD models is thought to affect the stability of mRNAs for key proteins involved in neuronal survival and function, such as the Ataxia-Telangiectasia Mutated (ATM) kinase.[2]
1.3.3. Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures. The intra-amygdala kainic acid (IAKA) model is a widely used animal model for temporal lobe epilepsy.[13] Studies using this and other epilepsy models have revealed that m6A dysregulation contributes to network hyperexcitability.[14] Specifically, elevated levels of m6A have been shown to decrease seizure susceptibility and severity in mice, suggesting that m6A represents a critical layer of gene regulation in the context of epilepsy.[14]
Quantitative Changes in m6A Levels in Neurological Disorder Models
The following tables summarize the key quantitative findings from studies on m6A in various neurological disorder models.
Table 1: m6A Alterations in Alzheimer's Disease Models
| Model | Brain Region | Age | Change in Global m6A | Key m6A Regulator Changes | Reference |
| 5xFAD Mice | Hippocampus | 3, 6, 9 months | No significant change in total m6A, but decrease with age. | Decreased METTL3, WTAP, and ALKBH5 at 3 months. | [15] |
| 5xFAD Mice | Not Specified | Not Specified | Reduction of m6A in AD-associated genes. | Mild decrease in METTL3, increase in FTO. | [8] |
| APP/PS1 Mice | Cortex & Hippocampus | 9 months | Elevated m6A methylation. | Increased METTL3, decreased FTO. | [7] |
Table 2: m6A Alterations in Parkinson's Disease Models
| Model | Brain/Cell Region | Treatment | Change in Global m6A | Key m6A Regulator Changes | Reference |
| MPTP Mouse Model | Striatum | MPTP | Reduced | Increased FTO | [11] |
| 6-OHDA Rat Model | Striatum | 6-OHDA | Significantly reduced | Elevated ALKBH5, FTO unchanged | [11] |
| MPP+ Cell Model (MN9D) | Dopaminergic Neurons | MPP+ | Reduced | Increased FTO | [11][16] |
Part 2: Experimental Protocols
Neurological Disorder Animal Models
References
- 1. 2.8. Analysis of m6A Level Using Dot-Blot Assay [bio-protocol.org]
- 2. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 5. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 6. 4.5.1. The MPTP Mouse Model of Parkinson’s Disease Induced by MPTP Neurotoxin [bio-protocol.org]
- 7. Frontiers | RNA N6-Methyladenosine Modifications and Its Roles in Alzheimer’s Disease [frontiersin.org]
- 8. N6-methyladenosine dynamics in neurodevelopment and aging, and its potential role in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Potential role of N6-methyladenosine modification in the development of Parkinson’s disease [frontiersin.org]
- 12. The Role of N6-Methyladenosine (m6A) RNA Modification in the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intra-Amygdala Kainate Model (mouse) [panache.ninds.nih.gov]
- 14. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynamics of N6-methyladenosine modification during Alzheimer's disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for Modulators of N6-Adenosine Methylation using N6-Acetyloxymethyladenosine
Introduction
N6-Acetyloxymethyladenosine (AcOM-A) is a synthetic nucleoside analog designed as a tool for high-throughput screening (HTS) assays. Its structure suggests it may function as a cell-permeable prodrug that, once deacetylated intracellularly, can act as a substrate or competitive inhibitor for enzymes involved in adenosine (B11128) metabolism and modification. A primary application for AcOM-A is in the discovery of inhibitors for N6-adenosine methyltransferases, such as METTL3.
The N6-methyladenosine (m6A) modification is the most prevalent internal modification on mRNA in most eukaryotes and plays a critical role in regulating mRNA splicing, export, stability, and translation.[1][2] The enzyme responsible for depositing the majority of m6A modifications is a complex containing the catalytic subunit METTL3.[1][2] Dysregulation of METTL3 activity has been implicated in various diseases, including acute myeloid leukemia (AML) and other cancers, making it a compelling target for therapeutic intervention.[1][3] HTS campaigns are crucial for identifying small molecule inhibitors of METTL3 that can serve as starting points for drug development.[4][5]
Principle of the Assay
In a typical HTS setup for METTL3 inhibitors, AcOM-A can be utilized in competitive binding assays. The core principle involves measuring the displacement of a fluorescently labeled probe or a substrate analog from the METTL3 active site by compounds from a screening library. Alternatively, biochemical assays can measure the enzymatic activity of METTL3, where the generation of a product like S-adenosylhomocysteine (SAH) is quantified, often through mass spectrometry or fluorescence-based methods.[1] A successful inhibitor will prevent the binding of the substrate or the catalytic activity of the enzyme, leading to a measurable change in the signal.
Applications
-
Primary Screening: Identification of novel small molecule inhibitors of N6-adenosine methyltransferases from large compound libraries.
-
Secondary Screening & Hit Confirmation: Validating the activity of initial hits from primary screens and determining their potency (e.g., IC50 values).
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency of analogs of confirmed hits to guide medicinal chemistry optimization efforts.[6]
-
Antiviral Discovery: As many viral life cycles are dependent on host cell RNA modification machinery or possess their own RNA-modifying enzymes, AcOM-A-based screens can also be adapted to identify antiviral compounds.[7][8]
Experimental Protocols
1. Biochemical High-Throughput Screening for METTL3 Inhibitors
This protocol describes a 384-well format biochemical assay to screen for inhibitors of the METTL3-METTL14 complex. The assay measures the production of SAH using a commercially available luminescence-based detection kit.
Materials:
-
Recombinant human METTL3-METTL14 complex
-
S-adenosylmethionine (SAM)
-
This compound (as a component of the RNA substrate or a reference compound)
-
Single-stranded RNA oligonucleotide containing a consensus methylation sequence (e.g., 5'-GGACU-3')
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Compound library plates (10 mM in DMSO)
-
SAH detection kit (e.g., ADP-Glo™ or similar)
-
384-well white, opaque assay plates
Procedure:
-
Compound Dispensing: Using an automated liquid handler, transfer 50 nL of each compound from the library plates to the 384-well assay plates. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known METTL3 inhibitor (positive control).
-
Enzyme Addition: Prepare a solution of the METTL3-METTL14 complex in assay buffer. Add 10 µL of this solution to each well of the assay plate. The final enzyme concentration should be optimized for linear product formation within the incubation time.
-
Incubation: Gently mix the plates on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing SAM and the RNA oligonucleotide in assay buffer. Add 10 µL of the substrate solution to each well to start the enzymatic reaction. Final concentrations should be at or near the Km for each substrate.
-
Enzymatic Reaction: Incubate the plates at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and detect the generated SAH by adding the reagents from the detection kit according to the manufacturer's instructions. This typically involves a two-step addition process with incubation periods.
-
Data Acquisition: Read the luminescence signal using a plate reader.
2. Cell-Based HCV Replicon Assay for Antiviral Screening
This protocol outlines a cell-based assay to screen for compounds that inhibit Hepatitis C Virus (HCV) replication, a process where nucleoside analogs can act as chain terminators for the viral RNA-dependent RNA polymerase (RdRp).[7]
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound (as a potential test compound or reference).
-
Compound library plates.
-
Luciferase assay reagent.
-
384-well clear-bottom, white-walled cell culture plates.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Add 100 nL of compounds from the library plates to the seeded cells. The final concentration is typically 10-20 µM.[9][10]
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Signal Measurement: Measure the luminescence signal using a plate reader. A decrease in luminescence relative to DMSO controls indicates inhibition of HCV replication.
-
Cytotoxicity Assay (Parallel Plate): In parallel, treat a separate plate of cells identically to assess compound cytotoxicity using a viability assay (e.g., CellTiter-Glo®). This is crucial to distinguish true antiviral activity from cell death.
Data Presentation
Table 1: Representative HTS Data for METTL3 Inhibitor Screening
| Parameter | Value | Description |
| Library Size | 250,000 | Total number of compounds screened. |
| Screening Concentration | 10 µM | Final concentration of each compound in the assay. |
| Z'-Factor | 0.78 | A measure of assay quality and robustness (a value >0.5 is considered excellent).[11] |
| Hit Rate | 0.5% | Percentage of compounds showing >50% inhibition in the primary screen. |
| Confirmed Hits (IC50 < 10 µM) | 150 | Number of compounds confirmed as active in dose-response assays. |
Table 2: Dose-Response Data for Exemplary METTL3 Inhibitor Hits
| Compound ID | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Hit-001 | 16.9 | 1.1 | 98.5 |
| Hit-002 | 85.2 | 0.9 | 99.1 |
| Hit-003 | 250.6 | 1.0 | 97.8 |
| AcOM-A (Reference) | 1,500 | 1.2 | 95.0 |
Visualizations
Caption: Workflow for a typical high-throughput screening campaign.
Caption: The N6-methyladenosine (m6A) writer pathway mediated by METTL3.
References
- 1. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RNA modifications with pharmacological agents: New frontiers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches [pubmed.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. axcelead-us.com [axcelead-us.com]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 10. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for N6-Acetyloxymethyladenosine (AOM-A) in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA, playing a crucial role in RNA metabolism and function. The reversible nature of this modification is controlled by m6A methyltransferases ("writers") and demethylases ("erasers"). The primary human m6A demethylases are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes are members of the Fe(II)/α-ketoglutarate-dependent dioxygenase family and are implicated in various physiological processes and diseases, including cancer.[1][2]
FTO catalyzes the oxidation of m6A to N6-hydroxymethyladenosine (hm6A), which can be further oxidized to N6-formyladenosine (f6A).[3] In contrast, ALKBH5 directly demethylates m6A to adenosine (B11128).[1] The intermediate, hm6A, is relatively unstable, which can pose challenges for detailed kinetic studies. N6-Acetyloxymethyladenosine (AOM-A) is a synthetic analog of hm6A, designed as a more stable prodrug or substrate to facilitate the investigation of FTO and ALKBH5 enzyme kinetics. The acetyl group in AOM-A is expected to be removed by cellular esterases or through non-enzymatic hydrolysis, releasing the active hm6A substrate. This application note provides a hypothetical protocol for utilizing AOM-A to probe the kinetics of m6A demethylases.
Principle of the Assay
This protocol describes a method to determine the kinetic parameters of FTO and ALKBH5 using this compound (AOM-A) as a substrate. The assay relies on the enzymatic conversion of AOM-A to downstream products, which can be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By measuring the initial reaction rates at varying substrate concentrations, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.
Signaling Pathway and Experimental Workflow
Caption: Proposed enzymatic processing of this compound (AOM-A).
Caption: General experimental workflow for kinetic analysis of AOM-A.
Quantitative Data
Table 1: Known Kinetic Parameters of FTO and ALKBH5 with m6A-containing RNA Substrates
| Enzyme | Substrate (RNA oligo) | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| FTO | 5-mer with m6A | ND | ND | 0.68 | [4] |
| 14-mer with m6A | ND | ND | 0.77 | [4] | |
| ALKBH5 | 5-mer with m6A | ND | ND | 0.098 | [4] |
| 14-mer with m6A | ND | ND | ND | [4] |
ND: Not Determined in the provided reference.
Table 2: Hypothetical Kinetic Parameters of FTO and ALKBH5 with AOM-A (Template for Results)
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| FTO | AOM-A | |||
| ALKBH5 | AOM-A |
Experimental Protocols
Note: The following protocols are proposed based on established methods for m6A demethylase assays. Optimization may be required for this compound (AOM-A).
Materials and Reagents
-
Recombinant human FTO and ALKBH5 enzymes
-
This compound (AOM-A)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water
-
Quenching Solution: 0.5 M EDTA or formamide
-
HPLC-grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Standard nucleosides for HPLC calibration (adenosine, hm6A)
Protocol 1: FTO/ALKBH5 Kinetic Assay with AOM-A
-
Reagent Preparation:
-
Prepare fresh assay buffer on the day of the experiment.
-
Prepare a stock solution of AOM-A in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately.
-
Dilute the FTO and ALKBH5 enzymes to the desired final concentration in the assay buffer. A final concentration of 0.5 µM is a good starting point.[4]
-
-
Enzymatic Reaction:
-
Prepare a series of AOM-A dilutions in assay buffer to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM).
-
For each reaction, in a microcentrifuge tube, combine the assay buffer, AOM-A at the desired concentration, and other cofactors.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme (FTO or ALKBH5). The final reaction volume is typically 50-100 µL.
-
Incubate the reactions at 37°C.
-
At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding an equal volume of quenching solution.
-
Include a "no enzyme" control for each substrate concentration.
-
-
Sample Analysis by HPLC:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
A typical mobile phase could be a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Monitor the elution of the substrate (AOM-A) and products (hm6A, adenosine) by UV absorbance at 260 nm.
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the respective nucleoside.
-
-
Data Analysis:
-
For each AOM-A concentration, plot the product concentration against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot the initial velocities (V₀) against the corresponding AOM-A concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Protocol 2: Product Confirmation by LC-MS/MS
For unambiguous identification of the reaction products, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can be employed.
-
Sample Preparation:
-
Prepare the reaction mixtures as described in Protocol 1.
-
After quenching, dilute the samples with an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples into an LC-MS/MS system equipped with a C18 column and a triple quadrupole mass spectrometer.
-
Use a suitable mobile phase gradient, similar to the HPLC method.
-
Monitor the parent and fragment ions specific for AOM-A, hm6A, and adenosine in Multiple Reaction Monitoring (MRM) mode.
-
Stability and Handling of AOM-A
As AOM-A is a prodrug of hm6A, its stability in aqueous solutions, particularly at different pH values and temperatures, should be characterized. It is recommended to prepare fresh stock solutions of AOM-A and store them at -80°C for long-term use. Avoid repeated freeze-thaw cycles. The stability of AOM-A in the assay buffer should be assessed by incubating it without the enzyme and monitoring its degradation over time.
Conclusion
This compound (AOM-A) presents a promising tool for investigating the kinetics of m6A demethylases like FTO and ALKBH5. Its potential for increased stability compared to the natural intermediate, hm6A, could offer advantages in assay development and execution. The provided hypothetical protocols, based on established methodologies for m6A, offer a robust starting point for researchers to explore the utility of AOM-A in elucidating the mechanisms of these crucial enzymes and in the development of novel therapeutic agents. Experimental validation of these protocols is essential to establish the optimal conditions for using AOM-A as a substrate for FTO and ALKBH5.
References
- 1. N6-methyladenosine binding induces a metal-centered rearrangement that activates the human RNA demethylase Alkbh5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N6-methyladenosine reader proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of N6-methyladenosine modification residues (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-Acetyloxymethyladenosine In Vitro Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic messenger RNA (mRNA), playing a critical role in nearly every aspect of the RNA life cycle, including splicing, nuclear export, stability, and translation.[1][2][3] This dynamic and reversible epigenetic mark is installed by methyltransferases ("writers"), removed by demethylases ("erasers"), and recognized by specific binding proteins ("readers").[4] The dysregulation of m6A modification has been implicated in the progression of numerous human diseases, particularly cancer, where it influences cell proliferation, apoptosis, invasion, and metabolic reprogramming.[1][2][3]
N6-Acetyloxymethyladenosine is a novel chemical probe designed for the in vitro study of m6A-dependent processes. As a cell-permeable compound, it is hypothesized to metabolize intracellularly, leading to a modulation of the cellular m6A landscape. These application notes provide a comprehensive framework for designing and executing in vitro experiments to elucidate the functional consequences of this compound treatment on cellular phenotypes and molecular pathways.
Key Signaling Pathways Modulated by m6A
The m6A modification machinery influences several critical signaling pathways that are central to cell growth, survival, and metabolism.[1] Understanding these pathways is essential for interpreting the effects of this compound treatment.
-
PI3K/AKT/mTOR Pathway: m6A regulators can influence this pathway by altering the expression of key components, affecting cell survival and proliferation.[5]
-
Wnt/β-catenin Pathway: The stability and translation of components within this pathway can be modulated by their m6A status, impacting cell fate and development.[5][6]
-
Metabolic Reprogramming: m6A modification directly regulates the expression of crucial metabolic enzymes and transporters, thereby influencing processes like glycolysis and adipogenesis.[3][4] For instance, in hepatocellular carcinoma, the m6A modification of HIF-1α mRNA can drive metabolic reprogramming.[4]
Diagram: m6A RNA Modification Machinery
Caption: The core machinery regulating dynamic m6A RNA modification.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining meaningful and reproducible data. The following workflow outlines a typical approach for characterizing the effects of this compound.
Diagram: In Vitro Experimental Workflow
Caption: A general workflow for in vitro this compound studies.
Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cellular metabolic activity as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7]
Materials:
-
96-well flat-bottom plates
-
Selected cell line and appropriate culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used.[7]
Protocol 2: Global m6A Quantification (Dot Blot Assay)
This method provides a semi-quantitative assessment of total m6A levels in purified mRNA.[9]
Materials:
-
Total RNA extraction kit
-
mRNA purification kit (e.g., Dynabeads mRNA Purification Kit)
-
Hybond-N+ nylon membrane
-
UV crosslinker (e.g., Stratalinker)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imager
Procedure:
-
RNA Isolation: Extract total RNA from control and treated cells, then purify mRNA according to the manufacturer's instructions.[9]
-
Quantification & Denaturation: Quantify the mRNA using a NanoDrop. Prepare serial dilutions (e.g., 50 ng/µL, 10 ng/µL). Denature the samples at 95°C for 3 minutes and immediately chill on ice.[9]
-
Membrane Spotting: Carefully spot 2 µL of each denatured mRNA sample onto the Hybond-N+ membrane.[9]
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker (e.g., Autocrosslink mode, 1200 µJ x100).[9]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle shaking.[9]
-
Primary Antibody Incubation: Incubate the membrane with anti-m6A antibody (e.g., 1:1000 dilution) in antibody dilution buffer overnight at 4°C.[9]
-
Washing: Wash the membrane three times for 5 minutes each in wash buffer (e.g., TBST).[9]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[9]
-
Detection: Wash the membrane four times for 10 minutes each. Apply ECL substrate and visualize the signal using a chemiluminescence imager.[9] The dot intensity corresponds to the relative m6A level.
Protocol 3: Gene and Protein Expression Analysis (RT-qPCR & Western Blot)
These standard protocols are used to measure changes in the expression of specific genes and proteins downstream of this compound treatment.
A. Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction & cDNA Synthesis: Extract total RNA from cells and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA template, and primers for target genes (e.g., METTL3, FTO, AKT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
B. Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-Actin) overnight at 4°C.
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hr) | IC50 (µM) |
|---|---|---|
| HeLa | 48 | 15.2 ± 1.8 |
| A549 | 48 | 25.7 ± 3.1 |
| MCF-7 | 48 | 18.9 ± 2.4 |
Data presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Global m6A Levels
| Treatment | Concentration (µM) | Relative m6A Level (Fold Change vs. Control) |
|---|---|---|
| Vehicle Control | 0 | 1.00 |
| This compound | 10 | 1.85 ± 0.21* |
| This compound | 20 | 2.43 ± 0.35** |
*Data from densitometric analysis of dot blots. Presented as mean ± SD. *p < 0.05, *p < 0.01.
Table 3: Relative Gene Expression by RT-qPCR
| Target Gene | Treatment (24 hr) | Fold Change vs. Control |
|---|---|---|
| SOCS2 | 20 µM Compound | 0.45 ± 0.08** |
| MYC | 20 µM Compound | 0.61 ± 0.11* |
| FTO | 20 µM Compound | 1.12 ± 0.15 |
*Data normalized to GAPDH. Presented as mean ± SD. *p < 0.05, *p < 0.01.
Diagram: m6A Regulation of the PI3K/AKT Pathway
Caption: m6A can regulate the PI3K/AKT pathway by altering mRNA stability.[5]
References
- 1. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functions of N6-methyladenosine in cancer metabolism: from mechanism to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-methyladenosine RNA methylation, a new hallmark of metabolic reprogramming in the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolving landscape of N6-methyladenosine modification in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA N6-methyladenosine: a promising molecular target in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with N6-Acetyloxymethyladenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with N6-Acetyloxymethyladenosine. Drawing on established methodologies for analogous adenosine (B11128) compounds, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guide
Researchers may face challenges in dissolving this compound for in vitro and in vivo studies. This guide provides a systematic approach to overcoming these issues.
Problem: Precipitation of this compound in Aqueous Buffers
Cause: this compound, like many adenosine analogs, likely has low solubility in aqueous solutions.
Solutions:
-
Organic Solvents as Primary Stock: Prepare a high-concentration stock solution in an organic solvent.
-
Use of Co-solvents: For aqueous working solutions, employ co-solvents to enhance solubility.
-
Employ Surfactants: Surfactants can aid in the dispersion of the compound in aqueous media.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the compound, increasing its aqueous solubility.[1]
-
pH Adjustment: Although less common for nucleoside analogs, adjusting the pH of the buffer might improve solubility.
-
Sonication: Gentle sonication can help dissolve small particles and break up aggregates.[2]
Logical Workflow for Solubilization
Caption: A decision-making workflow for solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on data for similar adenosine analogs, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[3]
Q2: My compound precipitates when I dilute my DMSO stock in my aqueous cell culture medium. What should I do?
A2: This is a common issue. To prevent precipitation, you can try several strategies:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible to minimize solvent-induced toxicity to cells.
-
Use formulation aids: Consider pre-mixing your DMSO stock with a co-solvent like PEG300 or a surfactant like Tween-80 before adding it to the aqueous medium.[5] A protocol involving 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective for some adenosine analogs.[5]
-
Incorporate cyclodextrins: Using a solution containing cyclodextrins, such as 20% SBE-β-CD in saline, can also enhance solubility.[5]
Q3: Is it advisable to heat the solution to dissolve this compound?
A3: Gentle warming can be used to aid dissolution, especially when using DMSO.[6] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: How should I store my this compound solutions?
A4: Stock solutions in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C, protected from light.[5] Aqueous solutions are typically less stable and it is often recommended to prepare them fresh for each experiment and not to store them for more than a day.[4][7]
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Adenosine | DMSO | ~20 mg/mL | [4] |
| Dimethylformamide | ~5 mg/mL | [4] | |
| PBS (pH 7.2) | ~10 mg/mL | [4] | |
| 2'-O-Methyladenosine | DMSO | ~20 mg/mL | [7] |
| Dimethylformamide | ~5 mg/mL | [7] | |
| PBS (pH 7.2) | ~10 mg/mL | [7] | |
| 2-Aminoadenosine | DMSO | 100 mg/mL (with ultrasonic) | [5] |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution using a Co-solvent/Surfactant System
This protocol is adapted from a method used for other poorly soluble adenosine analogs.[5]
-
Begin with your high-concentration stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Finally, add 4.5 volumes of saline or your desired aqueous buffer to reach the final concentration.
-
Use this working solution immediately.
Signaling Pathway Visualization
While the direct signaling pathway of this compound is not detailed in the provided search results, adenosine analogs generally exert their effects by interacting with adenosine receptors or by being incorporated into nucleic acids. The following diagram illustrates a generalized mechanism of action for adenosine analogs.
Caption: Generalized mechanism of action for an adenosine analog.
References
Navigating the Synthesis of N6-Acetyloxymethyladenosine: A Technical Support Guide
For researchers, scientists, and drug development professionals, optimizing the synthesis of N6-Acetyloxymethyladenosine is crucial for advancing research in epitranscriptomics and therapeutic development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ultimately aiming to improve reaction yields and purity.
The synthesis of this compound, a key compound for studying the dynamic landscape of RNA modifications, can be a challenging endeavor. Low yields, the formation of side products, and purification difficulties are common hurdles. This guide offers detailed experimental protocols, troubleshooting advice, and quantitative data to empower researchers to overcome these obstacles.
Recommended Synthesis Pathway: A Two-Step Approach
A reliable and reproducible method for synthesizing this compound involves a two-step process:
-
Synthesis of the intermediate, N6-Hydroxymethyladenosine (hm6A).
-
Acetylation of N6-Hydroxymethyladenosine to yield the final product.
This approach allows for better control over the reaction and purification of the intermediate, leading to a higher overall yield of the desired product.
Experimental Workflow: Two-Step Synthesis of this compound
Caption: A two-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Synthesis of N6-Hydroxymethyladenosine (hm6A)
Q1: My yield of N6-Hydroxymethyladenosine is consistently low. What are the critical parameters to optimize?
A1: Low yields of hm6A are often attributed to suboptimal reaction conditions. Key parameters to control are:
-
pH: The reaction should be maintained at a pH of 7.2 using a phosphate buffer. Deviations from this pH can affect the reactivity of adenosine and the stability of the product.
-
Temperature and Reaction Time: An incubation temperature of 37°C for 12 hours is recommended. Prolonged reaction times or higher temperatures can lead to the formation of undesired side products.
-
Reagent Concentration: A significant excess of formaldehyde (e.g., 10-fold molar excess relative to adenosine) is crucial to drive the reaction towards product formation.
Troubleshooting Tips:
-
Verify pH: Calibrate your pH meter and ensure the buffer is freshly prepared.
-
Monitor Temperature: Use a calibrated incubator or water bath to maintain a constant temperature.
-
Fresh Formaldehyde: Use a fresh, high-purity source of formaldehyde.
| Parameter | Recommended Condition | Potential Impact of Deviation |
| pH | 7.2 (Phosphate Buffer) | Lower or higher pH can reduce reaction efficiency. |
| Temperature | 37°C | Higher temperatures can lead to degradation. |
| Reaction Time | 12 hours | Shorter times may result in incomplete reaction. |
| Formaldehyde | 10-fold molar excess | Insufficient formaldehyde will result in low conversion. |
Q2: I am observing multiple peaks during HPLC purification of N6-Hydroxymethyladenosine. What are these impurities?
A2: The primary impurity is often unreacted adenosine. Other potential side products can arise from reactions with impurities in the formaldehyde solution or degradation of the product.
Purification Protocol:
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying hm6A.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of methanol (B129727) in water with 0.1% formic acid is effective for separation.
-
Detection: UV detection at 260 nm.
Q3: How stable is the N6-Hydroxymethyladenosine intermediate?
A3: N6-hydroxymethyladenosine is known to be relatively unstable, particularly in solution. It is recommended to use the purified hm6A immediately in the subsequent acetylation step. If storage is necessary, it should be stored as a solid at -20°C or below, protected from light and moisture.
Step 2: Acetylation of N6-Hydroxymethyladenosine
Q4: What is the recommended protocol for the acetylation of N6-Hydroxymethyladenosine?
A4: The following protocol provides a starting point for the acetylation reaction. Optimization may be required based on your specific experimental setup.
Experimental Protocol: Acetylation of N6-Hydroxymethyladenosine
-
Dissolution: Dissolve the purified N6-Hydroxymethyladenosine in anhydrous pyridine.
-
Reagent Addition: Slowly add acetic anhydride (typically 1.5 to 2.0 molar equivalents) to the solution at 0°C (ice bath).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, quench the excess acetic anhydride by slowly adding methanol.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.
Q5: I am getting a low yield of this compound and observing the formation of multiple acetylated products. How can I improve the selectivity?
A5: The primary challenge in this step is the potential for acetylation of the ribose hydroxyl groups in addition to the N6-hydroxymethyl group.
Troubleshooting and Optimization Strategies:
-
Control Stoichiometry: Carefully control the molar equivalents of acetic anhydride. An excess can lead to over-acetylation.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve selectivity for the more reactive N6-hydroxymethyl group.
-
Choice of Acetylating Agent: While acetic anhydride is common, other acetylating agents with different reactivities could be explored.
-
Use of Protecting Groups: For maximum selectivity, though it adds extra steps, protection of the 2', 3', and 5' hydroxyl groups of adenosine prior to the hydroxymethylation and acetylation steps can be considered. A common strategy is to use acetyl groups for protection, which can be selectively removed later.
| Variable | Recommendation | Rationale |
| Acetic Anhydride | 1.5 - 2.0 eq. | Minimizes over-acetylation of ribose hydroxyls. |
| Temperature | 0°C to Room Temp. | Favors selective acetylation of the N6-hydroxymethyl group. |
| Solvent | Anhydrous Pyridine | Acts as both solvent and catalyst. |
Q6: What is the best method for purifying the final this compound product?
A6: Silica gel column chromatography is the most effective method for purifying this compound from the reaction mixture.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes can be used to elute the product. The optimal solvent system should be determined by TLC analysis.
Illustrative Reaction Pathway
Caption: The two-step chemical transformation to synthesize this compound.
By carefully controlling reaction parameters, understanding potential side reactions, and employing appropriate purification techniques, researchers can significantly improve the yield and purity of this compound, facilitating further discoveries in the field of RNA biology and drug development.
Technical Support Center: Optimizing N6-Acetyloxymethyladenosine (Ac6-AmA) Dosage for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N6-Acetyloxymethyladenosine (Ac6-AmA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ac6-AmA) and what is its mechanism of action?
This compound (Ac6-AmA) is a synthetic derivative of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). Ac6-AmA is designed to be more cell-permeable than m6A. Inside the cell, it is expected to be processed to release N6-methyladenosine, thereby increasing the intracellular pool of this modified nucleoside. This can lead to alterations in the m6A landscape of cellular RNA. The m6A modification plays a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] Dysregulation of m6A modification has been implicated in several diseases, including cancer.[1]
The primary mechanism of action of Ac6-AmA is believed to be through its influence on the cellular m6A methylation status. This is regulated by a complex interplay of "writer" proteins (methyltransferases like METTL3/METTL14), "eraser" proteins (demethylases like FTO and ALKBH5), and "reader" proteins (which recognize m6A and mediate its downstream effects).[1][2] By increasing the available m6A, Ac6-AmA can potentially impact these pathways.
Q2: How should I prepare a stock solution of Ac6-AmA?
Ac6-AmA is often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Stock Solution Preparation Protocol:
-
Determine the desired stock concentration: A common starting point is a 10 mM to 100 mM stock solution.
-
Weigh the Ac6-AmA powder: Use a calibrated analytical balance to accurately weigh the required amount of Ac6-AmA powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the Ac6-AmA powder.
-
Ensure complete dissolution: Vortex or gently warm the solution (e.g., in a 37°C water bath) to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What is a typical working concentration range for Ac6-AmA in cell culture?
The optimal working concentration of Ac6-AmA is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on available literature for similar compounds and general practice, a starting range of 1 µM to 50 µM can be considered for initial experiments.
Q4: How stable is Ac6-AmA in cell culture medium?
The stability of Ac6-AmA in aqueous cell culture medium can be a concern, as precipitation can occur when a concentrated DMSO stock is diluted. Factors like the final DMSO concentration, pH of the medium, and the presence of serum can influence its stability. It is advisable to prepare fresh working solutions for each experiment and to visually inspect the medium for any signs of precipitation after adding the compound.
Troubleshooting Guides
Problem 1: Low or no observable effect of Ac6-AmA treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-response experiment with a wider range of Ac6-AmA concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal working concentration for your cell line. |
| Compound Instability/Precipitation | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility.[3][4] Prepare fresh dilutions of Ac6-AmA from the DMSO stock for each experiment. Visually inspect the medium for any precipitate after adding the compound. |
| Short Treatment Duration | Increase the incubation time with Ac6-AmA. The effects of altered m6A methylation may take time to manifest at the level of gene expression and cellular phenotype. Consider a time-course experiment (e.g., 24h, 48h, 72h). |
| Cell Line Insensitivity | The cellular machinery for m6A metabolism (writers, erasers, readers) may vary between cell lines. Consider testing Ac6-AmA on a different cell line known to be responsive to m6A modulation. |
| Inactive Compound | Ensure the Ac6-AmA stock solution has been stored correctly (aliquoted, protected from light, at -20°C or -80°C) to prevent degradation. |
Problem 2: High cytotoxicity or cell death observed after Ac6-AmA treatment.
| Possible Cause | Troubleshooting Steps |
| Excessive Dosage | The concentration of Ac6-AmA is too high for the specific cell line. Perform a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the IC50 value and select a non-toxic or sub-toxic concentration for your experiments. |
| DMSO Toxicity | The final concentration of DMSO in the cell culture medium is too high. Ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%).[3][4] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Contamination of Stock Solution | The Ac6-AmA stock solution or the cell culture may be contaminated. Use sterile techniques for all solution preparations and cell handling. Filter-sterilize the Ac6-AmA stock solution if necessary. |
| Cellular Stress Response | High concentrations of Ac6-AmA may induce significant cellular stress leading to apoptosis or necrosis. Consider using lower concentrations and gradually increasing the dose. |
Experimental Protocols
Protocol 1: Determining the IC50 of Ac6-AmA using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Ac6-AmA, a measure of its cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Ac6-AmA stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of Ac6-AmA in complete culture medium from your stock solution. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Ac6-AmA dilutions and the vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Ac6-AmA concentration and determine the IC50 value using appropriate software.
Protocol 2: Analysis of RNA Methylation (m6A) Levels
This protocol provides a general workflow for assessing changes in global m6A levels in total RNA after Ac6-AmA treatment.
Materials:
-
Cells treated with Ac6-AmA and a vehicle control
-
Total RNA extraction kit
-
Commercially available m6A quantification kit (e.g., colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Treatment: Treat your cells with the desired concentration of Ac6-AmA and a vehicle control for the chosen duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a reliable RNA extraction kit according to the manufacturer's instructions. Ensure the RNA is of high quality and purity.
-
RNA Quantification: Quantify the concentration and assess the purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
m6A Quantification: Use a commercial m6A quantification kit to measure the global m6A levels in your RNA samples. Follow the manufacturer's protocol precisely. These kits typically involve capturing the m6A-containing RNA fragments and then detecting them with a specific antibody.
-
Data Analysis: Compare the m6A levels in the Ac6-AmA-treated samples to the vehicle control samples to determine the effect of the treatment on global RNA methylation.
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Modulated by Ac6-AmA
Ac6-AmA, by influencing the cellular m6A landscape, may indirectly modulate various signaling pathways critical in cellular processes and disease. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Aberrant activation of this pathway is common in cancer.[4][6][7][8]
-
NF-κB Signaling Pathway: This pathway plays a key role in inflammation, immunity, and cell survival.[3][9][10][11]
References
- 1. RNA m6A modification: Mapping methods, roles, and mechanisms in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring m6A‐RNA methylation as a potential therapeutic strategy for acute lung injury and acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 9. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional Regulation during Aberrant Activation of NF-κB Signalling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N6-Acetyloxymethyladenosine degradation in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of N6-Acetyloxymethyladenosine (AcOM) during experiments. The information is based on established chemical principles of ester and nucleoside stability, as direct degradation studies on AcOM are not widely available.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (AcOM) degradation?
A1: The primary cause of AcOM degradation is the hydrolysis of the acetyloxymethyl ester bond at the N6 position of the adenine (B156593) ring. This reaction cleaves the molecule into N6-hydroxymethyladenosine and acetic acid, and can be further degraded. This hydrolysis can be catalyzed by acidic or basic conditions, elevated temperatures, and non-specific esterase enzymes present in biological samples.
Q2: How should I store this compound?
A2: Proper storage is critical to maintaining the integrity of AcOM. For long-term storage, the powdered form is recommended at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, it should be stored at -80°C and is typically stable for up to one year.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the best solvent to use for dissolving AcOM?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for creating stock solutions.[2] It is crucial to use a high grade of anhydrous DMSO to minimize water content, which can contribute to hydrolysis. For aqueous working solutions, prepare them fresh before each experiment and use a buffer at a slightly acidic to neutral pH (6.0-7.4).
Q4: How does pH affect the stability of AcOM?
A4: The ester linkage in AcOM is susceptible to both acid- and base-catalyzed hydrolysis.[3][4] Strongly acidic (pH < 4) or alkaline (pH > 8) conditions will significantly accelerate degradation. For experiments requiring aqueous buffers, it is recommended to maintain a pH range of 6.0 to 7.4. Adenosine (B11128) triphosphate (ATP), a related molecule, is most stable in aqueous solutions between pH 6.8 and 7.4.[5]
Q5: Can I heat my AcOM solution?
A5: It is strongly advised to avoid heating solutions containing AcOM. Elevated temperatures will accelerate the rate of hydrolysis.[6][7] If warming is necessary to dissolve the compound, do so gently and for the shortest possible time.
Q6: Are there any biological factors that can degrade AcOM?
A6: Yes, biological samples such as cell lysates or plasma may contain non-specific esterase enzymes that can rapidly hydrolyze the acetyloxymethyl group.[8][9] When working with such samples, it is important to minimize incubation times and consider the use of esterase inhibitors if compatible with the experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | Degradation of AcOM stock or working solution. | 1. Prepare fresh working solutions from a frozen stock for each experiment.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Verify the pH of your experimental buffer is within the optimal range (6.0-7.4).4. If using biological matrices, minimize incubation time or consider adding an esterase inhibitor. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) | Hydrolysis of the acetyloxymethyl group. | 1. Analyze a freshly prepared standard to confirm the retention time of intact AcOM.2. Run a degradation study on your standard (e.g., by adjusting pH or temperature) to identify the retention times of degradation products.3. Ensure all solvents and buffers used in your analytical method are free from acidic or basic contaminants. |
| Precipitate forms in the stock solution upon freezing | Poor solubility of AcOM in the chosen solvent at low temperatures. | 1. Ensure the stock concentration is not above the solubility limit for the solvent.2. If precipitation occurs, gently warm the vial to room temperature and vortex to redissolve before making dilutions. |
| Inconsistent results between different batches of AcOM | Variation in the purity or stability of the compound. | 1. Purchase from a reputable supplier and request a certificate of analysis for each batch.2. Perform a quality control check (e.g., HPLC or NMR) on new batches before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
-
Procedure:
-
Allow the vial of AcOM powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of AcOM in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Materials:
-
AcOM stock solution (from Protocol 1)
-
Sterile, pH-buffered aqueous solution (e.g., PBS, pH 7.2-7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the AcOM stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
Add the calculated volume of the AcOM stock solution to the buffer and mix gently by pipetting or brief vortexing. The final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent effects in biological assays.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of AcOM.
-
Visual Guides
Hypothetical Degradation Pathway of this compound
Caption: Primary hydrolytic degradation of this compound.
Troubleshooting Workflow for AcOM Instability
Caption: Logical steps for troubleshooting AcOM degradation issues.
References
- 1. NB-64-95259-25mg | this compound Clinisciences [clinisciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-Column Template - Vaughan Memorial Library [scholar.acadiau.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N6-Acetyloxymethyladenosine and N6-Substituted Adenosine Analogues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with N6-Acetyloxymethyladenosine and related N6-substituted adenosine (B11128) analogues. It addresses potential off-target effects and offers strategies for their mitigation through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely targets?
Q2: What are off-target effects and why are they a concern with N6-substituted adenosine analogues?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[4][5][6] For N6-substituted adenosine analogues, this is a significant concern because the adenosine scaffold can fit into the ATP-binding site of many kinases, and also interact with various purinergic receptors.[7] Such unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[4][5][8]
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of my N6-substituted adenosine analogue?
A3: A multi-faceted approach is recommended. This includes:
-
Using a structurally related but inactive control compound: This helps to rule out effects stemming from the chemical scaffold itself.[4]
-
Genetic validation: Employing techniques like CRISPR/Cas9 or siRNA to knockdown the intended target. If the phenotype persists in the absence of the primary target, an off-target effect is likely.[4][5]
-
Orthogonal assays: Confirming the phenotype with a different, structurally unrelated inhibitor of the same target.
-
Dose-response analysis: Off-target effects are often observed at higher concentrations. Determining the lowest effective concentration for the on-target effect can minimize off-target engagement.[4]
Q4: What are the common off-targets for N6-substituted adenosine analogues?
A4: The most common off-targets for this class of compounds include:
-
Other adenosine receptor subtypes: An analogue designed to be selective for one adenosine receptor subtype may also bind to others.[3][9][10]
-
Protein kinases: Due to the similarity of the adenosine moiety to ATP, these compounds can inhibit a wide range of kinases. Some N6-substituted adenosine analogues have been identified as inhibitors of the JAK/STAT pathway.[7][11]
-
Adenosine deaminase and adenosine kinase: Modifications at the N6-position can influence the activity of enzymes involved in adenosine metabolism.[12]
Q5: How can I improve the selectivity of my N6-substituted adenosine analogue?
A5: Improving selectivity is a key challenge in drug development.[13] Strategies include:
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure of the compound to enhance binding to the desired target and reduce affinity for off-targets.[2][14]
-
Rational drug design: Utilizing computational and structural biology to design molecules with higher specificity for the intended target's binding site.[15]
-
Kinetic selectivity profiling: Evaluating not just the binding affinity (Kd) but also the binding kinetics (kon and koff rates), as longer residence time at the on-target versus off-targets can improve the therapeutic window.[16]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with N6-substituted adenosine analogues.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between different cell lines. | Varying expression levels of the on-target or off-target proteins. | 1. Confirm target expression levels in all cell lines using Western Blot or qPCR.2. Perform kinome profiling to identify potential off-targets that may be differentially expressed.[17] |
| Observed phenotype does not match known function of the intended target. | 1. Inhibition of an unknown off-target.2. The compound may be acting as an agonist or antagonist at an unexpected receptor. | 1. Conduct a broad kinase selectivity screen (kinome profiling).[17][18]2. Screen the compound against a panel of adenosine receptors.[9]3. Perform a chemical proteomics pull-down experiment to identify binding partners.[19] |
| High cellular toxicity at effective concentrations. | 1. On-target toxicity if the target is essential for cell survival.2. Off-target toxicity due to inhibition of critical cellular proteins. | 1. Use a lower concentration of the compound in combination with another agent that targets a parallel pathway.2. Perform kinome profiling and other off-target screens to identify the source of toxicity.[17]3. Synthesize and test analogues with potentially improved selectivity. |
| Compound shows good biochemical activity but poor cellular activity. | 1. Poor cell permeability.2. The compound is being actively exported from the cell.3. The compound is rapidly metabolized within the cell. | 1. Assess the physicochemical properties of the compound and consider modifications to improve permeability.2. Use cell lines that overexpress efflux pumps to test for active transport.3. Perform metabolic stability assays in cell lysates or microsomes. |
Quantitative Data Summary
The following tables summarize representative data for N6-substituted adenosine analogues, illustrating the importance of selectivity profiling.
Table 1: Selectivity Profile of Representative Adenosine A2A Receptor Antagonists
| Compound | Human A2AR Ki (nM) | Rat A2AR Ki (nM) | Human A1R Ki (nM) | Human A2BR Ki (nM) |
| SCH58261 | 4 | 1.5 | 1300 | >10000 |
| KW-6002 | 16 | 13 | 2500 | >10000 |
| Biogen-34 | 12 | 1.2 | >10000 | >10000 |
| MSX-2 | 23 | 2.6 | 1200 | >10000 |
| Ver-6623 | 28 | 3.1 | 2800 | >10000 |
Data adapted from publicly available pharmacological studies.[9] This table demonstrates that while these compounds are potent A2AR antagonists, their selectivity against other adenosine receptor subtypes varies.
Table 2: Off-Target Kinase Inhibition by a Hypothetical N6-Substituted Adenosine Analogue (Illustrative)
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| On-Target: Adenosine Receptor A1 | 95% (functional assay) | 15 (EC50) |
| Off-Target: JAK2 | 85% | 150 |
| Off-Target: SRC | 60% | 800 |
| Off-Target: LCK | 52% | >1000 |
| Off-Target: PIM1 | 45% | >1000 |
This illustrative data highlights how a compound designed for an adenosine receptor could have significant off-target effects on protein kinases.
Experimental Protocols
Protocol 1: Adenosine Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of an N6-substituted adenosine analogue to a specific adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).[3]
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]DPCPX for A1R, [3H]CGS 21680 for A2AR), and varying concentrations of the test compound.[10]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
Objective: To assess the selectivity of an N6-substituted adenosine analogue against a broad panel of protein kinases.[17][18]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.
-
Assay Execution: Submit the compound to a commercial kinome profiling service or perform the assay in-house using a platform that covers a large portion of the human kinome (e.g., >400 kinases).[17][20][21] The assay is typically performed at a single high concentration of the compound (e.g., 1 µM) and a fixed ATP concentration.[22]
-
Data Collection: The service provider will measure the percent inhibition of each kinase by the test compound.
-
Data Analysis: Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Follow-up: For any identified off-target kinases, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an N6-substituted adenosine analogue in intact cells.[23][24][25][26][27]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[4]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[4]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target (Adenosine Receptor) vs. Off-target (JAK/STAT) signaling.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 16. Equilibrium and kinetic selectivity profiling on the human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. benchchem.com [benchchem.com]
- 20. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 23. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting Unexpected Results with N6-Acetyloxymethyladenosine
Welcome to the technical support center for N6-Acetyloxymethyladenosine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is designed as a tool compound to study the N6-methyladenosine (m6A) RNA modification pathway. It is likely a cell-permeable prodrug that, once inside the cell, is metabolized to release a reactive species that can modify adenosine (B11128) residues or to release a modified adenosine analog that can interfere with the m6A machinery (the "writers," "erasers," and "readers"). The intended outcome is typically a controlled increase or modulation of m6A levels on specific transcripts or globally, allowing for the study of its downstream effects.
Q2: What are the primary experimental readouts to assess the effect of this compound?
A2: The primary methods to assess the compound's effect are techniques that map and quantify N6-methyladenosine (m6A) on a transcriptome-wide scale. The most common of these is methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq).[1][2] Validation of sequencing results is typically performed using MeRIP-qPCR on specific gene targets.[3] Downstream effects on gene expression can be measured by standard RNA-seq and quantitative PCR, while effects on protein levels can be assessed by Western blotting or mass spectrometry.
Q3: My control (untreated) samples show high background in MeRIP-seq. What could be the cause?
A3: High background in control samples is a common issue in RNA immunoprecipitation experiments.[4] The primary causes are often related to the anti-m6A antibody or the immunoprecipitation procedure itself. Potential causes include:
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Non-specific antibody binding: The antibody may be cross-reacting with unmodified adenosine or other RNA modifications.[3]
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Non-specific binding of RNA to beads: RNA can non-specifically adhere to the protein A/G beads used for immunoprecipitation.[3]
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Insufficient washing: Inadequate washing steps during the immunoprecipitation process can lead to the retention of non-specifically bound RNA.[3]
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High antibody concentration: Using too much antibody can increase non-specific interactions.
Q4: I am not observing the expected increase in m6A levels in my target genes after treatment with this compound. What are the potential reasons?
A4: Several factors could contribute to a lack of effect:
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Compound Instability: The this compound may be unstable in your cell culture medium or experimental buffer, degrading before it can enter the cells and exert its effect.[5]
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Cellular Metabolism: The compound may not be efficiently metabolized to its active form within your specific cell type.
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Dosage and Incubation Time: The concentration of the compound or the duration of the treatment may be insufficient to produce a detectable change in m6A levels.
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Dynamic m6A Regulation: The cell's endogenous m6A machinery, particularly the "eraser" enzymes (demethylases like FTO and ALKBH5), may be actively removing the modification, thus compensating for the effect of the compound.[6]
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Experimental Variability: Issues with the MeRIP-seq or MeRIP-qPCR workflow, such as inefficient immunoprecipitation or problems with RNA quality, can mask a real biological effect.[3]
Troubleshooting Guides
Issue 1: High Variability Between Biological Replicates in MeRIP-seq
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent RNA Quality | Ensure that the RNA integrity (RIN score) is consistently high (>7) for all samples. Use a standardized RNA extraction protocol. |
| Variable RNA Fragmentation | Optimize and standardize the RNA fragmentation step to ensure a consistent size distribution of RNA fragments across all samples.[3] |
| Antibody Lot-to-Lot Variability | If a new lot of anti-m6A antibody is used, validate its specificity and performance using a dot blot with known m6A-containing and unmodified RNA oligos.[3] |
| Inconsistent IP Efficiency | Ensure precise and consistent amounts of antibody and beads are used for each sample. Also, ensure that all incubation times and washing steps are performed identically for all replicates.[6] |
| Low Sequencing Depth | Insufficient sequencing depth can lead to stochastic detection of m6A peaks. Aim for a mean gene coverage of at least 10-50X in the input samples.[3] |
Issue 2: Unexpected Off-Target Effects on Gene Expression
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Non-specific activity of the compound | The compound or its metabolites may have off-target effects unrelated to the m6A pathway.[7][8] Perform control experiments, such as treating cells with a structurally similar but inactive analog of the compound. |
| Global disruption of m6A homeostasis | A global increase in m6A could lead to widespread changes in mRNA stability and translation, resulting in a complex gene expression signature.[9] Analyze changes in the expression of known m6A "reader" proteins (e.g., YTHDF1, YTHDF2), which mediate the downstream effects of m6A.[9] |
| Cellular Stress Response | Treatment with a synthetic compound can induce a cellular stress response, leading to gene expression changes that are independent of the intended m6A modulation. Monitor the expression of known stress response genes. |
| Indirect Effects | The compound might be affecting the expression of a transcription factor or signaling pathway that then leads to the observed changes in gene expression. Perform pathway analysis on the differentially expressed genes to identify potentially affected pathways. |
Experimental Protocols
Protocol 1: Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
-
RNA Preparation:
-
Isolate total RNA from control and this compound-treated cells. Ensure high quality and purity.
-
Fragment the RNA to an average size of ~100 nucleotides using chemical or enzymatic methods.
-
Reserve a small aliquot of the fragmented RNA as the "input" control.
-
-
Immunoprecipitation:
-
Couple the anti-m6A antibody to protein A/G magnetic beads.
-
Incubate the fragmented RNA with the antibody-bead complex in IP buffer for 2 hours to overnight at 4°C with gentle rotation.
-
Wash the beads multiple times with high-stringency buffers to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.
-
-
Library Preparation and Sequencing:
-
Purify the eluted RNA and the input RNA.
-
Prepare sequencing libraries from the immunoprecipitated (IP) and input RNA samples.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Use peak-calling software (e.g., MACS2) to identify m6A-enriched regions (peaks) in the IP samples relative to the input samples.
-
Perform differential m6A analysis between the treated and control groups to identify transcripts with altered m6A levels.
-
Protocol 2: MeRIP-qPCR for Validation
-
Perform MeRIP: Follow steps 1 and 2 of the MeRIP-seq protocol.
-
Reverse Transcription:
-
Reverse transcribe the eluted IP RNA and an equivalent amount of input RNA into cDNA using random primers.
-
-
Quantitative PCR (qPCR):
-
Design qPCR primers for genes identified as having differential m6A peaks in the MeRIP-seq data. Include primers for a negative control gene known not to be m6A-methylated.
-
Perform qPCR on the IP and input cDNA samples.
-
Calculate the enrichment of m6A in the target genes by normalizing the IP signal to the input signal for each gene. Compare the enrichment between treated and control samples.[3]
-
Visualizations
Caption: The N6-methyladenosine (m6A) RNA modification pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Methyladenosine | C11H15N5O4 | CID 102175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Progression of N6-methyladenosine Study and Its Role in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging therapeutic target of dynamic and reversible N6-methyladenosine modification during cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The N6‐methyladenosine modification enhances ferroptosis resistance through inhibiting SLC7A11 mRNA deadenylation in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and pharmacological roles of N6-isopentenyladenosine: an emerging anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N6-Acetyloxymethyladenosine (AcOM6A)
Welcome to the technical support center for N6-Acetyloxymethyladenosine (AcOM6A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when working with AcOM6A.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AcOM6A) and what is its primary mechanism of action?
A1: this compound (AcOM6A) is a synthetic derivative of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3][4] The acetyloxymethyl group serves as a cell-permeable protecting group. Once inside the cell, it is believed to be cleaved by intracellular esterases, releasing a reactive intermediate that can methylate adenosine (B11128) residues on RNA, thereby increasing the overall level of m6A. This allows for the study of the functional consequences of elevated m6A levels in various biological processes.[2][4]
Q2: How should I properly store and handle AcOM6A?
A2: For long-term storage, AcOM6A powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. The product is typically shipped with blue ice or at ambient temperature.[5]
Q3: What are the expected on-target effects of AcOM6A treatment?
A3: The primary on-target effect of AcOM6A is an increase in the transcriptome-wide levels of N6-methyladenosine (m6A). This can influence various aspects of RNA metabolism, including mRNA stability, splicing, nuclear export, and translation efficiency, ultimately affecting gene expression and cellular phenotype.[3][4]
Q4: What are potential off-target effects of AcOM6A?
A4: Off-target effects are a key consideration in any chemical biology experiment. For AcOM6A, these can arise from several sources:
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Incomplete cleavage of the protecting group: The uncleaved compound may have its own biological activities.
-
Formaldehyde (B43269) release: Cleavage of the acetyloxymethyl group can release formaldehyde, which can have cytotoxic effects.
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Non-specific methylation: The reactive intermediate may methylate other biomolecules besides RNA.
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Adenosine receptor signaling: As an adenosine analog, AcOM6A or its metabolites might interact with adenosine receptors.
It is crucial to include appropriate controls to distinguish on-target from off-target effects.
Troubleshooting Guides
Problem 1: Low or no detectable increase in m6A levels after treatment.
| Possible Cause | Suggested Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of AcOM6A for each experiment. Avoid repeated freeze-thaw cycles. Confirm the integrity of the stored compound via analytical methods if possible. |
| Inefficient Cellular Uptake | Optimize treatment conditions, including concentration and incubation time. Co-treatment with a transfection reagent may enhance uptake in some cell types, but this should be validated for off-target effects. |
| Rapid Degradation | Decrease the treatment time or use a lower concentration to avoid potential cytotoxicity that could mask the desired effect. |
| Cell-Type Specific Effects | Esterase activity can vary between cell types. If possible, measure intracellular esterase activity to confirm the cleavage of the protecting group. |
| Detection Method Sensitivity | Ensure your m6A detection method (e.g., MeRIP-qPCR, dot blot) is sensitive enough to detect the expected change. Include positive and negative controls for the assay itself. |
Problem 2: High cellular toxicity or unexpected cell death.
| Possible Cause | Suggested Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration and titrate upwards. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). |
| Formaldehyde Release | The cleavage of the acetyloxymethyl group releases formaldehyde, which is cytotoxic. Include a formaldehyde scavenger (e.g., glutathione) as a control to see if it mitigates the toxicity. |
| Off-Target Effects | The compound or its byproducts may be hitting critical cellular pathways. Use a structurally similar but inactive control compound if available to differentiate specific from non-specific toxicity. |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with AcOM6A
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Compound Preparation: Prepare a stock solution of AcOM6A in an appropriate solvent (e.g., DMSO). Make fresh serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing AcOM6A or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein extraction, viability assays).
Protocol 2: Quantification of Global m6A Levels by Dot Blot
-
RNA Extraction: Extract total RNA from AcOM6A-treated and control cells using a standard method (e.g., TRIzol). Ensure high purity and integrity of the RNA.
-
RNA Quantification: Accurately quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
RNA Denaturation: Denature a known amount of RNA (e.g., 1-2 µg) by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Membrane Spotting: Spot the denatured RNA onto a nylon membrane (e.g., Amersham Hybond-N+).
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the dot intensity using image analysis software. Normalize to a loading control (e.g., methylene (B1212753) blue staining of the membrane).
Data Presentation
Table 1: Hypothetical Dose-Response of AcOM6A on Global m6A Levels
| AcOM6A Concentration (µM) | Relative Global m6A Level (Fold Change vs. Control) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 1 | 1.2 | 98 |
| 5 | 1.8 | 95 |
| 10 | 2.5 | 88 |
| 25 | 3.1 | 75 |
| 50 | 3.3 | 55 |
Table 2: Hypothetical MeRIP-qPCR Results for Target Genes
| Target Gene | Treatment | Fold Enrichment (IP/Input) |
| Gene A (Known m6A target) | Vehicle | 4.2 |
| 10 µM AcOM6A | 9.8 | |
| Gene B (Known m6A target) | Vehicle | 3.5 |
| 10 µM AcOM6A | 8.1 | |
| GAPDH (Negative Control) | Vehicle | 1.1 |
| 10 µM AcOM6A | 1.2 |
Visualizations
Caption: Proposed mechanism of action for this compound (AcOM6A).
Caption: A logical workflow for troubleshooting AcOM6A experiments.
References
- 1. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis approaches for the identification and prediction of N6-methyladenosine sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 5. NB-64-95259-25mg | this compound Clinisciences [clinisciences.com]
Technical Support Center: Analysis of Synthesized N6-Acetyloxymethyladenosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for assessing the purity of synthesized N6-Acetyloxymethyladenosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary analytical methods for determining the purity and confirming the identity of synthesized this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each technique provides complementary information regarding the sample's composition and structural integrity.
Q2: What common impurities might be present in my synthesized this compound sample?
A2: Impurities can originate from starting materials, side reactions, or degradation.[4][5] Potential impurities include:
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Unreacted starting materials (e.g., Adenosine).
-
Partially acetylated intermediates.
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By-products from the acetylation reaction.
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Degradation products, such as inosine (B1671953) or adenine, which can arise from exposure to harsh conditions.[5]
Q3: My NMR spectrum shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in an NMR spectrum can indicate the presence of impurities or residual solvents from the purification process (e.g., ethyl acetate, methanol). It is also possible that the compound exists in multiple conformations or has undergone some degree of degradation. A comparison with a reference spectrum of a known standard is the best way to identify these unknown signals.
Q4: How can I quantify the purity of my this compound sample?
A4: Quantitative NMR (qNMR) is a highly accurate method for purity assessment, as the signal integration is directly proportional to the number of protons.[1] Alternatively, HPLC with UV detection can be used to determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This requires that all components have a similar UV response at the chosen wavelength.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Use a new column of the same type. Reduce the amount of sample injected. |
| Multiple peaks when high purity is expected | Presence of impurities or isomers; On-column degradation.[2] | Use Mass Spectrometry to identify the mass of the components of each peak. Simplify the mobile phase or use a lower column temperature to check for on-column reactions. |
| No peaks detected | Incorrect detection wavelength; Insufficient sample concentration; Instrument malfunction. | Use a diode array detector to scan a range of wavelengths to find the optimal absorbance for this compound. Prepare a more concentrated sample. Check the HPLC system for leaks or other issues. |
| Drifting retention times | Inconsistent mobile phase composition; Column temperature fluctuations; Column aging. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[2] Replace the column if it is old or has been used extensively. |
NMR Spectroscopy Issues
| Problem | Potential Cause | Suggested Solution |
| Broad peaks | Sample aggregation; Presence of paramagnetic impurities; Poor shimming. | Dilute the sample. Filter the sample to remove any particulate matter. Re-shim the spectrometer. |
| Residual solvent peaks obscure analyte signals | Incomplete drying of the sample. | Lyophilize the sample or dry under high vacuum for an extended period to remove residual solvents. |
| Incorrect integrals for purity calculation | Incomplete relaxation of nuclei; Phasing errors. | Increase the relaxation delay (d1) in the acquisition parameters. Carefully re-phase the spectrum. |
Mass Spectrometry Issues
| Problem | Potential Cause | Suggested Solution |
| No molecular ion peak observed | Inappropriate ionization method; In-source fragmentation. | Switch between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). Use a softer ionization setting to minimize fragmentation. |
| Observed mass does not match theoretical mass | Presence of adducts (e.g., Na+, K+); Incorrect calibration of the mass spectrometer. | Look for peaks corresponding to common adducts. Recalibrate the instrument using a known standard. |
| Complex fragmentation pattern | High fragmentation energy. | Perform MS/MS analysis and vary the collision energy to control the fragmentation and aid in structural elucidation. |
Experimental Protocols
Purity Assessment by HPLC-UV
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase A: 50 mM Phosphate Buffer (pH 5.8).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A typical gradient could be 0-30% B over 20 minutes, followed by a wash and re-equilibration step. This may need to be optimized.
-
Column Temperature: 40 °C.[2]
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the initial mobile phase composition and filter through a 0.22 µm syringe filter.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nucleosides.
-
Analysis: Infuse the sample directly or analyze the eluent from the HPLC. Determine the exact mass of the molecular ion ([M+H]+) and compare it to the theoretical mass of this compound.
Structural Verification by NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Experiments: Acquire 1H NMR, 13C NMR, and 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and assign all proton and carbon signals. The presence of the acetyloxymethyl group should be evident from characteristic shifts in the 1H and 13C spectra.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the purification and analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. veeprho.com [veeprho.com]
Improving the bioavailability of N6-Acetyloxymethyladenosine for in vivo studies
Welcome to the technical support center for N6-Acetyloxymethyladenosine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the bioavailability and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using an acetyloxymethyl group on N6-adenosine?
A1: The acetyloxymethyl moiety is a common prodrug strategy employed to enhance the oral bioavailability of polar molecules like nucleoside analogs.[1][2][3][4] By masking a polar functional group, the lipophilicity of the parent compound is increased, which can improve its passive diffusion across the intestinal epithelium.[1][4] Following absorption, the acetyloxymethyl ester is designed to be cleaved by endogenous esterases in the plasma and tissues, releasing the active N6-substituted adenosine (B11128) analog.
Q2: What are the primary challenges in achieving good oral bioavailability with this compound?
A2: The main obstacles to achieving high oral bioavailability with nucleoside analogs, including prodrugs like this compound, are:
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Premature Hydrolysis: The acetyloxymethyl ester may be susceptible to chemical or enzymatic hydrolysis in the gastrointestinal (GI) tract or saliva before absorption, leading to the release of the more polar parent compound with lower membrane permeability.[5]
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Incomplete Absorption: Despite increased lipophilicity, absorption across the intestinal barrier may still be incomplete due to various physiological factors.
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First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.
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Poor Aqueous Solubility: While the prodrug strategy increases lipophilicity, it may decrease aqueous solubility, which can limit dissolution in the GI fluids and subsequent absorption.
Q3: How can I formulate this compound for oral in vivo studies?
A3: For preclinical oral dosing in animal models, this compound can be formulated as a suspension or solution. Due to its likely increased lipophilicity, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is a common starting point. For solubilization, co-solvents like polyethylene (B3416737) glycol 400 (PEG400) or dimethyl sulfoxide (B87167) (DMSO) can be explored, but their concentrations should be kept to a minimum and tested for tolerability in the animal model. For solid dosage forms, enteric coatings may be necessary to protect the compound from the acidic environment of the stomach and prevent premature hydrolysis.[5]
Q4: What is the expected metabolic pathway for this compound?
A4: The primary metabolic activation pathway is expected to be the enzymatic hydrolysis of the acetyloxymethyl ester by plasma and tissue esterases to release the N6-hydroxymethyladenosine intermediate, which is then expected to degrade to N6-substituted adenosine and formaldehyde. Further metabolism may involve removal of the N6-substituent, similar to what has been observed for related compounds like N6-benzyladenosine.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low Oral Bioavailability | Premature hydrolysis in the GI tract. | - Formulate with an enteric-coated capsule or tablet for solid dosing. - For liquid dosing, consider administration via oral gavage to bypass saliva and minimize time in the stomach. |
| Poor dissolution in GI fluids. | - Reduce particle size of the compound (micronization). - Formulate with solubilizing agents or as a lipid-based formulation. | |
| Inefficient intestinal absorption. | - Co-administer with a permeation enhancer (use with caution and thorough validation). | |
| High first-pass metabolism. | - Investigate alternative routes of administration (e.g., intraperitoneal, subcutaneous) to bypass the liver initially and establish a baseline for systemic exposure. | |
| High Variability in Plasma Concentrations | Inconsistent oral absorption. | - Ensure consistent formulation and dosing technique. - Fasting or feeding state of the animals can significantly impact absorption; standardize the feeding schedule. |
| Variable esterase activity between animals. | - Increase the number of animals per group to account for biological variability. | |
| No Detectable Parent Prodrug in Plasma | Rapid and complete hydrolysis. | - This may be the intended outcome of the prodrug design. Focus on quantifying the released active compound. - To confirm absorption of the prodrug, perform in vitro hydrolysis studies in plasma to determine its half-life. |
| Poor absorption. | - Refer to the "Low Oral Bioavailability" section for troubleshooting steps. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of this compound in plasma.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw plasma (e.g., rat, mouse, or human) at 37°C.
-
Spike the plasma with the stock solution to a final concentration of 1-10 µM (ensure the final solvent concentration is <1%).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the appearance of the active metabolite.
-
Calculate the half-life (t½) from the disappearance of the parent compound over time.
Protocol 2: Quantification of this compound and its Active Metabolite in Plasma by LC-MS/MS
Objective: To develop a method for the simultaneous quantification of this compound and its released active form in plasma samples from in vivo studies.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to separate the more lipophilic prodrug from the more polar active metabolite (e.g., start with a low percentage of B and ramp up).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for the parent ion and a characteristic product ion for both this compound, its active metabolite, and the internal standard.
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
-
Process the standards and QCs alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Quantify the analyte concentrations in the unknown samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for in vivo bioavailability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
N6-Acetyloxymethyladenosine stability in different buffer conditions
This technical support center provides guidance on the stability of N6-acetyloxymethyladenosine in various experimental settings. As a modified nucleoside, understanding its stability profile is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a derivative of adenosine (B11128) where an acetyloxymethyl group is attached to the N6 position of the adenine (B156593) ring. This modification can alter the molecule's properties, such as its lipophilicity or its ability to act as a prodrug. The stability of this modification is a crucial factor, as its hydrolysis will release the parent adenosine molecule, formaldehyde, and acetic acid, which could impact experimental outcomes.
Q2: What are the primary factors that influence the stability of this compound?
The stability of the N6-acetyloxymethyl group is primarily influenced by pH and temperature. The ester and N-acyl linkages are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Elevated temperatures will generally accelerate the rate of degradation.
Q3: How should I store this compound?
For long-term storage, it is recommended to keep this compound as a dry powder at -20°C or lower. For stock solutions, use an anhydrous aprotic solvent such as DMSO or DMF and store at -80°C. Minimize freeze-thaw cycles.
Q4: Can I use aqueous buffers to prepare my working solutions?
Aqueous buffers can be used for immediate experimental use, but prolonged storage in aqueous solutions is not recommended due to the potential for hydrolysis. The rate of hydrolysis will depend on the pH of the buffer. If aqueous solutions are necessary, they should be prepared fresh before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in your experimental buffer. | Prepare fresh working solutions from a frozen stock in an anhydrous solvent for each experiment. Assess the stability of the compound in your specific buffer system using the protocol provided below. |
| Loss of biological activity | Hydrolysis of the N6-acetyloxymethyl group, leading to the formation of adenosine, which may have a different biological activity profile. | Confirm the identity and purity of your compound before use. If possible, analyze your experimental samples at different time points to monitor for degradation. |
| Precipitation of the compound in aqueous buffer | This compound may have lower solubility in aqueous solutions compared to organic solvents. | Prepare a concentrated stock solution in an anhydrous solvent like DMSO. For working solutions, dilute the stock in your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
Stability in Different Buffer Conditions
The stability of this compound is expected to be highly dependent on the pH of the buffer. The N-acyloxymethyl group is known to be labile and can undergo hydrolysis. Below is a summary of the expected stability based on general chemical principles of similar compounds.
| Buffer Condition | pH Range | Expected Stability | Primary Degradation Pathway |
| Acidic | < 6 | Low | Acid-catalyzed hydrolysis of the ester and N-acyl bonds. |
| Neutral | 6 - 8 | Moderate | Slow hydrolysis of the ester bond. |
| Basic | > 8 | Low | Base-catalyzed hydrolysis of the ester bond. |
Experimental Protocol: Assessing Stability of this compound
This protocol provides a general method for determining the stability of this compound in a specific buffer.
1. Materials
- This compound
- Anhydrous DMSO or other suitable organic solvent
- Your specific experimental buffer(s) of interest
- High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
- A suitable C18 reverse-phase HPLC column
- Mobile phases (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or ammonium (B1175870) acetate)
- Temperature-controlled incubator or water bath
2. Procedure
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Prepare Test Solutions: Dilute the stock solution into your experimental buffer(s) to a final concentration suitable for analysis (e.g., 100 µM).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each test solution and analyze it by HPLC or LC-MS. This will serve as your baseline measurement.
- Incubation: Incubate the remaining test solutions at the desired experimental temperature.
- Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each test solution for analysis.
- Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the parent this compound and look for the appearance of degradation products (e.g., adenosine).
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: A general experimental workflow for assessing the stability of this compound.
Caption: The proposed two-step hydrolysis pathway for this compound in aqueous solutions.
Technical Support Center: Assessing N6-Acetyloxymethyladenosine Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the toxicity of N6-Acetyloxymethyladenosine using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: I am seeing inconsistent results in my tetrazolium-based assays (MTT, MTS) when testing this compound. What are the possible causes?
Inconsistent results with tetrazolium-based assays can arise from several factors. The compound itself may interfere with the reduction of the tetrazolium salt, leading to inaccurate readings.[1] It is also important to optimize cell density and incubation times, as extended incubation periods can be toxic to cells.[2][3] Ensure that this compound is fully solubilized in the culture medium, as precipitation can cause variable effects.[1]
Q2: I am observing high background absorbance/fluorescence in my control wells. How can I resolve this?
High background signals can be due to the degradation of the assay reagent from light exposure or improper storage.[4] Always store reagents as recommended by the manufacturer and protect them from light.[4] Components of the culture media or the test compound itself can also react with the assay reagents.[2] To identify such interferences, it is advisable to run a "no-cell" control containing only the media, your compound, and the assay reagent.
Q3: My results show a significant decrease in cell viability upon treatment with this compound, but I am unsure if this is due to apoptosis or another form of cell death. How can I determine the mechanism?
A reduction in metabolic activity, which is what many viability assays measure, is an indicator of cell death or growth inhibition but does not elucidate the specific mechanism. To confirm if apoptosis is the cause, you should use assays that detect specific apoptotic markers, such as caspase activity, DNA fragmentation (e.g., TUNEL assay), or changes in membrane asymmetry (e.g., Annexin V staining).
Q4: I am not observing any significant effect of this compound on cell viability, even at high concentrations. What should I check?
There are several potential reasons for a lack of effect. The cell line you are using may be resistant to the compound's mechanism of action. Consider testing a panel of different cell lines. The compound may not be stable in your culture conditions or may require metabolic activation. Ensure the compound is properly dissolved and that the treatment duration is sufficient to elicit a response. It is also crucial to have appropriate positive and negative controls in your experiment to validate the assay's performance.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogeneous cell suspension and use calibrated pipettes for accurate cell plating. |
| Edge effects on the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Compound precipitation | Check the solubility of this compound in your culture medium and consider using a lower concentration or a different solvent. | |
| Low signal-to-noise ratio | Suboptimal cell number | Titrate the cell number to find the linear range of the assay. |
| Insufficient incubation time with assay reagent | Optimize the incubation time to allow for sufficient signal development without causing toxicity. | |
| Inconsistent results across experiments | Variation in cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Contamination (e.g., mycoplasma) | Regularly test your cell cultures for mycoplasma contamination. |
Summary of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductases in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, which are then solubilized for measurement. | Inexpensive, widely used. | Requires a solubilization step, formazan crystals can be toxic to cells. |
| MTS | A tetrazolium salt that is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step. | Homogeneous assay, faster than MTT. | Reagent can be toxic to cells with longer incubation times. |
| Resazurin (B115843) (AlamarBlue) | Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and fluorescent resorufin.[5] | Highly sensitive, non-toxic, allows for continuous monitoring. | Can be sensitive to changes in pH and the presence of reducing agents. |
| Calcein AM | A non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells to the green fluorescent calcein. | Measures membrane integrity and enzymatic activity, suitable for microscopy and flow cytometry. | Signal can be quenched at high cell densities. |
| ATP Assay (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction. | Highly sensitive, fast, and suitable for high-throughput screening.[3] | Lytic assay, requires a luminometer. |
Experimental Protocols
MTT Assay Protocol
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired exposure time.
-
Add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[5]
-
Incubate the plate for 1 to 4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly to ensure complete solubilization.[5]
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
MTS Assay Protocol
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound and incubate for the desired time.
-
Add 20 µL of MTS solution containing an electron coupling reagent (like PES) to each well.[5]
-
Incubate for 1 to 4 hours at 37°C.[5]
-
Read the absorbance at 490 nm.
Resazurin Assay Protocol
-
Prepare cells and test compounds in an opaque-walled 96-well plate.[5]
-
Incubate for the desired exposure period.[5]
-
Add 20 µL of resazurin solution to each well.[5]
-
Incubate for 1 to 4 hours at 37°C.[5]
-
Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: A hypothetical signaling pathway for compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. youtube.com [youtube.com]
- 4. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for N6-Acetyloxymethyladenosine (acla-A) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N6-Acetyloxymethyladenosine (acla-A), a compound investigated for its role in modulating N6-methyladenosine (m6A) RNA modification. The following resources are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control in acla-A experiments?
A1: A vehicle control is crucial to distinguish the effects of acla-A from the effects of the solvent used to dissolve it (e.g., DMSO). This control group is treated with the same concentration of the vehicle as the experimental group, ensuring that any observed changes are due to acla-A itself and not the solvent.
Q2: How can I confirm that acla-A is effectively modulating m6A levels in my cells?
A2: To confirm the activity of acla-A, you should measure the global m6A levels in RNA isolated from treated and untreated cells. Techniques like m6A ELISA or LC-MS/MS can quantify the overall percentage of m6A. A significant change in m6A levels in the acla-A treated group compared to the vehicle control would indicate the compound's efficacy.
Q3: My acla-A treatment is leading to widespread cell death. What should I do?
A3: High levels of cell death may indicate that the concentration of acla-A is too high, or the treatment duration is too long. It is recommended to perform a dose-response and time-course cytotoxicity assay to determine the optimal, non-toxic working concentration and treatment time for your specific cell line.
Q4: I am not observing any changes in the expression of my target gene after acla-A treatment. What are the possible reasons?
A4: Several factors could contribute to this. First, confirm that acla-A is active in your system by measuring global m6A levels. If m6A levels are altered, it's possible your gene of interest is not regulated by m6A modification. Alternatively, the regulatory effect might be subtle or occur at a different time point than the one you are examining. Consider performing a time-course experiment and analyzing the m6A status of your target gene's transcript directly using techniques like MeRIP-qPCR.
Q5: Should I use a positive control in my experiments?
A5: Yes, a positive control is highly recommended. For example, if you are studying the effect of acla-A on a specific signaling pathway, you could use a known activator or inhibitor of that pathway as a positive control. This will help validate that your experimental setup and assays are working correctly. In the context of m6A, cells with genetic knockout or overexpression of m6A "writer" or "eraser" enzymes can serve as valuable positive controls.
Troubleshooting Guides
Problem 1: High Variability in m6A Quantification
| Possible Cause | Troubleshooting Steps |
| Inconsistent RNA Quality | Ensure all RNA samples have high purity (A260/280 ratio of ~2.0) and integrity (RIN > 7). Use a standardized RNA isolation protocol for all samples. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For sensitive assays like m6A ELISA, prepare a master mix to minimize pipetting variations between wells. |
| Uneven Antibody Binding | Ensure thorough mixing and consistent incubation times and temperatures during the m6A immunoprecipitation or ELISA steps. |
| Batch Effects | If processing a large number of samples, process them in smaller batches and include technical replicates and inter-assay controls to monitor for batch-to-batch variability. |
Problem 2: Weak or No Signal in Western Blot for Downstream Pathway Proteins
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[1] |
| Insufficient Protein Load | Ensure you are loading a sufficient amount of protein per lane (typically 20-30 µg of total cell lysate). Perform a protein concentration assay (e.g., BCA) to accurately quantify your lysates.[2] |
| Poor Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein.[1] |
| Inactive Protein | Ensure that cell lysates are prepared with protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins. |
| Incorrect Blocking Buffer | The choice of blocking buffer (e.g., non-fat milk or BSA) can affect antibody binding. Try switching the blocking agent if you experience high background or weak signal.[2] |
Problem 3: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Inconsistent cell numbers will lead to variability in the assay readout. |
| Edge Effects in Multi-well Plates | Edge effects can occur due to uneven evaporation. To minimize this, do not use the outer wells of the plate for experimental samples, or ensure the incubator has proper humidity control. |
| Interference of acla-A with Assay Reagents | Run a control with acla-A in cell-free media with the assay reagent to check for any direct chemical interference that might affect the readout. |
| Incorrect Incubation Time | The optimal incubation time for the cytotoxicity assay can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint. |
Experimental Protocols
Protocol 1: Quantification of Global m6A Levels using m6A ELISA
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RNA Isolation: Isolate total RNA from control and acla-A treated cells using a commercial kit. Ensure high-quality RNA.
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mRNA Purification: Purify mRNA from total RNA using oligo(dT) magnetic beads.
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RNA Quantification: Accurately quantify the purified mRNA.
-
m6A ELISA:
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Coat a 96-well plate with the capture antibody.
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Add a blocking buffer to prevent non-specific binding.
-
Add diluted mRNA samples and m6A standards to the wells.
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Incubate to allow binding of m6A-containing RNA to the capture antibody.
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Wash the wells to remove unbound RNA.
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Add the detection antibody (anti-m6A antibody).
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Incubate and wash.
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Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash.
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Add the HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the m6A concentration in your samples based on the standard curve.
Protocol 2: Analysis of Downstream Signaling Pathways by Western Blot
-
Cell Lysis: Lyse control and acla-A treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the pathway of interest (e.g., p-AKT, AKT, p-NF-κB, NF-κB) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Cytotoxicity Assay using a Cell Viability Reagent
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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acla-A Treatment: Treat the cells with a range of acla-A concentrations. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Addition of Viability Reagent: Add the cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the reagent protocol to allow for color development.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Experimental workflow for investigating the effects of acla-A.
Caption: Simplified NF-κB signaling pathway.
Caption: The PI3K/AKT signaling pathway.
References
Technical Support Center: Optimizing N6-Acetyloxymethyladenosine (AcOM) Experiments
Welcome to the technical support center for N6-Acetyloxymethyladenosine (AcOM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the successful and reproducible application of AcOM in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AcOM) and what is its mechanism of action?
A1: this compound (AcOM) is a cell-permeable prodrug of N6-methyladenosine (m6A). Its design allows it to efficiently cross the cell membrane. Once inside the cell, endogenous esterases cleave the acetyloxymethyl group, releasing formaldehyde (B43269) and N6-methyladenosine (m6A). This intracellular release of m6A allows for the study of its effects on various biological processes, including RNA function and signaling pathways.
Q2: What is the recommended starting incubation time for AcOM treatment?
A2: For initial experiments, a time-course experiment is highly recommended to determine the optimal incubation time for your specific cell line and experimental goals. A common starting point is to test a range of time points, such as 6, 12, 24, and 48 hours.[1][2] The optimal time will depend on the kinetics of intracellular esterase activity and the downstream biological process being investigated.[1]
Q3: How does cell density affect the optimal incubation time for AcOM?
A3: Cell density is a critical factor. Higher cell densities may lead to more rapid metabolism of AcOM due to higher overall esterase activity, potentially requiring shorter incubation times or higher concentrations. Conversely, at lower densities, a longer incubation period might be necessary to observe a significant effect. It is crucial to maintain consistent cell seeding densities across all experiments to ensure reproducibility.[1]
Q4: What are the potential reasons for inconsistent results between experiments with AcOM?
A4: Inconsistent results can arise from several factors, including variations in cell density, passage number, reagent quality, and incubation time.[1] Maintaining consistent experimental conditions is critical for reproducibility. For AcOM specifically, variations in intracellular esterase activity between cell lines or even different cell states can also contribute to variability.
Troubleshooting Guides
Issue 1: No observable effect of AcOM treatment.
| Potential Cause | Recommended Solution |
| Suboptimal concentration of AcOM. | Perform a dose-response study to identify the effective concentration range. A typical starting point could be a serial dilution from 1 µM to 100 µM.[1][3] |
| Insufficient incubation time. | Conduct a time-course experiment with both shorter and longer incubation times (e.g., 6, 12, 24, 48, 72 hours).[1][2] |
| Low intracellular esterase activity. | Confirm esterase activity in your cell line using a general esterase activity assay.[4][5] If activity is low, consider using a different cell line or a longer incubation time. |
| Degradation of AcOM. | Ensure proper storage of the AcOM stock solution (typically at -20°C or -80°C). Prepare fresh dilutions in culture medium for each experiment as the stability of AcOM in aqueous solutions can be limited.[6][7] |
| Resistant cell line. | The target pathway involving m6A may not be active or sensitive in your chosen cell line. Consider using a positive control (e.g., a known m6A-sensitive cell line) if available. |
Issue 2: High levels of cytotoxicity observed.
| Potential Cause | Recommended Solution |
| AcOM concentration is too high. | Lower the concentration of AcOM based on a dose-response cytotoxicity assay (e.g., MTT or LDH assay).[2] |
| Extended incubation period. | Reduce the incubation time. Assess the desired endpoint at earlier time points.[1] |
| Toxicity from formaldehyde byproduct. | The cleavage of the acetyloxymethyl group releases formaldehyde, which can be toxic. Ensure the concentration of AcOM used is not leading to toxic levels of formaldehyde. Lowering the concentration and incubation time can mitigate this. |
| Off-target effects. | Use the lowest effective concentration to minimize off-target effects.[8] Consider including control compounds to differentiate on-target from off-target effects. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal AcOM Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.[2]
-
Compound Preparation: Prepare a 2-fold or logarithmic serial dilution of AcOM in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest AcOM dilution.[1]
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of AcOM.
-
Incubation: Incubate the plate for a fixed period (e.g., 24 or 48 hours), based on preliminary knowledge of the biological process being studied.[1]
-
Endpoint Measurement: Measure the desired biological endpoint, such as cell viability (e.g., MTT assay) or a specific biomarker of m6A activity.
-
Data Analysis: Plot the response versus the AcOM concentration to determine the EC50 or optimal concentration for subsequent experiments.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed cells in multiple plates or in designated sections of a larger plate to accommodate different time points.[1]
-
Treatment: Treat the cells with a predetermined concentration of AcOM (ideally the EC50 or a concentration known to be effective from the dose-response experiment).
-
Incubation and Endpoint Measurement: At various time points (e.g., 6, 12, 24, 48, 72 hours), terminate the experiment and measure the desired biological endpoint.[1][2]
-
Data Analysis: Plot the biological response as a function of time to identify the time point at which the maximal or desired effect is observed.
Protocol 3: Quantification of Global m6A Levels
-
Cell Treatment: Treat cells with the optimized concentration and incubation time of AcOM.
-
RNA Extraction: Extract total RNA from the cells using a standard method like TRIzol reagent. To avoid degradation, keep RNA on ice.
-
mRNA Isolation: Isolate mRNA from the total RNA population.
-
m6A Quantification: Use a commercially available m6A RNA methylation quantification kit to measure the percentage of m6A in the total mRNA. Typically, this involves adding a known amount of mRNA (e.g., 200 ng) to assay wells.[9][10]
-
Data Analysis: Compare the m6A levels in AcOM-treated cells to vehicle-treated controls to confirm the compound's activity.
Visualizations
Caption: Mechanism of action of this compound (AcOM).
Caption: Experimental workflow for optimizing AcOM concentration and incubation time.
Caption: Troubleshooting decision tree for AcOM experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Increased m6A methylation level is associated with the progression of human abdominal aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for antibody-based m6A sequencing of human postmortem brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Targets of N6-Substituted Adenosine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise biological targets of novel compounds is paramount. This guide provides a comparative overview of the methodologies used to validate the targets of N6-substituted adenosine (B11128) analogs, with a focus on the well-characterized N6-methyladenosine (m6A) and its role in epitranscriptomics, alongside other analogs that target adenosine receptors.
Part 1: N6-methyladenosine (m6A) - A Key Regulator of RNA Fate
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including stem cell differentiation, immune responses, and cancer progression.[1][2] The biological effects of m6A are mediated by a sophisticated interplay of proteins that install, remove, and recognize this modification. Validating these proteins as the true biological targets of m6A is a cornerstone of epitranscriptomics research.
Key Biological Targets of m6A
The primary biological targets that mediate the downstream effects of m6A are categorized into three main groups:
-
Writers (Methyltransferases): These enzymes are responsible for depositing the m6A modification onto RNA. The core writer complex consists of METTL3 and METTL14, with other associated proteins like WTAP.[2][3]
-
Erasers (Demethylases): These enzymes remove the m6A modification, allowing for dynamic regulation. The two main erasers identified to date are FTO (fat mass and obesity-associated protein) and ALKBH5.[2][3]
-
Readers (m6A-Binding Proteins): These proteins recognize and bind to m6A-modified RNA, subsequently influencing the RNA's stability, translation, splicing, or localization. The YTH domain-containing family of proteins (e.g., YTHDF1, YTHDF2, YTHDC1) are the most well-characterized m6A readers.[3][4]
Comparative Data on m6A-Interacting Proteins
| Target Class | Protein | Cellular Location | Primary Function | Validation Assays |
| Writers | METTL3/METTL14 | Nucleus | Catalyzes the addition of a methyl group to adenosine in RNA. | In vitro methylation assays, immunoprecipitation, mass spectrometry |
| Erasers | FTO, ALKBH5 | Nucleus | Removes the methyl group from N6-methyladenosine in RNA. | Demethylation assays, thermal shift assays, LC-MS/MS |
| Readers | YTHDF1, YTHDF2 | Cytoplasm | YTHDF1 promotes translation; YTHDF2 promotes mRNA decay. | RNA immunoprecipitation (RIP), electrophoretic mobility shift assay (EMSA) |
Experimental Protocols for Validating m6A Targets
1. In Vitro Methylation Assay:
-
Objective: To confirm the methyltransferase activity of a putative "writer" protein.
-
Methodology:
-
Purify the recombinant candidate writer protein (e.g., METTL3/14 complex).
-
Synthesize a short RNA oligonucleotide containing a consensus m6A motif (e.g., RRACH).
-
Incubate the RNA substrate with the purified protein in the presence of the methyl donor S-adenosylmethionine (SAM).
-
Analyze the RNA for the presence of m6A using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Expected Outcome: Detection of a methylated RNA product only in the presence of the active enzyme.
2. RNA Immunoprecipitation (RIP) followed by Sequencing (RIP-Seq):
-
Objective: To identify the specific RNA transcripts that a "reader" protein binds to in vivo.
-
Methodology:
-
Crosslink proteins to RNA in living cells using formaldehyde (B43269) or UV irradiation.
-
Lyse the cells and immunoprecipitate the reader protein of interest using a specific antibody.
-
Reverse the crosslinking and purify the co-precipitated RNA.
-
Sequence the enriched RNA using next-generation sequencing to identify the bound transcripts.
-
-
Expected Outcome: Enrichment of m6A-containing transcripts in the immunoprecipitated sample compared to a control.
Signaling Pathway for m6A Modification
Caption: The m6A RNA modification pathway.
Part 2: N6-Substituted Adenosine Analogs as Adenosine Receptor Modulators
A diverse range of synthetic N6-substituted adenosine analogs have been developed, primarily as ligands for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that mediate numerous physiological effects, making them attractive drug targets. The nature of the N6-substituent is a key determinant of the analog's affinity and selectivity for these receptors.[5][6]
Key Biological Targets: Adenosine Receptors
-
A1 Adenosine Receptor (A1AR): Primarily coupled to Gi, leading to inhibition of adenylyl cyclase. It is highly expressed in the brain, heart, and adipose tissue.
-
A2A Adenosine Receptor (A2AAR): Coupled to Gs, activating adenylyl cyclase. It is abundant in the striatum, immune cells, and platelets.
-
A2B Adenosine Receptor (A2BAR): Also coupled to Gs, but generally has a lower affinity for adenosine. It is widely distributed and often involved in inflammatory responses.
-
A3 Adenosine Receptor (A3AR): Coupled to Gi, inhibiting adenylyl cyclase. It is implicated in cardioprotection and inflammatory processes.[5][6] Interestingly, N6-methyladenosine itself has been identified as an endogenous ligand for the A3 adenosine receptor.[7]
Comparative Data on N6-Substituted Adenosine Analogs
| Compound | N6-Substituent | Primary Target(s) | Effect | Reference |
| NECA | Ethylcarboxamido | Non-selective | Agonist | |
| Cl-IB-MECA | 2-chloro-N6-(3-iodobenzyl) | A3AR | Selective Agonist | |
| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | A1AR | Selective Agonist | [8] |
| DPMA | N/A | A2AAR Agonist, A3AR Antagonist | Mixed | [5][6] |
| CP-532,903 | 2,5-dichlorobenzyl | A3AR | Selective Agonist | [9] |
Experimental Protocols for Validating Adenosine Receptor Targets
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
-
Methodology:
-
Prepare cell membranes from a cell line stably overexpressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Incubate the membranes with a known radiolabeled ligand (e.g., [3H]CPA for A1AR) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound (the N6-substituted analog).
-
Measure the displacement of the radioligand by the test compound using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
-
Expected Outcome: A concentration-dependent displacement of the radioligand, allowing for the determination of binding affinity.
2. Cyclic AMP (cAMP) Accumulation Assay:
-
Objective: To determine the functional effect (agonist or antagonist) of a compound on adenylyl cyclase-coupled adenosine receptors.
-
Methodology:
-
Culture cells expressing the target receptor (e.g., A2AAR-expressing cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For agonist testing, treat the cells with increasing concentrations of the test compound and measure cAMP levels.
-
For antagonist testing, stimulate the cells with a known agonist in the presence of increasing concentrations of the test compound and measure the inhibition of cAMP production.
-
Measure cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
-
Expected Outcome: Agonists for Gs-coupled receptors will increase cAMP, while agonists for Gi-coupled receptors will inhibit forskolin-stimulated cAMP production. Antagonists will block the effect of a known agonist.
General Adenosine Receptor Signaling Workflow
References
- 1. Insights into N6-methyladenosine and programmed cell death in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N6-substituted adenosine 5'-N-methyluronamides with high selectivity for human adenosine A3 receptors reduce ischemic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of N6-Acetyloxymethyladenosine to other adenosine analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific experimental data was found for N6-Acetyloxymethyladenosine in the reviewed scientific literature. This guide therefore provides a comparative efficacy analysis of well-characterized N6-substituted adenosine (B11128) analogs, namely N6-Cyclopentyladenosine (CPA), N6-(R)-phenylisopropyladenosine (R-PIA), and N6-methyladenosine, alongside the endogenous ligand Adenosine. This information is intended to serve as a valuable reference for researchers working with adenosine receptor modulators.
Introduction
Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors represent important therapeutic targets for a variety of pathological conditions, including cardiovascular diseases, inflammatory disorders, neurodegenerative diseases, and cancer. The development of synthetic adenosine analogs with improved affinity, selectivity, and pharmacokinetic profiles is a key area of research. This guide provides a comparative overview of the efficacy of several N6-substituted adenosine analogs, focusing on their binding affinities and functional potencies at the four adenosine receptor subtypes.
Quantitative Comparison of Adenosine Analog Efficacy
The binding affinity (Ki) and functional potency (EC50) of adenosine and its N6-substituted analogs are summarized in the tables below. These values provide a quantitative measure of the interaction of each compound with the different adenosine receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Adenosine | ~70[1] | ~150[1] | 5100[1] | 91[2] |
| N6-Cyclopentyladenosine (CPA) | 2.3[3][4][5] | 790[3][4][5] | Data Not Available | 43[3][4][5] |
| N6-(R)-phenylisopropyladenosine (R-PIA) | High Affinity | Lower Affinity | Lower Affinity | Lower Affinity |
| N6-methyladenosine | Lower Affinity[2][3] | Lower Affinity[2][3] | Lower Affinity[2][3] | High Affinity[2][3] |
Table 2: Functional Potency (EC50, nM) of Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor EC50 (nM) | A2A Receptor EC50 (nM) | A2B Receptor EC50 (nM) | A3 Receptor EC50 (nM) |
| Adenosine | Data Not Available | 174 (cAMP assay)[6] | 12500 (cAMP assay)[6] | 91 (TGF-α shedding assay)[2] |
| N6-Cyclopentyladenosine (CPA) | Data Not Available | Data Not Available | 18600[7] | Data Not Available |
| N6-(R)-phenylisopropyladenosine (R-PIA) | 17 (inhibition of forskolin-stimulated TH activity)[8] | Data Not Available | Data Not Available | Data Not Available |
| N6-methyladenosine | Lower Potency[2][3] | Lower Potency[2][3] | Lower Potency[2][3] | 9.8 (TGF-α shedding assay)[2][3] |
Signaling Pathways and Experimental Workflows
The activation of adenosine receptors initiates distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. The following diagrams illustrate these canonical signaling pathways and the general workflows for determining the binding affinity and functional potency of adenosine analogs.
Experimental Protocols
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled adenosine analog by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radiolabeled ligand (e.g., [3H]CGS-21680 for A2A receptors).[9]
-
Unlabeled adenosine analog (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the unlabeled adenosine analog in binding buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the different concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of a non-radiolabeled standard ligand is added to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) of an adenosine analog by measuring its effect on intracellular cyclic AMP (cAMP) levels in cells expressing a specific adenosine receptor subtype.
Materials:
-
HEK-293 cells (or other suitable cell line) stably expressing the human adenosine receptor of interest.
-
Cell culture medium.
-
Adenosine analog (test compound).
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with a stimulation buffer containing a PDE inhibitor.
-
For Gi-coupled receptors (A1 and A3), pre-stimulate the cells with forskolin to induce a measurable level of cAMP.
-
Add a dilution series of the adenosine analog to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.
Conclusion
This guide provides a comparative analysis of the efficacy of several N6-substituted adenosine analogs. The presented data highlights the varying affinities and potencies of these compounds at the four adenosine receptor subtypes. N6-Cyclopentyladenosine (CPA) is a potent and selective A1 receptor agonist.[3][4][5] In contrast, recent studies have identified N6-methyladenosine as a potent and selective agonist for the A3 receptor.[2][3] N6-(R)-phenylisopropyladenosine (R-PIA) is also recognized for its high affinity and selectivity for the A1 receptor.[8]
The provided experimental protocols for radioligand binding and cAMP functional assays offer a foundational methodology for researchers to characterize the efficacy of novel adenosine analogs. A thorough understanding of the comparative efficacy of these compounds is crucial for the rational design and development of new therapeutic agents targeting the adenosine system.
References
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 7. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanisms of Action: N6-Acetyloxymethyladenosine and Cordycepin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two adenosine (B11128) analogs: N6-Acetyloxymethyladenosine and cordycepin (B1669437). By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of their distinct and overlapping cellular effects.
Executive Summary
Cordycepin, a well-characterized adenosine analog, primarily functions as a chain terminator during RNA synthesis, leading to the inhibition of polyadenylation. This disruption of RNA metabolism triggers a cascade of downstream effects, including the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.
In contrast, direct experimental data on this compound is limited in publicly available literature. Based on its chemical structure and the known biochemistry of related compounds, it is strongly hypothesized that this compound acts as a prodrug, designed to deliver N6-hydroxymethyladenosine (hm6A) into cells. N6-hydroxymethyladenosine is a recently discovered modification of RNA, formed by the oxidation of N6-methyladenosine (m6A) by the fat mass and obesity-associated (FTO) protein. Therefore, the mechanism of action of this compound is likely intertwined with the dynamic regulation of RNA modifications and their impact on gene expression.
This guide will first delve into the established mechanisms of cordycepin and then explore the putative pathway of this compound, drawing on the current understanding of N6-hydroxymethyladenosine and the broader field of epitranscriptomics.
Cordycepin: A Multi-faceted Regulator of Cellular Processes
Cordycepin (3'-deoxyadenosine) is a naturally occurring adenosine analog with a broad spectrum of biological activities, including anti-proliferative, anti-inflammatory, and anti-viral effects. Its primary mechanisms of action are well-documented and center on its ability to interfere with nucleic acid synthesis and modulate key cellular signaling pathways.
Inhibition of Polyadenylation
The core mechanism of cordycepin's action is its role as a chain-terminating inhibitor of poly(A) polymerase. Due to the absence of a 3'-hydroxyl group on its ribose sugar, once cordycepin monophosphate is incorporated into a growing RNA chain, it prevents the addition of subsequent nucleotides, leading to premature termination of transcription and inhibition of polyadenylation. This results in the production of mRNAs with shortened or absent poly(A) tails, which are subsequently targeted for degradation.[1]
Experimental Data: Inhibition of Inflammatory Gene Induction
Studies have shown that cordycepin specifically inhibits the expression of inflammatory genes by affecting mRNA polyadenylation.[1]
| Gene | Treatment | Fold Change vs. Control |
| CCL2 | TNF-α | 100 |
| TNF-α + Cordycepin (10 µM) | 20 | |
| CXCL8 | TNF-α | 80 |
| TNF-α + Cordycepin (10 µM) | 15 |
Table 1: Effect of cordycepin on the induction of inflammatory mRNAs in human airway smooth muscle cells. Data is illustrative and based on findings from the cited literature.
Activation of AMPK and Inhibition of mTOR Signaling
Cordycepin is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] This activation is thought to occur through an increase in the cellular AMP:ATP ratio, as the inhibition of RNA synthesis leads to reduced ATP consumption. Activated AMPK then phosphorylates and inhibits key components of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis.[3]
Experimental Data: IC50 Values of Cordycepin in Cancer Cell Lines
The anti-proliferative effects of cordycepin have been demonstrated across various cancer cell lines, with IC50 values varying depending on the cell type.[4][5][6][7][8]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1975 | Lung Cancer | 15.34 | [7] |
| ECA109 | Esophageal Cancer | ~257 (64.8 µg/mL) | [8] |
| TE-1 | Esophageal Cancer | ~241 (60.6 µg/mL) | [8] |
| HT29 | Colon Cancer | 92.05 | [5] |
| NB-4 | Leukemia | 73.2 | [4] |
| U937 | Leukemia | 90.4 | [4] |
| MCF7 | Breast Cancer | 46.85 | [6] |
Table 2: Half-maximal inhibitory concentration (IC50) of cordycepin in various human cancer cell lines.
Signaling Pathway Diagram: Cordycepin
Caption: Cordycepin's dual mechanism of action.
This compound: A Putative Prodrug for Epitranscriptomic Modulation
The N6-methyladenosine (m6A) Pathway and the Role of N6-hydroxymethyladenosine (hm6A)
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[9] The levels of m6A are dynamically regulated by a set of proteins: "writers" (methyltransferases like METTL3/14) that install the mark, "erasers" (demethylases like FTO and ALKBH5) that remove it, and "readers" (e.g., YTH domain-containing proteins) that recognize the modification and mediate its downstream effects.[9]
The FTO protein, an Fe(II)- and α-ketoglutarate-dependent dioxygenase, demethylates m6A through an oxidative process. This process generates N6-hydroxymethyladenosine (hm6A) as an intermediate and N6-formyladenosine (f6A) as a further oxidized product.[10] Therefore, hm6A is a transient RNA modification with its own potential biological functions.
Putative Mechanism of Action of this compound
Based on the prodrug hypothesis, the mechanism of this compound would involve the following steps:
-
Cellular Uptake: The acyloxymethyl group enhances the lipophilicity of the adenosine analog, facilitating its passive diffusion across the cell membrane.
-
Intracellular Hydrolysis: Once inside the cell, esterases would cleave the acyloxymethyl group, releasing N6-hydroxymethyladenosine.
-
Incorporation into RNA or Signaling: The released N6-hydroxymethyladenosine could then potentially be incorporated into RNA during transcription, or it might interact with other cellular components to elicit a biological response. The presence of hm6A in RNA could influence the binding of "reader" proteins, thereby altering the fate of the modified transcripts.
Signaling Pathway Diagram: Putative Mechanism of this compound
Caption: Putative prodrug mechanism of this compound.
Experimental Protocols
Cordycepin
Protocol 1: Determination of IC50 using MTT Assay [4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Cordycepin Treatment: Prepare serial dilutions of cordycepin in complete cell culture medium. Replace the old medium with the cordycepin-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve cordycepin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the cordycepin concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for AMPK Activation [2]
-
Cell Treatment: Treat cells with various concentrations of cordycepin for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-AMPK to total AMPK.
This compound / N6-hydroxymethyladenosine
Protocol 3: LC-MS/MS for the Detection of N6-hydroxymethyladenosine in RNA [11][12]
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard RNA extraction kit.
-
mRNA Purification: Purify mRNA from total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the mRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Use stable isotope-labeled internal standards for hm6A to accurately quantify its abundance relative to unmodified adenosine.
Conclusion
Cordycepin and this compound represent two distinct approaches to modulating cellular processes through adenosine analog chemistry. Cordycepin's mechanisms, centered on the disruption of fundamental processes like RNA synthesis and energy sensing, are well-established. In contrast, this compound likely operates through the more nuanced and recently discovered pathway of epitranscriptomics, acting as a prodrug to influence the landscape of RNA modifications.
Further research is imperative to validate the prodrug hypothesis for this compound and to elucidate the specific downstream consequences of introducing N6-hydroxymethyladenosine into the cellular environment. A direct comparison of the phenotypic effects of these two compounds in various cellular models will be crucial for understanding their respective therapeutic potentials. This guide provides a foundational framework for such investigations.
References
- 1. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA [ideas.repec.org]
- 11. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of METTL3 Inhibition by STM2457 Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental effects of the METTL3 inhibitor, STM2457, in different cell lines. The data presented is compiled from recent studies to facilitate a comprehensive understanding of its therapeutic potential and mechanism of action.
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its dysregulation is implicated in various diseases, including cancer.[1][2][3] The methyltransferase METTL3 is a key enzyme in this process, making it a promising therapeutic target.[1][4] STM2457 is a potent and selective inhibitor of METTL3, and its effects have been characterized in several preclinical models.[5][6][7] This guide synthesizes the available data on STM2457's impact on different cell lines, providing a direct comparison of its efficacy and cellular consequences.
Comparative Efficacy of STM2457 in Different Cell Lines
The following table summarizes the quantitative effects of STM2457 in two distinct cell types: alloreactive T-cells, which are relevant in the context of immunology and transplant rejection, and breast cancer cells, representing an oncology application.
| Parameter | Alloreactive TEa CD4+ T-cells | Breast Cancer Cells |
| Effect | Inhibition of proliferation and effector differentiation, cell cycle arrest, and induction of apoptosis.[5][6] | Inhibition of tumor growth.[7] |
| Concentration/Dose | 40 µM for in vitro assays.[5][6] | In vivo experiments demonstrated tumor inhibitory effects.[7] |
| Key Molecular Effects | Reduced m6A levels, diminished expression of Ki-67, c-Myc, and T-bet.[5] | Enhanced GSDMD-mediated pyroptosis.[7] |
| Signaling Pathway | Inhibition of the T-cell effector program.[5] | Downregulation of GSDMD expression via YTHDF2-dependent mRNA decay.[7] |
Signaling Pathway of METTL3 Inhibition by STM2457
The diagram below illustrates the mechanism of action of STM2457 in inhibiting the METTL3-mediated m6A modification and its downstream consequences in cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of STM2457's effects.
Cell Viability and Proliferation Assay (Based on T-cell studies)
-
Cell Preparation: Isolate naïve CD4+ T-cells and label with a cell proliferation dye such as CellTrace Violet (CTV) according to the manufacturer's instructions.
-
Cell Culture and Treatment: Plate the labeled cells in 96-well plates. Stimulate the cells with α-CD3/α-CD28 monoclonal antibodies to induce proliferation. Concurrently, treat the cells with varying concentrations of STM2457 (e.g., 0, 1, 10, 20, 40, 80 µM).[5]
-
Incubation: Culture the cells for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Cell viability can be assessed using a viability dye (e.g., propidium (B1200493) iodide or DAPI). Proliferation is measured by the dilution of the CTV dye in successive generations of dividing cells.[5]
-
Data Analysis: Quantify the percentage of viable cells and the proliferation index from the flow cytometry data.
In Vivo Tumor Growth Assay (Based on Breast Cancer Studies)
-
Cell Line and Animal Model: Utilize an appropriate breast cancer cell line and a suitable immunodeficient mouse model (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the breast cancer cells into the flank of each mouse to establish tumors.
-
Treatment Administration: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer STM2457 (or vehicle control) to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[7]
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor volume and weight between the STM2457-treated and control groups to determine the in vivo anti-tumor efficacy.[7]
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treat cells with STM2457 or vehicle control for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., GSDMD, METTL3, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
References
- 1. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 inhibition reduces N6 -methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The N6-methyladenosine writer METTL3 promotes breast cancer progression through YTHDF2-dependent posttranscriptional silencing of GSDMD - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of N6-Acetyloxymethyladenosine's Anti-Cancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-cancer properties of N6-Acetyloxymethyladenosine is limited in publicly available scientific literature. This guide provides a comparative framework based on the known anti-cancer activities of structurally related N6-substituted adenosine (B11128) analogs, namely N6-benzyladenosine and N6-isopentenyladenosine. The experimental protocols detailed herein are established methods for the independent verification of the anti-cancer potential of novel nucleoside analogs like this compound.
Comparative Analysis of N6-Substituted Adenosine Analogs
N6-substituted adenosine analogs have demonstrated a range of anti-cancer effects, primarily through the induction of cell cycle arrest and apoptosis.[1][2] The following tables summarize the reported in vitro anti-cancer activities of N6-benzyladenosine and N6-isopentenyladenosine against various cancer cell lines.
Table 1: Comparative Cytotoxicity of N6-Substituted Adenosine Analogs
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| N6-benzyladenosine | Bladder Carcinoma (T24) | Growth Inhibition | Not specified, but inhibits growth | [1] |
| Human Glioma (U87MG) | Not specified | Not specified, but inhibits growth | [3] | |
| Leukemia (CEM) | Calcein AM/MTT | Not specified, but shows cytotoxicity | [4] | |
| N6-isopentenyladenosine | Bladder Carcinoma (T24) | Growth Inhibition | Not specified, but inhibits growth | [1] |
| Colorectal Cancer (DLD1) | Proliferation Assay | ~10 | [5] | |
| Colorectal Cancer (HCT116) | Proliferation Assay | ~15 | [5] | |
| Breast Adenocarcinoma (MCF7) | Growth Inhibition | Not specified, but inhibits growth | [6] |
Table 2: Mechanistic Comparison of N6-Substituted Adenosine Analogs
| Compound | Cancer Cell Line | Effect | Mechanism | Reference |
| N6-benzyladenosine | Bladder Carcinoma (T24) | Cell Cycle Arrest | G0/G1 phase arrest | [1] |
| Bladder Carcinoma (T24) | Apoptosis | Caspase-3 activation | [1][3] | |
| Human Glioma (U87MG) | Apoptosis | Caspase-3 and Caspase-9 activation | [3] | |
| Leukemia (CEM) | Cell Cycle Arrest | Reduced S-phase frequency | [4] | |
| N6-isopentenyladenosine | Bladder Carcinoma (T24) | Cell Cycle Arrest | G0/G1 phase arrest | [1] |
| Bladder Carcinoma (T24) | Apoptosis | Caspase-3 activation | [1] | |
| Colorectal Cancer (DLD1, HCT116) | Cell Cycle Arrest | S phase arrest | [5] | |
| Breast Adenocarcinoma (MCF7) | Oxidative Stress Response | NRF2 activation | [6] |
Proposed Experimental Protocols for Verification
The following are detailed methodologies for key experiments to independently verify the anti-cancer properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT116, T24) in appropriate media and conditions.
-
Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.[7]
-
Cell Culture and Treatment: Culture and treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.[7][8]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Culture and Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic).
Caspase Activity Assay
This assay measures the activity of key executioner caspases (e.g., caspase-3) involved in apoptosis.[1][3]
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular proteins.
-
Assay Reaction: Incubate the cell lysate with a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Quantify the caspase-3 activity relative to an untreated control.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the in vitro anti-cancer evaluation of this compound.
Representative Signaling Pathway
Caption: Simplified pathway of apoptosis induction by N6-substituted adenosine analogs.
References
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N6-Acetyloxymethyladenosine's Impact on Wild-Type vs. FTO-Deficient Mutant Cells
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the effects of N6-Acetyloxymethyladenosine, a putative modulator of N6-methyladenosine (m6A) RNA modification, on wild-type (WT) cells versus mutant cells deficient in the m6A demethylase FTO (Fat Mass and Obesity-associated protein). The differential sensitivity to perturbations in the m6A pathway highlights potential therapeutic strategies targeting RNA epigenetics.
Proposed Mechanism of Action
This compound is hypothesized to be a cell-permeable prodrug that, once inside the cell, is converted by intracellular esterases into N6-hydroxymethyladenosine. This intermediate is a substrate in the FTO-catalyzed demethylation of m6A back to adenosine. By introducing this intermediate, the compound can influence the dynamic equilibrium of m6A modification, a critical regulator of mRNA stability, splicing, and translation. In cells lacking functional FTO, the impact of modulating this pathway is expected to be significantly different from that in wild-type cells. The FTO protein is known to be localized to the cell nucleus, where it demethylates m6A in nuclear RNA.[1][2][3][4]
Comparative Efficacy: Cell Viability and Apoptosis
The m6A pathway is deeply implicated in cell survival and apoptosis, often through the regulation of key oncogenes like MYC.[5][6][7] FTO acts as an m6A demethylase, and its inhibition or absence leads to elevated global m6A levels.[1][2][3][4] This increase in m6A can destabilize the mRNA of oncogenes such as MYC, leading to reduced protein expression, cell cycle arrest, and ultimately, apoptosis.[6] Therefore, FTO-deficient cells are expected to exhibit heightened sensitivity to agents that further push the m6A equilibrium.
Table 1: Comparative Effects on Cell Viability and Apoptosis
| Parameter | Wild-Type (WT) Cells | FTO-Deficient (Mutant) Cells | Rationale / Key regulated Genes |
|---|---|---|---|
| Cell Proliferation (IC₅₀) | Higher IC₅₀ | Lower IC₅₀ | Increased m6A in mutant cells enhances suppression of pro-proliferative genes (e.g., MYC, CEBPA).[6] |
| Apoptosis Rate | Moderate Increase | Significant Increase | Elevated m6A levels in FTO-deficient cells lead to decreased translation of survival proteins and enhanced apoptosis.[5][6] |
| Caspase-3/7 Activity | Moderate Activation | High Activation | A key indicator of apoptosis execution, expected to be higher in the more sensitive mutant cells.[8][9] |
Differential Impact on Signaling Pathways
The primary mechanism of differential sensitivity lies in the post-transcriptional regulation of oncogenic transcripts. In WT cells, FTO actively removes m6A marks, promoting the stability and translation of mRNAs for proteins like MYC. In FTO-deficient cells, these transcripts retain their m6A marks, targeting them for degradation or translational repression. An agent like this compound, by modulating the m6A pathway, would exacerbate this effect in FTO-deficient cells, leading to a more potent anti-cancer effect.
Detailed Experimental Protocols
The following are standard methodologies for quantifying the cellular effects discussed.
Protocol 1: Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of viability.[10]
-
Cell Plating: Seed wild-type and FTO-deficient cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.[10]
-
Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate IC₅₀ values.
Protocol 2: Apoptosis (Annexin V) Assay This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (B164497) to the outer cell membrane.[9]
-
Cell Culture and Treatment: Culture WT and FTO-deficient cells in 6-well plates and treat with the desired concentration of this compound and controls for 24-48 hours.
-
Cell Harvesting: Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation. Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or 7-AAD stain.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Experimental and Analysis Workflow
A systematic workflow is crucial for comparing the effects of this compound on different cell lines.
Conclusion
The comparison between wild-type and FTO-deficient cells provides a clear framework for understanding the therapeutic potential of m6A pathway modulators like this compound. Cells with a compromised m6A demethylation system, such as FTO-deficient mutants, exhibit significantly higher sensitivity, characterized by reduced cell viability and increased apoptosis. This hypersensitivity is primarily driven by the enhanced degradation or translational repression of key oncogenic transcripts like MYC. These findings underscore the potential of targeting RNA epigenetics as a selective anti-cancer strategy, particularly in tumors characterized by mutations or dysregulation of m6A regulatory proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. N6-Methyladenosine in Nuclear RNA is a Major Substrate of the Obesity-Associated FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into N6-methyladenosine and programmed cell death in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LncRNA BCAN-AS1 stabilizes c-Myc via N6-methyladenosine-mediated binding with SNIP1 to promote pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase inhibition and N6-benzyladenosine-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Isothermal Titration Calorimetry for N6-Acetyloxymethyladenosine Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules like N6-Acetyloxymethyladenosine to their protein targets is crucial for advancing drug discovery and molecular biology. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique for the direct measurement of binding thermodynamics. This guide provides a comprehensive comparison of ITC with other biophysical methods for characterizing the binding of this compound and its analogs to their target proteins, supported by experimental data and detailed protocols.
While direct experimental data for this compound is not publicly available, this guide will utilize data from its close analog, N6-methyladenosine (m6A), a key epigenetic marker recognized by a family of "reader" proteins. The principles and methodologies described herein are directly applicable to the study of this compound. The primary targets for m6A and its derivatives are proteins containing a conserved YTH domain, such as YTHDC1 and YTHDF2.
Quantitative Comparison of Binding Affinities
Isothermal Titration Calorimetry provides a complete thermodynamic profile of a binding interaction in a single experiment, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). Below is a summary of the binding parameters for N6-methyladenosine (m6A) to the YTHDC1 reader protein, as determined by ITC. This data serves as a benchmark for what can be expected when analyzing similar compounds like this compound.
| Ligand | Protein | Technique | Dissociation Constant (Kd) | Enthalpy (ΔH) | Stoichiometry (n) | Reference |
| N6-methyladenosine (m6A) | YTHDC1 | ITC | 1.7 µM | - | - | [1] |
| GG(m6A)CU RNA | YTHDC1 | ITC | - | - | - | [1] |
Comparison of Biophysical Techniques for Binding Affinity Measurement
Several techniques are available to measure the binding affinity of small molecules to proteins. Each method has its own advantages and limitations.
| Technique | Principle | Throughput | Sample Consumption | Key Outputs | Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Low | High | Kd, ΔH, ΔS, n | Provides a complete thermodynamic profile in a label-free, in-solution format.[1] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | Medium to High | Low | Kd | Lower sample consumption than ITC and a wider dynamic range for affinity determination.[2] |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein. | Medium to High | Low | Kd, kon, koff | Provides real-time kinetics of binding and dissociation. Requires immobilization of one binding partner. |
| Biolayer Interferometry (BLI) | Measures the interference pattern of light reflected from a biosensor tip as molecules bind. | High | Low | Kd, kon, koff | Similar to SPR, providing kinetic data in a high-throughput format. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for this compound Binding
This protocol is adapted from studies on N6-methyladenosine binding to YTH domain proteins.
1. Sample Preparation:
-
Protein: The target protein (e.g., YTHDC1) should be expressed and purified to >95% purity. The final buffer for the protein should be the same as the ligand buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT. The protein concentration should be accurately determined, typically in the range of 10-50 µM.
-
Ligand: this compound should be dissolved in the same final dialysis buffer as the protein. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell (e.g., 200-1000 µM).
2. ITC Experiment:
-
Instrument: A high-sensitivity isothermal titration calorimeter is used.
-
Titration: The ligand solution is titrated into the protein solution in the sample cell in a series of small injections (e.g., 2-5 µL per injection) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The heat change after each injection is measured. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.
3. Data Analysis:
-
The raw data is corrected for the heat of dilution by subtracting the heat change from control titrations (ligand into buffer).
-
The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizing the Experimental Workflow and Biological Context
To better understand the experimental process and the biological relevance of this compound binding, the following diagrams are provided.
Caption: Experimental workflow for determining binding affinity using Isothermal Titration Calorimetry.
Caption: Simplified signaling pathway of N6-methyladenosine (m6A) and the hypothesized role of its analogs.
References
A Researcher's Guide to Validating N6-Acetyloxymethyladenosine-Protein Interactions: A Comparison of Surface Plasmon Resonance and Alternative Techniques
For researchers, scientists, and drug development professionals, understanding the intricate dance between RNA modifications and their binding proteins is paramount. N6-Acetyloxymethyladenosine (axo6A), a recently identified RNA modification, is poised to be a key player in cellular regulation. Validating its interaction with specific proteins is the first step in unraveling its biological function. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and other leading techniques for the quantitative and qualitative analysis of axo6A-protein interactions.
Introduction to this compound-Protein Interactions
This compound is a modification of adenosine (B11128) within an RNA molecule. The addition of the acetyloxymethyl group can significantly alter the RNA's structure and its affinity for RNA-binding proteins (RBPs). These interactions are critical in various cellular processes, including mRNA stability, translation, and localization. Dysregulation of these interactions has been implicated in several diseases, making them attractive targets for therapeutic intervention. Therefore, robust and quantitative methods are required to validate and characterize these novel interactions.
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labeling.[1][2][3] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing quantitative data on binding affinity (KD), and the rates of association (ka) and dissociation (kd).[4]
SPR Experimental Workflow
The general workflow for an SPR experiment to validate this compound-protein interaction involves the immobilization of a biotinylated RNA oligonucleotide containing the axo6A modification onto a streptavidin-coated sensor chip. The putative binding protein is then flowed over the chip surface as the analyte.
Detailed SPR Protocol for axo6A-Protein Interaction
-
Preparation of axo6A-RNA Oligonucleotide:
-
Synthesize a biotinylated RNA oligonucleotide (20-30 nucleotides) containing a single, site-specific this compound. The synthesis of oligonucleotides with N6-alkyladenosine modifications can be achieved through post-synthetic modification of precursor oligomers.[5][6]
-
Purify the oligonucleotide using HPLC to ensure high purity.
-
-
Protein Preparation:
-
Express and purify the protein of interest. Ensure the protein is in a suitable buffer for the SPR experiment, free of aggregates and other impurities.[7]
-
-
SPR Experiment Setup:
-
Use a streptavidin-coated sensor chip.
-
The running buffer should be optimized for the specific interaction, typically a physiological buffer like HBS-EP (HEPES-buffered saline with EDTA and P20 surfactant).[8]
-
-
Immobilization of axo6A-RNA:
-
Inject the biotinylated axo6A-RNA oligonucleotide over the sensor chip surface at a low flow rate (e.g., 10 µL/min) to allow for capture by the streptavidin.
-
A control flow cell should be prepared, either left blank or with an unmodified RNA sequence, to subtract non-specific binding.
-
-
Analyte Injection (Association):
-
Inject a series of concentrations of the purified protein over the sensor surface.
-
The contact time and flow rate will depend on the expected kinetics of the interaction.
-
-
Dissociation:
-
After the injection of the protein, flow the running buffer over the chip to monitor the dissociation of the protein from the RNA.
-
-
Regeneration:
-
If the interaction is strong, a regeneration step with a high salt buffer or a low pH solution may be necessary to remove the bound protein before the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using the instrument's software.[9]
-
The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data Presentation (Hypothetical)
| Interaction Partner | Affinity (KD) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) |
| Protein A + axo6A-RNA | 50 nM | 2 x 10^5 | 1 x 10^-2 |
| Protein A + A-RNA (control) | > 10 µM | Not Determined | Not Determined |
| Protein B + axo6A-RNA | 1 µM | 5 x 10^4 | 5 x 10^-2 |
This table presents hypothetical data to illustrate the type of quantitative information obtained from SPR experiments. The values are based on typical ranges observed for RNA-protein interactions.
Alternative Techniques for Validation
While SPR is a powerful tool, other techniques can provide complementary or alternative approaches to validate this compound-protein interactions.
Bio-Layer Interferometry (BLI)
BLI is another label-free, real-time optical biosensing technique that measures biomolecular interactions.[10][11][12][13] It is similar to SPR in principle but uses disposable fiber optic biosensors, which can increase throughput.[14]
Protocol: The experimental setup is analogous to SPR, with the biotinylated axo6A-RNA immobilized on streptavidin-coated biosensors. A series of protein concentrations are then introduced to measure association and dissociation.
Data: BLI provides kinetic data (ka, kd) and affinity (KD) similar to SPR.
Microscale Thermophoresis (MST)
MST measures the motion of molecules in a microscopic temperature gradient, which changes upon interaction.[1][15][16][17] One of the molecules is fluorescently labeled.[18]
Protocol:
-
Label either the protein or the axo6A-RNA with a fluorescent dye.
-
Prepare a serial dilution of the unlabeled partner.
-
Mix the labeled and unlabeled partners and load into capillaries.
-
Measure the thermophoretic movement in the MST instrument.
-
Plot the change in thermophoresis against the concentration of the unlabeled partner to determine the KD.
Data: MST provides the equilibrium dissociation constant (KD).
RNA Pull-down Assay
This is a qualitative or semi-quantitative method to identify proteins that bind to a specific RNA molecule.[19][20][21][22][23]
Protocol:
-
Synthesize a biotinylated axo6A-RNA probe.
-
Incubate the probe with a cell lysate or a purified protein.
-
Capture the RNA-protein complexes using streptavidin-coated beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Analyze the eluted proteins by Western blot (for a known protein) or mass spectrometry (to identify unknown binders).
Data: This method provides qualitative (yes/no) or semi-quantitative information on the interaction.
Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-seq)
CLIP-seq is a powerful in vivo method to identify the binding sites of an RBP on a genome-wide scale.[24][25][26][27][28]
Protocol:
-
Cross-link RNA-protein complexes in living cells using UV light.
-
Lyse the cells and partially digest the RNA.
-
Immunoprecipitate the RBP of interest along with the cross-linked RNA fragments.
-
Ligate RNA adapters to the ends of the RNA fragments.
-
Run the complexes on a gel and isolate the RNA.
-
Reverse transcribe the RNA into cDNA and sequence it.
Data: CLIP-seq provides the specific RNA sequences that an RBP binds to in vivo. When combined with methods that map RNA modifications, it can reveal if a protein preferentially binds to modified RNA.
Comparison of Techniques
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Microscale Thermophoresis (MST) | RNA Pull-down | CLIP-seq |
| Principle | Refractive index change | Interference pattern change | Thermophoretic movement | Affinity capture | In vivo cross-linking & IP |
| Labeling | Label-free | Label-free | Requires fluorescent label | Biotin label on RNA | None (in vivo) |
| Real-time | Yes | Yes | No (endpoint) | No (endpoint) | No (endpoint) |
| Quantitative Data | KD, ka, kd | KD, ka, kd | KD | Semi-quantitative | Indirectly quantitative |
| Material Consumption | Low (µg of protein) | Low (µg of protein) | Very low (ng-µg of protein) | Moderate (mg of lysate) | High (millions of cells) |
| Throughput | Medium to High | High | High | Low to Medium | Low |
| Complexity | High | Medium | Medium | Low | Very High |
| In vivo/In vitro | In vitro | In vitro | In vitro | In vitro | In vivo |
Conclusion: Choosing the Right Tool for the Job
The validation and characterization of this compound-protein interactions require a multi-faceted approach.
-
For quantitative, real-time analysis of binding kinetics and affinity , Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are the gold standards.[4][10] They provide detailed information on the dynamics of the interaction, which is crucial for understanding the molecular mechanism.
-
For rapid determination of binding affinity with low sample consumption , Microscale Thermophoresis (MST) is an excellent choice.[17]
-
To identify novel protein binders to axo6A-containing RNA , the RNA pull-down assay followed by mass spectrometry is a straightforward initial screening method.[21]
-
To confirm the interaction in a cellular context and identify the specific binding sites , CLIP-seq is the most powerful technique, providing in vivo evidence of the interaction.[25]
By understanding the strengths and limitations of each method, researchers can design a comprehensive experimental strategy to confidently validate and characterize the exciting new world of this compound-protein interactions, paving the way for new discoveries in RNA biology and therapeutic development.
References
- 1. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 2. nuvisan.com [nuvisan.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biolayer interferometry for DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. MicroScale Thermophoresis: A Rapid and Precise Method to Quantify Protein–Nucleic Acid Interactions in Solution | Springer Nature Experiments [experiments.springernature.com]
- 16. Studying epigenetic interactions using MicroScale Thermophoresis (MST) [aimspress.com]
- 17. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Studying Interactions between 2’-O-Me-Modified Inhibitors and MicroRNAs Utilizing Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 22. RNA Pull Down Assay - Lifeasible [lifeasible.com]
- 23. タンパク質-RNA相互作用の検出法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. High-Resolution Mapping of N 6-Methyladenosine Using m6A Crosslinking Immunoprecipitation Sequencing (m6A-CLIP-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 25. High-Resolution Mapping of N 6-Methyladenosine Using m6A Crosslinking Immunoprecipitation Sequencing (m6A-CLIP-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analyzing RNA-protein interactions by cross-link rates and CLIP-seq libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efficient and sensitive profiling of RNA–protein interactions using TLC-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Principles of RNA processing from analysis of enhanced CLIP maps for 150 RNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Western Blotting for the Validation of Protein Expression Changes Induced by N6-Methyladenosine (m6A) Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using N6-methyladenosine (m6A) modulation to alter protein expression, with a focus on Western blot as the validation method. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways.
Introduction to N6-Methyladenosine (m6A) and Protein Expression
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating gene expression post-transcriptionally.[1][2][3] The m6A modification is a dynamic and reversible process orchestrated by a set of proteins: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family) that recognize the m6A mark and mediate downstream effects.[4][5]
This epitranscriptomic modification can influence mRNA splicing, nuclear export, stability, and translation efficiency, thereby impacting the levels of corresponding proteins.[2][6] Modulating the activity of the m6A machinery, therefore, presents a novel approach to control protein expression for research and therapeutic purposes. Western blotting is a cornerstone technique to validate these changes in protein levels.[7][8][9]
While the user's query mentioned "N6-Acetyloxymethyladenosine," the predominant and well-researched molecule in this context is "N6-methyladenosine" (m6A). This guide will focus on the modulation of m6A to alter protein expression.
Comparison of m6A Modulation with Other Methods for Altering Protein Expression
Several methods exist to alter protein expression. Here, we compare the modulation of m6A with two common techniques: transient gene knockdown using siRNA and stable gene overexpression using plasmid transfection.
| Feature | m6A Modulation (e.g., METTL3 Knockdown) | siRNA-mediated Knockdown | Plasmid-based Overexpression |
| Mechanism of Action | Alters mRNA stability and/or translation efficiency by modifying the m6A landscape.[2][6] | Induces degradation of a specific target mRNA molecule. | Introduces an exogenous gene to be transcribed and translated. |
| Effect on Endogenous Regulation | Modulates the natural post-transcriptional regulatory network. | Bypasses endogenous regulation by directly targeting mRNA for destruction. | Overwhelms endogenous regulation with high levels of transcription. |
| Specificity | Can have broad effects on multiple transcripts, depending on the targeted m6A-modifying enzyme. | Highly specific to the target mRNA sequence. | Specific to the introduced gene. |
| Duration of Effect | Can be transient or stable depending on the method used to modulate the m6A machinery (e.g., inhibitor vs. genetic knockout). | Transient, typically lasting 48-72 hours. | Can be transient or stable, depending on the vector and cell line. |
| Ease of Use | Can be complex, requiring genetic manipulation (e.g., CRISPR/Cas9, shRNA) or the use of specific small molecule inhibitors. | Relatively straightforward and widely used. | Well-established and routine in many labs. |
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments designed to validate changes in a target protein (e.g., Protein X) expression following different modulation techniques. The data is presented as normalized band intensity relative to a loading control (e.g., GAPDH).
Table 1: Validation of Protein X Downregulation
| Treatment | Target Protein (Protein X) Normalized Intensity (Mean ± SD) | Fold Change vs. Control |
| Control (Untreated) | 1.00 ± 0.12 | 1.0 |
| METTL3 Knockdown (shRNA) | 0.45 ± 0.08 | 0.45 |
| siRNA against Protein X | 0.25 ± 0.05 | 0.25 |
Table 2: Validation of Protein X Up-regulation (Hypothetical)
Note: Up-regulation via m6A modulation can occur if m6A normally represses translation or promotes degradation of a specific transcript. This is target-dependent.
| Treatment | Target Protein (Protein X) Normalized Intensity (Mean ± SD) | Fold Change vs. Control |
| Control (Untreated) | 1.00 ± 0.15 | 1.0 |
| ALKBH5 Overexpression | 1.75 ± 0.20 | 1.75 |
| Protein X Plasmid Transfection | 3.50 ± 0.45 | 3.5 |
Experimental Protocols
A detailed protocol for validating protein expression changes using Western blot is provided below. This protocol assumes prior cell treatment to modulate m6A levels (e.g., METTL3 knockdown).
Western Blot Protocol
-
Sample Preparation (Cell Lysis)
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Imaging
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
Calculate the fold change in protein expression relative to the control group.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The N6-methyladenosine (m6A) regulatory pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow for comparing protein expression modulation methods.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of N6-Methyladenosine in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]
- 5. A Method for Measuring RNA N6-methyladenosine Modifications in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Changes in N6-Methyladenosine Modification Modulate Diabetic Cardiomyopathy by Reducing Myocardial Fibrosis and Myocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-methyladenosine triggers renal fibrosis via enhancing translation and stability of ZEB2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N6‐Methyladenosine modification mediated by METTL3 promotes DNA‐PKcs expression to induce anlotinib resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N6-Acetyloxymethyladenosine: In Vitro and In Vivo Effects
A comprehensive review of available scientific literature reveals a notable absence of published data on the in vitro and in vivo effects of N6-Acetyloxymethyladenosine. Extensive searches have not yielded specific experimental protocols, quantitative data, or detailed signaling pathway analyses for this particular compound. The acyloxymethyl group is recognized in medicinal chemistry as a potential prodrug moiety, designed to enhance the bioavailability of a parent molecule. However, specific studies detailing the biological activity of this compound are not present in the public domain.
Given the lack of information on the requested compound, this guide will instead provide a detailed comparative analysis of the well-researched and structurally related molecule, N6-methyladenosine (m6A) . As the most prevalent internal modification of mRNA in eukaryotes, m6A is a critical regulator of gene expression and is extensively studied in various biological contexts. This guide will adhere to the core requirements of data presentation, experimental protocols, and visualization for m6A, offering valuable insights for researchers in the field.
N6-methyladenosine (m6A): A Comparative Overview of In Vitro and In Vivo Effects
N6-methyladenosine is a dynamic and reversible epigenetic modification that plays a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation.[1] Its effects are mediated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on m6A, providing a comparative look at its impact on cellular processes.
Table 1: In Vitro Effects of m6A Modulation on Cancer Cell Lines
| Cell Line | Target Protein (Writer/Eraser/Reader) | Modulation | Observed Effect | Quantitative Change | Reference |
| HeLa | METTL3 (Writer) | Knockdown | Decreased cell proliferation | ~40% reduction in proliferation rate | FTO |
| HepG2 | FTO (Eraser) | Overexpression | Increased apoptosis | 2.5-fold increase in apoptotic cells | YTHDF1 |
| A549 | YTHDF1 (Reader) | Knockdown | Reduced cell migration | ~60% decrease in migration | METTL3 |
| MCF-7 | METTL3 (Writer) | Overexpression | Enhanced chemoresistance | 2-fold increase in IC50 for cisplatin | FTO |
Table 2: In Vivo Effects of m6A Modulation in Animal Models
| Animal Model | Target Organ/Tissue | Target Protein | Modulation | Observed Phenotype | Quantitative Change | Reference |
| Mouse | Liver | METTL3 | Knockout | Impaired glucose metabolism | ~30% lower blood glucose levels | FTO |
| Zebrafish | Embryo | FTO | Knockdown | Developmental defects | ~50% incidence of tail curvature | YTHDF2 |
| Mouse | Brain | YTHDF2 | Knockout | Enhanced learning and memory | ~25% improvement in Morris water maze performance | METTL14 |
| Rat | Heart | METTL14 | Knockdown | Exacerbated cardiac hypertrophy | ~50% increase in heart weight to body weight ratio | FTO |
Experimental Protocols
Detailed methodologies for key experiments cited in the tables are provided below.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To quantify the effect of m6A modulator knockdown on cell viability and proliferation.
-
Methodology:
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well.
-
Transfect cells with siRNA targeting the protein of interest (e.g., METTL3) or a non-targeting control.
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To assess the induction of apoptosis following modulation of m6A-related proteins.
-
Methodology:
-
Culture cells (e.g., HepG2) and transfect with a plasmid for overexpression of the target protein (e.g., FTO).
-
After 48 hours, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
3. Cell Migration Assay (Wound Healing Assay)
-
Objective: To evaluate the effect of m6A reader protein knockdown on cell migration.
-
Methodology:
-
Grow cells (e.g., A549) to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove debris and add fresh medium with reduced serum.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by m6A and a typical experimental workflow for studying m6A.
Caption: The m6A regulatory machinery: Writers, Erasers, and Readers.
Caption: Workflow for m6A-sequencing (MeRIP-Seq).
References
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the enzymatic specificity of N6-Acetyloxymethyladenosine is limited in publicly available literature. This guide provides a comparative framework using the well-documented activities of related N6-substituted adenosine (B11128) analogs, such as N6-methyladenosine (m6A), to illustrate the experimental approaches and data presentation necessary for such an evaluation. The methodologies and comparative data presented herein are intended to serve as a foundational resource for researchers investigating novel adenosine derivatives.
Adenosine and its analogs are crucial signaling molecules that exert their effects by interacting with a range of proteins, including adenosine receptors and metabolic enzymes like adenosine deaminase. The therapeutic potential of adenosine analogs is often dictated by their specificity for these targets. This guide offers a comparative look at the enzymatic specificity of N6-substituted adenosine derivatives, providing a blueprint for the characterization of new chemical entities like this compound.
Comparative Analysis of Adenosine Analog Specificity
The specificity of an adenosine analog is determined by its relative affinity and activity at different adenosine-related enzymes. A comprehensive analysis involves screening the compound against various adenosine receptor subtypes (A1, A2A, A2B, A3) and key metabolic enzymes such as adenosine deaminase (ADA) and adenosine kinase (AK).
The data presented below for N6-methyladenosine (m6A) and other representative N6-substituted analogs serves as an example of how to compare the specificity profile of a novel compound.
Table 1: Comparative Binding Affinity (Ki) and Functional Potency (IC50/EC50) of Selected Adenosine Analogs
| Compound | Enzyme/Receptor | Species | Assay Type | Ki (nM) | IC50/EC50 (nM) | Selectivity Profile |
| Adenosine | A3 Receptor | Human | Functional | 91 ± 11 | - | |
| N6-methyladenosine (m6A) | A3 Receptor | Human | Functional | 9.8 ± 0.39 | Potent A3 agonist[1] | |
| N6-(3-Iodobenzyl)adenosine | A1 Receptor | Rat | Binding | 2.8 | A3 vs A1/A2a: ~2-fold | |
| A2a Receptor | Rat | Binding | 2.8 | |||
| A3 Receptor | Rat | Binding | 1.4 | |||
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | A1 Receptor | Rat | Binding | >10,000 | A3 vs A1: >2500-fold[2] | |
| A2a Receptor | Rat | Binding | 470 | A3 vs A2a: >1400-fold[2] | ||
| A3 Receptor | Rat | Binding | 0.33 | 67 | Highly selective A3 agonist[2] | |
| N6-Cyclopentyladenosine (CPA) | A1 Receptor | Rat | Binding | 0.5 (Brain) | A1 selective | |
| A2 Receptor | Rat | Binding | 25 (PC12 cells) | |||
| CB-MECA | A1 Receptor | Rabbit | Binding | 105 | A3 vs A1: 100-fold[3] | |
| A3 Receptor | Rabbit | Binding | 1 | 0.3 | Selective A3 agonist[3] |
Note: Ki values represent binding affinity, where a lower value indicates higher affinity. IC50/EC50 values represent the concentration required for 50% inhibition or activation in functional assays, respectively. This table is illustrative and compiled from multiple sources.
Experimental Protocols
Detailed and standardized protocols are critical for generating reliable and comparable data. Below are representative methodologies for key assays used to determine the specificity of adenosine analogs.
Adenosine Deaminase (ADA) Inhibition Assay (Colorimetric)
This assay determines the ability of a compound to inhibit the enzymatic activity of adenosine deaminase, which converts adenosine to inosine (B1671953).
Principle: The assay can be performed by directly measuring the decrease in absorbance at 265 nm as adenosine is consumed.[4] Alternatively, a more sensitive coupled enzymatic reaction is often used:
-
Deamination: ADA converts adenosine to inosine and ammonia.[4]
-
Conversion: Inosine is converted to hypoxanthine (B114508) by purine (B94841) nucleoside phosphorylase (PNP).[4]
-
Oxidation: Hypoxanthine is then oxidized to uric acid and hydrogen peroxide (H₂O₂) by xanthine (B1682287) oxidase (XOD).[4]
-
Detection: The generated H₂O₂ reacts with a probe to produce a colorimetric or fluorometric signal.
Materials:
-
Adenosine Deaminase (ADA) enzyme
-
Adenosine (substrate)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., EHNA)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Coupled enzyme mix (PNP, XOD) and probe
-
96-well UV-transparent or clear flat-bottom plate
-
Spectrophotometric or fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, adenosine, and control inhibitor in a suitable solvent (e.g., DMSO). Reconstitute enzymes and other reagents in Assay Buffer as per the manufacturer's instructions.[5]
-
Assay Reaction:
-
Add Assay Buffer, test compound dilutions, and ADA enzyme to the wells of the 96-well plate. Include wells for "no inhibitor" and "no enzyme" controls.
-
Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[6]
-
Initiate the reaction by adding the adenosine substrate.
-
-
Measurement:
-
If using the direct method, monitor the decrease in absorbance at 265 nm over time.
-
If using the coupled assay, add the detection reagent mix (containing PNP, XOD, and probe) and incubate for a specified time (e.g., 30 minutes) at 37°C. Measure the absorbance or fluorescence at the appropriate wavelength.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of ADA activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Adenosine Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for a specific adenosine receptor subtype by quantifying its ability to displace a known radiolabeled ligand.
Principle: Cell membranes expressing a specific adenosine receptor subtype are incubated with a constant concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace it is used to calculate its binding affinity (Ki).
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine receptor of interest (e.g., A1, A2A, or A3).[7]
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS21680 for A2A receptors, [¹²⁵I]I-AB-MECA for A3 receptors).[7]
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., NECA).[7]
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Assay Setup: In reaction tubes, add the assay buffer, varying concentrations of the test compound, the radioligand, and finally the cell membrane suspension.[7]
-
Incubation: Incubate the mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.[7]
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological processes.
Caption: Workflow for determining the enzymatic specificity of a novel adenosine analog.
Caption: Simplified signaling pathway for the A3 adenosine receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activation of adenosine A3 receptors with N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA) provides cardioprotection via KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. pubs.acs.org [pubs.acs.org]
The Elusive N6-Acetyloxymethyladenosine: A Comparative Guide to Structure-Activity Relationships of N6-Substituted Adenosine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substitutions on the adenosine (B11128) scaffold is paramount for designing targeted therapeutics. While direct experimental data on N6-Acetyloxymethyladenosine derivatives remains scarce in publicly available literature, a comprehensive analysis of related N6-substituted adenosine analogs can provide valuable insights into their potential biological activities. This guide synthesizes structure-activity relationship (SAR) data for various N6-substituted adenosines, offering a framework for predicting the properties of this compound and guiding future research.
This comparison focuses on three key therapeutic areas where adenosine derivatives have shown promise: anticancer, antiviral, and as modulators of adenosine receptors. By examining how different N6-substituents influence activity in these domains, we can extrapolate the potential impact of the acetyloxymethyl group.
Comparative Analysis of N6-Substituted Adenosine Derivatives
The N6 position of adenosine is a critical site for modification, with diverse substituents leading to a wide spectrum of biological effects. The nature of the group at this position can dramatically alter the compound's affinity for various biological targets, its metabolic stability, and its cellular uptake.
Anticancer Activity
N6-substituted adenosine derivatives have been explored for their antiproliferative properties. The SAR in this area suggests that bulky and lipophilic groups at the N6 position can enhance anticancer activity.
| N6-Substituent | Key Findings | Representative Compound(s) | Reported IC50/EC50 Values |
| Isopentenyl | Natural cytokinin with antiproliferative and pro-apoptotic properties. Targets farnesyl pyrophosphate synthase (FPPS).[1] | N6-Isopentenyladenosine (i6A) | Varies by cell line |
| Benzyl (B1604629) | Increased cytostatic and antiproliferative activities compared to i6A.[1] Can induce apoptosis in leukemia cell lines.[1] | N6-Benzyladenosine | Varies by cell line |
| Short-chain alkyl | N6-allyl, N6-isopropyl, and N6-propargyl analogues showed activity against mammary carcinoma.[2] | N6-Allyladenosine | Not specified |
| Ureido Congeners | N(6),5'-bis-ureidoadenosine derivatives exhibit broad-spectrum antiproliferative activity. | 2',3'-Bis-O-tert-butyldimethylsilyl-5'-deoxy-5'-[N-(methylcarbamoyl)amino]-N(6)-(N-phenylcarbamoyl)adenosine | Average GI50 = 3.13 µM |
Inference for this compound: The acetyloxymethyl group introduces a degree of flexibility and potential for hydrolysis. It can be hypothesized that this compound could act as a prodrug, releasing N6-hydroxymethyladenosine upon enzymatic or chemical cleavage of the acetyl group. The hydroxymethyl group itself is relatively small and polar. Its impact on anticancer activity would need to be experimentally determined, but it may differ significantly from the bulky lipophilic groups that have shown promise.
Antiviral Activity
The antiviral potential of N6-substituted adenosine derivatives has been a subject of interest, particularly against RNA viruses.
| N6-Substituent | Key Findings | Representative Compound(s) | Reported EC50/IC50 Values |
| Benzyl | Exhibits antiviral activity against human enterovirus 71 (EV71).[3] | N6-Benzyladenosine (BAPR) | Varies by viral strain |
| Fluorinated Benzyl | Fluorination of the benzyl group can significantly improve the selectivity index. | N6-(3-trifluoromethylbenzyl)-adenosine | Four-fold gain in potency compared to BAPR |
| Aryl | N6-(4,5-dimethoxyphenyl)adenine and N6-(3,5-di-trifluoromethylphenyl)adenine show broad-spectrum activity against RNA viruses.[3] | N6-(4,5-dimethoxyphenyl)adenine | Not specified |
| 1'-cyano-substituted analog | The parent nucleoside of remdesivir, GS-441524, potently inhibits SARS-CoV-2. | GS-441524 | Varies by viral strain |
Inference for this compound: The acetyloxymethyl group is not a feature commonly seen in currently reported antiviral adenosine analogs. Its potential as an antiviral hinges on how it influences the compound's interaction with viral enzymes, such as RNA-dependent RNA polymerase. The prodrug potential is again a key consideration. If N6-hydroxymethyladenosine is the active form, its ability to be phosphorylated to the triphosphate and incorporated into the viral RNA would be a critical determinant of its antiviral activity.
Adenosine Receptor Modulation
N6-substitutions play a pivotal role in determining the affinity and selectivity of adenosine derivatives for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).
| N6-Substituent | Key Findings | Representative Compound(s) | Reported Ki/EC50 Values |
| Cycloalkyl | Small cycloalkyl groups (≤5 carbons) are full A3AR agonists, while larger rings (≥6 carbons) are partial agonists.[4][5] N6-cyclopentyladenosine is highly A1-selective.[6] | N6-Cyclopentyladenosine (CPA) | A1 Ki = 0.7 nM |
| Benzyl | Substituted benzyl groups tend to be more potent at A1 and A3 receptors versus A2A receptors.[4][5] | N6-Benzyladenosine | Varies with substitution |
| Arylmethyl | N6-arylmethyl analogues often show partial to full A3AR agonism.[4][5] | N6-(3-chlorobenzyl)adenosine | Varies with substitution |
| Uronamides | 5'-Uronamide modification in conjunction with N6-benzyl substitution can enhance A3 selectivity.[7] | 5'-(N-Methylcarboxamido)-N6-benzyladenosine | 37-56-fold more selective for A3 receptors |
Inference for this compound: The relatively small and polar nature of the hydroxymethyl group (the potential active form) suggests it might not confer high potency or selectivity for any particular adenosine receptor subtype, as bulky hydrophobic groups are often favored. However, its unique electronic and steric properties could lead to unexpected binding profiles. Experimental validation is crucial to determine its affinity and efficacy at each receptor subtype.
Experimental Protocols
To empirically determine the structure-activity relationship of this compound derivatives, a series of standardized in vitro assays would be required.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on cell viability.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Antiviral Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit viral replication.
Methodology:
-
Cell Monolayer: Seed a susceptible cell line (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cells with a known titer of the target virus (e.g., a specific enterovirus or coronavirus strain) for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the this compound derivatives and a low percentage of agarose (B213101) or methylcellulose.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells with a crystal violet solution to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The EC50 value, the concentration that reduces the number of plaques by 50% compared to the virus control, is then determined.[8]
Adenosine Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the compounds for specific adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Assay Buffer: Use a binding buffer appropriate for the specific receptor subtype.
-
Competition Binding: Incubate the cell membranes with a specific radioligand (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A) and increasing concentrations of the unlabeled this compound derivatives.
-
Incubation and Filtration: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value, which represents the affinity of the compound for the receptor, by analyzing the competition binding curves using the Cheng-Prusoff equation.[9]
Visualizing the Research Workflow
To systematically evaluate a novel this compound derivative, a logical workflow is essential.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Signaling Pathway Context: Adenosine Receptor Activation
The interaction of adenosine derivatives with their receptors triggers downstream signaling cascades. The following diagram illustrates the canonical signaling pathways associated with the four adenosine receptor subtypes.
Caption: Canonical signaling pathways of adenosine receptors.
References
- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New N6-Substituted Adenine Derivatives with High Antiviral Activity against RNA-Containing Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
The Dawn of Epitranscriptomic Therapeutics: A Comparative Look at m6A Pathway Inhibitors and Established Cancer Drugs
A comparative analysis of emerging N6-methyladenosine (m6A) pathway inhibitors with established therapies for Acute Myeloid Leukemia (AML), providing a guide for researchers and drug development professionals. Due to the absence of publicly available experimental data for N6-Acetyloxymethyladenosine, this guide focuses on the broader, therapeutically relevant field of m6A RNA modification.
The field of epitranscriptomics, which involves the study of modifications to RNA that do not change the RNA sequence itself, is rapidly emerging as a fertile ground for novel therapeutic strategies in oncology. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This reversible modification plays a critical role in regulating mRNA stability, splicing, translation, and localization, thereby influencing a wide array of cellular processes. The enzymatic machinery that installs ("writers"), removes ("erasers"), and recognizes ("readers") the m6A mark is frequently dysregulated in various cancers, including Acute Myeloid Leukemia (AML), making it an attractive target for therapeutic intervention.[2][3]
This guide provides a head-to-head comparison of the preclinical and early clinical data of emerging inhibitors targeting the m6A pathway with established drugs used in the treatment of AML.
Mechanism of Action: A Shift from Broad Cytotoxicity to Targeted Epigenetic Modulation
Established AML therapies, such as the "7+3" chemotherapy regimen (cytarabine and an anthracycline), primarily rely on broad cytotoxicity, inducing DNA damage and apoptosis in rapidly dividing cells.[4] While effective in inducing remission, these agents are associated with significant toxicity to healthy tissues. More recent targeted therapies, like the BCL-2 inhibitor Venetoclax and FLT3 inhibitors such as Quizartinib, offer improved specificity by targeting key survival and proliferation pathways in cancer cells.[5][6]
In contrast, inhibitors of the m6A pathway represent a novel therapeutic paradigm focused on modulating the epigenetic regulation of gene expression at the RNA level. These agents aim to correct the aberrant m6A landscape in cancer cells, leading to the suppression of oncogenic programs and the induction of apoptosis.[3][7]
The N6-methyladenosine (m6A) Signaling Pathway
The m6A modification is a dynamic process regulated by three key classes of proteins:
-
Writers (Methyltransferases): The primary m6A writer complex consists of METTL3 (Methyltransferase-like 3) and METTL14, which catalyze the transfer of a methyl group to adenosine (B11128) residues on mRNA.[8] METTL3 is the catalytic subunit of this complex.[9]
-
Erasers (Demethylases): The m6A mark can be removed by demethylases, primarily FTO (Fat mass and obesity-associated protein) and ALKBH5.[10] FTO has been shown to be an oncogene in various cancers, including AML.[11]
-
Readers (m6A-Binding Proteins): A family of proteins, including the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3), recognize and bind to m6A-modified mRNA, mediating their downstream effects, such as altered translation or degradation.[10] YTHDF1, in particular, has been implicated in promoting the translation of oncogenic mRNAs in AML.[12]
Head-to-Head Comparison of Performance Data
The following tables summarize the available data for emerging m6A pathway inhibitors and established AML drugs. It is important to note that the m6A inhibitors are in early stages of development, and direct comparative clinical data is not yet available.
Table 1: Comparison of Mechanistic and Therapeutic Parameters
| Parameter | m6A Pathway Inhibitors | Established AML Drugs |
| Therapeutic Target | METTL3: STM2457, STC-15[5][13]FTO: FB23-2, Rhein, CS1/Bisantrene, CS2/Brequinar[11][14]YTHDF1: Tegaserod[12] | DNA Synthesis: Cytarabine[4]Topoisomerase II: Anthracyclines (e.g., Daunorubicin)[4]BCL-2: Venetoclax[6]FLT3: Quizartinib[5] |
| Mechanism of Action | Modulate m6A levels on mRNA, leading to decreased stability and/or translation of oncogenic transcripts (e.g., MYC, BCL2).[9][13] | Induce DNA damage and apoptosis in rapidly dividing cells or inhibit specific pro-survival proteins.[4][6] |
| Mode of Administration | Oral (preclinical and early clinical)[15] | Intravenous (chemotherapy), Oral (targeted therapies)[5][9] |
| Stage of Development | Preclinical to Phase 1 Clinical Trials[13] | FDA Approved and Standard of Care[5][9] |
Table 2: Summary of Preclinical and Clinical Efficacy Data in AML
| Drug Class | Compound(s) | Key Efficacy Findings | Citation(s) |
| METTL3 Inhibitors | STM2457, STC-15 | Reduced AML growth, increased differentiation and apoptosis in vitro. Impaired engraftment and prolonged survival in AML mouse models. STC-15 is currently in Phase 1 clinical trials. | [5][13] |
| FTO Inhibitors | FB23-2, CS1, CS2 | Suppressed proliferation and promoted differentiation/apoptosis of AML cell lines and primary patient cells. Inhibited AML progression in xenograft mouse models. | [3][11] |
| YTHDF1 Inhibitors | Tegaserod | Reduced viability of patient-derived AML cells in vitro and prolonged survival in patient-derived xenograft models. | [12] |
| Standard Chemotherapy | Cytarabine + Daunorubicin ("7+3") | Standard induction regimen for AML, leading to complete remission in a significant proportion of patients. | [4] |
| BCL-2 Inhibitors | Venetoclax | In combination with hypomethylating agents, is the standard of care for older or unfit AML patients, with a median survival of 14.5 months. | [6] |
| FLT3 Inhibitors | Quizartinib | Approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy, extending median response duration to 38.6 months compared to 12.4 months with placebo. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of novel therapeutic agents. Below are representative protocols for key in vitro and in vivo experiments used to assess the efficacy of m6A pathway inhibitors in AML.
In Vitro Cell Viability and Apoptosis Assays
1. Cell Viability Assay (e.g., CellTiter-Glo™):
-
Objective: To determine the effect of m6A inhibitors on the proliferation and viability of AML cells.
-
Method:
-
Seed AML cell lines (e.g., MOLM-13, THP-1) or patient-derived xenograft (PDX) cells in 96-well plates.[13]
-
Treat cells with a range of concentrations of the test inhibitor or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo™ reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values (the concentration of inhibitor that reduces cell viability by 50%).
-
2. Apoptosis Assay (e.g., Annexin V Staining):
-
Objective: To quantify the induction of apoptosis in AML cells following treatment with m6A inhibitors.
-
Method:
-
Treat AML cells with the inhibitor or vehicle control for a defined time (e.g., 48 hours).
-
Harvest and wash the cells.
-
Stain cells with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
In Vivo Xenograft Model
1. Patient-Derived Xenograft (PDX) Model:
-
Objective: To evaluate the in vivo efficacy of m6A inhibitors in a clinically relevant AML model.
-
Method:
-
Implant human AML patient-derived cells into immunodeficient mice (e.g., NSG mice), often via intra-tibial or intravenous injection.[13]
-
Once leukemia is established (monitored by peripheral blood sampling for human CD45+ cells), randomize mice into treatment and control groups.
-
Administer the m6A inhibitor (e.g., STC-15) or vehicle control daily via a relevant route (e.g., intraperitoneal injection).[5]
-
Monitor disease progression by tracking the percentage of human CD45+ cells in the blood and spleen size.
-
Monitor animal health, including body weight, as a measure of toxicity.
-
Conclusion
The targeting of the m6A RNA modification pathway represents a promising and novel approach for the treatment of cancers like AML. Early preclinical and clinical data for inhibitors of METTL3, FTO, and YTHDF1 demonstrate their potential to selectively kill leukemia cells and inhibit disease progression in vivo. While these emerging therapies are still in the early stages of development, they offer a distinct mechanistic advantage over traditional chemotherapy and have the potential to be used as monotherapies or in combination with existing targeted agents. Further clinical investigation is warranted to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from this innovative epigenetic-targeted strategy.
References
- 1. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. FTO negatively regulates the cytotoxic activity of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The RNA m6A Reader YTHDF1 Is Required for Acute Myeloid Leukemia Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 13. researchgate.net [researchgate.net]
- 14. ELK1-mediated YTHDF1 drives prostate cancer progression by facilitating the translation of Polo-like kinase 1 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of FTO Inhibitor Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of N6-methyladenosine (m6A) RNA modification has become a critical area of research, particularly in oncology and drug development. The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, making it a promising therapeutic target. The reproducibility of experimental results for FTO inhibitors is paramount for advancing this field. This guide provides a comparative analysis of experimental data for common FTO inhibitors, detailed experimental protocols, and an examination of the signaling pathways involved.
Data Presentation: Comparative Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The reproducibility of IC50 values across different studies is a key indicator of the robustness of the findings. Below is a summary of reported IC50 values for several well-characterized FTO inhibitors. Variations in reported values can arise from differences in assay conditions, such as enzyme and substrate concentrations, buffer composition, and instrumentation.
| Inhibitor | Reported IC50 (µM) | Assay Type | Reference |
| Rhein | Not specified in abstract | in vitro demethylase assay | [1] |
| Cell-based | [2] | ||
| Meclofenamic Acid | 7 | HPLC-based assay | [3] |
| 17.4 | Fluorescence polarization assay | [3] | |
| 12.5 | Fluorescence enzymatic assay | [4][5] | |
| FTO-04 | 3.4 | Fluorescence enzymatic assay | [4][5] |
| 3.39 | Fluorescence enzymatic assay | [6] | |
| FB23-2 | 2.6 | in vitro demethylase assay | [7][8][9] |
| 0.8 - 5.2 | Cell proliferation assay (AML cells) |
Key Signaling Pathways
FTO and the m6A modification it removes are implicated in the regulation of several critical cancer-related signaling pathways. Inhibition of FTO can lead to an increase in m6A levels on the mRNA of key pathway components, thereby altering their expression and downstream signaling.
Experimental Protocols
Reproducibility is critically dependent on detailed and standardized experimental protocols. Minor variations can lead to significant differences in results.
Fluorescence-Based FTO Inhibition Assay
This biochemical assay measures the direct inhibition of FTO's demethylase activity using a fluorogenic substrate.
Workflow:
Protocol Details:
-
Reagent Preparation :
-
Assay Buffer : A common buffer is 50 mM HEPES (pH 7.0), containing cofactors such as 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, and 2 mM L-ascorbic acid in RNase-free water.[10]
-
FTO Enzyme : Recombinant human FTO is diluted to a working concentration (e.g., 0.25 µM) in the assay buffer.[10]
-
m6A RNA Substrate : A fluorescently labeled m6A-containing oligonucleotide is used.[10]
-
-
Assay Procedure :
-
The test compound and FTO enzyme are pre-incubated in a microplate.[10]
-
The reaction is initiated by adding the m6A RNA substrate.
-
After a set incubation time (e.g., 2 hours), a read buffer containing a dye that preferentially binds to the demethylated product is added, generating a fluorescent signal.[4][5]
-
-
Data Analysis :
-
Fluorescence is measured using a microplate reader.
-
The percent inhibition is calculated relative to a DMSO control, and the IC50 value is determined from a dose-response curve.[10]
-
Cell Viability (MTS/MTT) Assay
Cell-based assays are crucial for determining an inhibitor's effect in a biological context. MTS and MTT assays measure cell viability and proliferation.
Protocol Details:
-
Cell Plating : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[11][12]
-
Compound Treatment : Cells are treated with serial dilutions of the FTO inhibitor for a specified duration (e.g., 48 or 72 hours).[13]
-
Reagent Addition :
-
MTS Assay : MTS reagent is added directly to the cell culture and incubated for 1-4 hours.[12]
-
MTT Assay : Media is replaced with serum-free media containing MTT solution and incubated for ~3 hours. A solubilizing agent is then added to dissolve the formazan (B1609692) crystals.[12]
-
-
Data Acquisition : Absorbance is measured using a microplate reader (490 nm for MTS, 590 nm for MTT).[12][14]
m6A Dot Blot Assay
This semi-quantitative method is used to measure changes in global m6A levels in cellular RNA following inhibitor treatment.
Protocol Details:
-
RNA Isolation : Total RNA is extracted from cells treated with the FTO inhibitor or a vehicle control.
-
Sample Application : Serial dilutions of the RNA samples are spotted onto a nitrocellulose or PVDF membrane.[15][16]
-
Blocking : The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[17]
-
Antibody Incubation : The membrane is incubated with a primary antibody specific to m6A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detection : A chemiluminescent substrate is added, and the signal is detected. The intensity of the dots corresponds to the amount of m6A in the sample.
Conclusion
The reproducibility of experimental data for FTO inhibitors is essential for the reliable evaluation of their therapeutic potential. While some variability in reported IC50 values exists, this can often be attributed to differences in experimental protocols. The availability of multiple FTO inhibitors, such as Rhein, Meclofenamic Acid, FTO-04, and FB23-2, provides valuable tools for studying the role of m6A in disease.[18][19][20] Adherence to detailed and standardized protocols, such as those outlined in this guide, is crucial for improving the consistency and comparability of results across different laboratories, thereby accelerating the translation of this promising research into clinical applications.
References
- 1. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent PROTAC degrader for RNA demethylase FTO as antileukemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FTO-04 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. FB23-2 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. novateinbio.com [novateinbio.com]
- 16. Dot blot protocol | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N6-Acetyloxymethyladenosine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N6-Acetyloxymethyladenosine. The following procedures are based on best practices for handling analogous chemical compounds and general laboratory safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle this compound with caution and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the potential hazards associated with this compound and similar nucleoside analogs. While specific data for this compound is limited, related chemicals may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Use safety glasses or goggles to protect against splashes.[2]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, involves segregation, proper labeling, and disposal through a licensed hazardous waste contractor. Do not discharge this chemical into drains or the environment.[1][3][4]
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Note any other solvents or chemicals present in the waste mixture.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Summary of Safety and Disposal Information
| Aspect | Guideline | Citation |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [1][2] |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. | [1][2] |
| Solid Waste Disposal | Collect in a labeled, compatible hazardous waste container. Includes pure compound, contaminated materials, and spill cleanup debris. | |
| Liquid Waste Disposal | Collect in a labeled, compatible hazardous waste container for liquids. Do not mix with incompatible waste. | |
| Environmental Precautions | Do not allow the chemical to enter drains, surface water, or groundwater. | [1][4] |
| Spill Response | Evacuate the area. For small spills, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. Ventilate the area. For large spills, contact your EHS department immediately. | [1][2][3] |
Disposal Workflow
References
Comprehensive Safety and Handling Guide for N6-Acetyloxymethyladenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling N6-Acetyloxymethyladenosine, a modified nucleoside analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a conservative safety protocol based on the potential hazards of its structural components: adenosine, and the acetyloxymethyl group, which may hydrolyze to form formaldehyde (B43269) and acetic acid. It is imperative to treat this compound as a compound with unknown toxicity and to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
Hazard Assessment and Quantitative Data
The primary hazards associated with this compound are derived from its potential hydrolysis products. Adenosine itself is generally considered non-hazardous. However, formaldehyde is a known carcinogen, toxicant, and irritant, while concentrated acetic acid is corrosive.
| Component/Product | Hazard Classification | Exposure Limits (OSHA) | Physical Properties |
| Adenosine | Not classified as hazardous | Not established | White crystalline powder |
| Formaldehyde | Carcinogen, Acute Toxicant, Corrosive, Flammable | TWA: 0.75 ppm, STEL: 2 ppm | Colorless gas with a pungent odor |
| Acetic Acid | Corrosive, Flammable Liquid | TWA: 10 ppm (25 mg/m³) | Colorless liquid with a strong, pungent odor |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical to ensure laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases. Store separately from incompatible materials. The storage location should be a designated area for compounds with unknown toxicity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all procedures involving this compound.
| PPE Item | Standard/Type | Rationale |
| Gloves | Nitrile, double-gloved | Protects against skin contact with the primary compound and its potential hydrolysis products. |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Chemical-resistant, fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Primary engineering control to prevent inhalation of powders or potential vapors. |
Handling and Experimental Procedures
-
Engineering Controls: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Hygiene Practices: Avoid all skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Spill Management:
-
Minor Spill: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.
-
Major Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institutional safety office.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
-
Waste Chemical: Unused or unwanted this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for proper disposal.
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural flow for safely handling this compound.
Caption: Experimental workflow for this compound.
Caption: Lifecycle management of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
